molecular formula C13H8O2 B1223121 3H-Naphtho[2,1-b]pyran-3-one CAS No. 4352-89-0

3H-Naphtho[2,1-b]pyran-3-one

Cat. No.: B1223121
CAS No.: 4352-89-0
M. Wt: 196.2 g/mol
InChI Key: FXRDPPFLWGSMQT-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran-3-one, also known as this compound, is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRDPPFLWGSMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963020
Record name 3H-Naphtho[2,1-b]pyran-3-one
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-89-0
Record name 3H-Naphtho(2,1-b)pyran-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Naphtho[2,1-b]pyran-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 3H-Naphtho[2,1-b]pyran-3-one. This core structure is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and explores potential mechanisms of action through signaling pathway diagrams.

Synthesis of this compound

The synthesis of the this compound core can be achieved through several synthetic strategies, primarily involving the condensation of a naphthalene precursor with a suitable three-carbon component. One of the most common and effective methods is the Pechmann condensation and its variations.

Experimental Protocol: Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins and related pyran-2-one structures. For the synthesis of this compound, 2-naphthol is reacted with a β-keto ester, such as ethyl acetoacetate, or with malic acid in the presence of a strong acid catalyst.

Materials:

  • 2-Naphthol

  • Malic acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthol (1 equivalent) and malic acid (1.1 equivalents).

  • Carefully add concentrated sulfuric acid (2-3 equivalents) to the mixture with cooling in an ice bath.

  • After the addition of sulfuric acid, the reaction mixture is heated to 100-120°C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.

  • The crude product is then washed with a saturated sodium bicarbonate solution to remove any unreacted acidic components, followed by another wash with water.

  • The solid is dried and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, to afford pure this compound.

A generalized workflow for the synthesis and purification is depicted below.

Synthesis_Workflow Reactants 2-Naphthol + Malic Acid Acid Conc. H2SO4 Reactants->Acid Add Heating Heating (100-120°C) Acid->Heating Heat Quenching Quenching in Ice Water Heating->Quenching Cool and Pour Filtration Filtration Quenching->Filtration Washing Washing with NaHCO3 and Water Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization Data

The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic and physical methods.

Physical Properties
PropertyValue
Molecular FormulaC₁₃H₈O₂
Molecular Weight196.21 g/mol
Melting Point117-119 °C
AppearanceWhite to off-white solid
Density1.297 g/cm³
Spectroscopic Data

Table 2.2.1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected Chemical Shifts in ppm, solvent: CDCl₃)

Proton AssignmentExpected Chemical Shift (δ)
H-1~ 7.5-7.7
H-2~ 6.3-6.5
H-4~ 8.0-8.2
H-5, H-6~ 7.3-7.6
H-7, H-8~ 7.8-8.0
H-9, H-10~ 7.6-7.8

Table 2.2.2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected Chemical Shifts in ppm, solvent: CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ)
C-3~ 160-162
C-4a, C-10b~ 120-135
C-6a, C-10a~ 115-130
Aromatic Carbons~ 110-140
Quaternary C~ 145-155

Table 2.2.3: FTIR (Fourier-Transform Infrared) Spectroscopy Data (Expected Absorption Bands in cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Lactone carbonyl) stretch~ 1720-1740
C=C (Aromatic) stretch~ 1600-1450
C-O (Ester) stretch~ 1250-1050
C-H (Aromatic) stretch~ 3100-3000

Table 2.2.4: Mass Spectrometry (MS) Data

IonExpected m/z Value
[M]⁺ (Molecular Ion)196
[M-CO]⁺168
[M-CO₂]⁺152
Other fragmentsVarious values

Potential Biological Activities and Signaling Pathways

While direct biological studies on the parent this compound are limited, numerous derivatives of the naphthopyran scaffold have demonstrated significant biological activities, particularly in the realm of cancer and central nervous system (CNS) disorders. The core structure is considered a "privileged scaffold" in medicinal chemistry.

Anticancer Activity

Several naphthopyran derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One potential mechanism involves the destabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. Inhibition of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1] Another reported mechanism for some naphthopyran analogs is the inhibition of the c-Myb transcription factor, which is overexpressed in many cancers and plays a critical role in cell proliferation and differentiation.[2]

The induction of apoptosis by naphthopyran derivatives may proceed through the intrinsic (mitochondrial) pathway, which is triggered by cellular stress. This can involve the generation of reactive oxygen species (ROS), leading to the activation of the MAPK (Mitogen-Activated Protein Kinase) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[3][4]

Anticancer_Pathway cluster_cell Cancer Cell cluster_targets Cellular Targets cluster_pathways Signaling Pathways Naphthopyran This compound Derivative Microtubules Microtubules Naphthopyran->Microtubules Inhibits cMyb c-Myb Naphthopyran->cMyb Inhibits ROS ROS Generation Naphthopyran->ROS G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest cMyb->G2M_Arrest MAPK_STAT3 MAPK/STAT3 Pathway ROS->MAPK_STAT3 Activates Apoptosis Apoptosis G2M_Arrest->Apoptosis MAPK_STAT3->Apoptosis

Caption: Potential anticancer signaling pathways of naphthopyran derivatives.
CNS Depressant Activity

Certain amino-substituted derivatives of naphtho[2,1-b]pyran-1-ones have been reported to exhibit weak central nervous system (CNS) depressant activity. The exact mechanism of action is not well-elucidated but may involve modulation of neurotransmitter systems in the brain. Further research is required to identify the specific molecular targets responsible for these effects.

Conclusion

This compound represents a valuable heterocyclic core for the development of novel therapeutic agents. Its synthesis is accessible through established methods like the Pechmann condensation. The characterization data provide a basis for the identification and quality control of this compound. The diverse biological activities of its derivatives, particularly in oncology, highlight the potential of this scaffold for future drug discovery and development efforts. Further investigation into the specific biological targets and signaling pathways of the parent compound and its novel analogs is warranted to fully exploit its therapeutic potential.

References

Spectroscopic Profile of 3H-Naphtho[2,1-b]pyran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 3H-Naphtho[2,1-b]pyran derivatives, a class of compounds noted for their significant photochromic properties. Due to a scarcity of comprehensive public data on the specific parent compound, 3H-Naphtho[2,1-b]pyran-3-one, this document focuses on well-characterized derivatives, primarily 3,3-diphenyl-3H-naphtho[2,1-b]pyran, to provide a representative spectroscopic profile. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the study and development of novel therapeutics and materials based on the naphthopyran scaffold.

Spectroscopic Data

The spectroscopic data for 3H-Naphtho[2,1-b]pyran derivatives are crucial for their identification, structural elucidation, and the study of their dynamic properties such as photochromism. The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for representative compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of naphthopyran derivatives.

Table 1: ¹H NMR Spectral Data of a 3H-Naphtho[2,1-b]pyran Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data for a specific derivative was not available in the search results.

Table 2: ¹³C NMR Spectral Data of 3,3-Diphenyl-3H-naphtho[2,1-b]pyran [1][2]

Chemical Shift (δ) ppmAssignment
Specific peak assignments were not fully available. The spectrum on ChemicalBook shows a range of signals in the aromatic region (approx. 115-150 ppm) and aliphatic region.Aromatic and pyran ring carbons
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: IR Spectral Data of 3,3-Diphenyl-3H-naphtho[2,1-b]pyran [3]

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1630MediumC=C aromatic ring stretch
~1240StrongC-O-C ether stretch
~750, ~700StrongAromatic C-H out-of-plane bend

Note: The IR spectrum of this compound would be expected to show a strong carbonyl (C=O) absorption band, typically in the range of 1700-1750 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly important for studying the photochromic properties of 3H-naphthopyrans. Upon irradiation with UV light, the colorless naphthopyran undergoes a reversible ring-opening reaction to form colored merocyanine isomers.

Table 4: UV-Vis Spectral Data of 3,3-Diphenyl-3H-naphtho[2,1-b]pyran

Stateλmax (nm)Molar Absorptivity (ε)Solvent
Colorless (closed form)~340-360-Toluene
Colored (open form)~480-520-Toluene

The colored form, a merocyanine dye, exhibits a strong absorption in the visible region, leading to the observed photochromism. The exact λmax of the colored form can be influenced by the substitution pattern on the naphthopyran core and the solvent used.

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution solution-state NMR spectroscopy is the primary method for the structural characterization of these molecules.

Protocol:

  • Sample Preparation: A sample of the naphthopyran derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 10-50 mM.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon connectivities.[4]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Thin Film: The sample is dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are correlated with the vibrations of specific functional groups in the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy is essential for characterizing the photochromic behavior of 3H-naphthopyrans.

Protocol:

  • Sample Preparation: A dilute solution of the naphthopyran derivative is prepared in a UV-transparent solvent (e.g., toluene, acetonitrile, or ethanol). The concentration is adjusted to have an absorbance in the range of 0.1-1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition (Closed Form): The absorption spectrum of the solution is recorded before UV irradiation. A cuvette containing the pure solvent is used as a reference.

  • Photo-irradiation: The solution in the cuvette is irradiated with a UV lamp (e.g., 365 nm) for a specific period to induce the formation of the colored merocyanine species.

  • Data Acquisition (Open Form): The absorption spectrum is recorded immediately after UV irradiation to observe the new absorption band in the visible region corresponding to the open, colored form.

  • Kinetic Studies: The decay of the visible absorption band can be monitored over time to study the kinetics of the thermal fading (ring-closing) reaction.

Visualizations

The following diagrams illustrate the key process of photochromism in 3H-naphthopyran systems and a general workflow for their spectroscopic analysis.

Photochromism_Mechanism Closed 3H-Naphthopyran (Colorless, Closed Form) Open_TC Merocyanine (Transoid-Cis, Colored) Closed->Open_TC UV light (hν) Open_TC->Closed Δ (heat) or Visible light (hν') Open_TT Merocyanine (Transoid-Trans, Colored) Open_TC->Open_TT UV light (hν) Open_TT->Open_TC Δ (heat)

Caption: Photochromic mechanism of 3H-naphthopyrans.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 3H-Naphthopyran Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy (Closed Form) Purification->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure Photoirradiation UV Irradiation UV_Vis->Photoirradiation Photochromism Characterization of Photochromic Properties UV_Vis->Photochromism UV_Vis_Open UV-Vis Spectroscopy (Open Form) Photoirradiation->UV_Vis_Open UV_Vis_Open->Photochromism

Caption: Workflow for spectroscopic analysis.

References

Photophysical Properties of the 3H-Naphtho[2,1-b]pyran Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3H-Naphtho[2,1-b]pyran scaffold is a cornerstone of photochromic materials, finding extensive application in ophthalmic lenses, molecular switches, and smart materials. This technical guide provides an in-depth exploration of the photophysical properties of the 3H-Naphtho[2,1-b]pyran core, with a primary focus on its extensively studied 3,3-disubstituted derivatives which exhibit remarkable photochromism. While specific photophysical data for 3H-Naphtho[2,1-b]pyran-3-one is not extensively available in the public domain, this guide will delve into the fundamental principles governing the light-induced transformations of this class of molecules. We will present available quantitative data, detail generalized experimental protocols for photophysical characterization, and provide visualizations of the key mechanisms and workflows relevant to researchers, scientists, and drug development professionals.

Introduction to the 3H-Naphtho[2,1-b]pyran Scaffold

The 3H-Naphtho[2,1-b]pyran ring system is a heterocyclic motif of significant interest due to the photoresponsive behavior of many of its derivatives.[1][2] The core structure consists of a pyran ring fused to a naphthalene moiety. The most notable and commercially significant property of this class of compounds is photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation.[3]

For 3,3-disubstituted 3H-naphtho[2,1-b]pyrans, this photochromism manifests as a conversion from a colorless or pale-colored closed form (the naphthopyran) to a brightly colored open form (a merocyanine dye) upon irradiation with UV light.[3] This process is a 6π electrocyclic ring-opening reaction. The reverse reaction, the closing of the ring to revert to the colorless form, can be induced by visible light or occurs thermally.[3]

While the majority of research has focused on these photochromic derivatives, the photophysical properties of this compound are less well-documented. The presence of a carbonyl group at the 3-position is expected to significantly influence the electronic structure and, consequently, the photophysical behavior of the molecule. It may alter or quench the photochromic and fluorescent properties observed in its 3,3-disubstituted counterparts.

Photophysical Properties of 3,3-Disubstituted 3H-Naphtho[2,1-b]pyrans

The photophysical behavior of 3,3-disubstituted 3H-naphtho[2,1-b]pyrans is dominated by their photochromic properties. The key parameters of interest are the absorption maxima of the closed and open forms, the quantum yield of the photochromic transformation, and the kinetics of the thermal fading (ring-closing) reaction.

Absorption Spectra

The closed form of 3,3-disubstituted 3H-naphtho[2,1-b]pyrans typically exhibits strong absorption bands in the UV region, rendering them colorless in solution.[4] Upon irradiation with UV light, the pyran ring opens to form a planar, conjugated merocyanine structure, which leads to the appearance of a strong absorption band in the visible region, resulting in a colored solution. The position of this new absorption band is highly sensitive to the nature of the substituents at the 3-position and on the naphthyl and pyran rings, as well as the polarity of the solvent.

Table 1: Representative Absorption Data for Selected 3,3-Disubstituted 3H-Naphtho[2,1-b]pyrans

CompoundSolventClosed Form λmax (nm)Open Form λmax (nm)
3,3-diphenyl-3H-naphtho[2,1-b]pyranToluene~340-360~430
3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyranToluene~340-360468
3-arylvinyl-3H-naphtho[2,1-b]pyransToluene348-369488

Note: The absorption maxima can vary depending on the specific substituents and the solvent used. The data presented here are representative values from the literature.

Photochromic Mechanism

The photochromism of 3H-naphtho[2,1-b]pyrans is a reversible electrocyclic reaction. The process can be summarized as follows:

  • UV Irradiation (Ring-Opening): The colorless closed form (naphthopyran) absorbs a UV photon, leading to the cleavage of the C-O bond of the pyran ring. This results in the formation of a colored, planar, and highly conjugated open form (merocyanine).

  • Thermal or Visible Light-Induced Fading (Ring-Closing): The colored merocyanine form can revert to the colorless naphthopyran form either thermally or by absorbing a photon of visible light.

The efficiency of the photochromic process is described by the photochromic quantum yield, which is the number of molecules that undergo the transformation per photon absorbed. The rate of the thermal fading is a critical parameter for applications such as photochromic lenses and is highly dependent on the stability of the open merocyanine form.

Photochromic_Mechanism Closed Colorless Closed Form (3H-Naphtho[2,1-b]pyran) Open Colored Open Form (Merocyanine) Closed->Open UV Light (Ring-Opening) Open->Closed Visible Light or Heat (Ring-Closing) Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy Prep Prepare Stock Solution (Known Concentration) Dilute Perform Serial Dilutions Prep->Dilute UVVis Record UV-Vis Spectra Dilute->UVVis Excite Record Excitation Spectrum Dilute->Excite Beer Calculate ε via Beer-Lambert Law UVVis->Beer Emit Record Emission Spectrum Excite->Emit QY Determine Quantum Yield (Comparative Method) Emit->QY

References

An In-Depth Technical Guide to 3H-Naphtho[2,1-b]pyran-3-one: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical structure and properties of 3H-Naphtho[2,1-b]pyran-3-one. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Core Chemical Identity

This compound, with the CAS number 4352-89-0, is a heterocyclic organic compound. Its molecular structure consists of a naphthalene ring fused to a pyran ring system, with a ketone functional group at the 3-position.

Molecular Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₈O₂[1]
Molecular Weight 196.2 g/mol [1]
CAS Number 4352-89-0[1]
Appearance White Powder[2]
Density 1.297 g/cm³[2]
Melting Point 117-119 °C[2]
Boiling Point 402.6 °C at 760 mmHg[3]
Flash Point 169.7 °C[3]
Refractive Index 1.687[3]

Synthesis and Characterization

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the condensation of a naphthol derivative with a suitable three-carbon component.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for naphthopyran derivatives, which can be adapted for the synthesis of this compound.

SynthesisWorkflow General Synthesis of Naphthopyrans Naphthol Naphthol Derivative Condensation Condensation Reaction Naphthol->Condensation Carbonyl α,β-Unsaturated Carbonyl or Alkyne Derivative Carbonyl->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation catalysis Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Product This compound Derivative Cyclization->Product

A generalized workflow for the synthesis of naphthopyran derivatives.
Experimental Protocols

Example Protocol Outline:

  • Reactants: β-naphthol, an appropriate aldehyde (e.g., an aryl aldehyde), and a cyclic C-H acid like Meldrum's acid are used as the starting materials.[4]

  • Catalyst: A basic catalyst, such as piperidine, is often employed to facilitate the reaction.[4]

  • Solvent: The reaction is typically carried out in a suitable organic solvent.

  • Reaction Conditions: The mixture is stirred at room temperature for a specified duration.

  • Work-up and Purification: The product is isolated through filtration and purified by recrystallization or column chromatography.

The structure of the resulting compounds is typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Spectral Data Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound and its derivatives. While a complete set of spectra for the parent compound is not consistently published, data for closely related derivatives provide valuable insights into the expected spectral features.

Expected Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system, as well as signals for the protons on the pyran ring. The chemical shifts and coupling constants of these protons would be indicative of their specific chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 160-170 ppm), the aromatic carbons of the naphthalene moiety, and the carbons of the pyran ring. The number and chemical shifts of these signals are key to confirming the carbon skeleton.

  • FTIR: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group (typically in the range of 1700-1750 cm⁻¹). Other characteristic bands for C=C stretching of the aromatic rings and C-O stretching of the ether linkage in the pyran ring are also expected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (196.2 m/z for the parent compound), along with characteristic fragmentation patterns that can help in confirming the structure.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is limited, the broader class of naphthopyrans has garnered significant interest in the field of drug discovery.

Areas of Investigated Biological Activity for Naphthopyran Derivatives:
  • Anticancer Properties: Certain naphthopyran derivatives have been investigated for their potential as anticancer agents. For instance, some have been shown to act as c-Myb inhibitors and microtubule-targeting agents.[5]

  • Central Nervous System (CNS) Activity: Some amino-substituted naphthopyran-1-ones have been evaluated for their pharmacological effects on the central nervous system, showing weak CNS depressant activity in some cases.[6]

The following diagram illustrates the relationship between the core naphthopyran structure and its potential biological applications based on studies of its derivatives.

BiologicalActivity Potential Biological Activities of Naphthopyran Scaffolds Core This compound Core Structure Derivatives Chemical Modifications (e.g., amination, substitution) Core->Derivatives leads to Anticancer Anticancer Activity (e.g., c-Myb inhibition, Microtubule targeting) Derivatives->Anticancer CNS CNS Activity (e.g., depressant effects) Derivatives->CNS

Relationship between the naphthopyran core and its potential biological activities.

It is important to note that the specific biological profile of this compound itself requires further investigation, and the activities of its derivatives are not directly transferable.

Conclusion

This compound represents a core heterocyclic scaffold with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methodologies. While the biological activities of the parent compound are not extensively documented, the diverse pharmacological profiles of its derivatives highlight the potential of this chemical class in drug discovery and development. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

The Emergence of Naphthopyran-3-ones: A Technical Guide to Their Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthopyran-3-one core, a fascinating heterocyclic scaffold, has garnered significant attention in the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of naphthopyran-3-one compounds, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Discovery and Historical Perspective

The history of naphthopyran-3-one compounds is intrinsically linked to the broader exploration of naphthopyranoids, a class of secondary metabolites found in a variety of natural sources, including fungi, bacteria, lichens, and plants.[1] While the photochromic properties of other naphthopyran isomers were first reported in 1966, the specific focus on naphthopyran-3-one derivatives as biologically active agents has been a more recent development.

Early research into compounds with a naphthopyran framework was often driven by their interesting photophysical properties, leading to applications in photochromic lenses.[2][3] However, the discovery of naturally occurring naphthopyranones with significant biological activities marked a pivotal shift in the research landscape. A comprehensive review published in 2014 documented the isolation, biosynthesis, and bioactivity of numerous 1H-naphtho[2,3-c]pyran-1-one compounds, highlighting their prevalence in nature and their potential as lead structures for drug discovery.[1]

Synthetic efforts have since expanded, with chemists developing various methodologies to access a wide array of substituted naphthopyran-3-one analogues. These synthetic endeavors have been crucial in enabling structure-activity relationship (SAR) studies and optimizing the therapeutic potential of this compound class.

Synthetic Methodologies: Accessing the Naphthopyran-3-one Core

The synthesis of naphthopyran-3-one derivatives has evolved to include efficient one-pot, multi-component reactions, offering a streamlined approach to generating molecular diversity.

One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitriles

A prevalent and efficient method for constructing naphthopyran scaffolds involves a one-pot, three-component reaction. This approach has been successfully employed to synthesize a series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives.

Experimental Protocol:

A mixture of the appropriate naphthol (α- or β-naphthol, 1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is heated in the presence of a catalytic amount of diammonium hydrogen phosphate in a suitable solvent (e.g., ethanol) under reflux for a specified period. After completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to afford the pure product.

G naphthol α- or β-Naphthol reaction One-Pot Reaction (Reflux in Ethanol) naphthol->reaction aldehyde Aromatic Aldehyde aldehyde->reaction malononitrile Malononitrile malononitrile->reaction catalyst Diammonium Hydrogen Phosphate (catalyst) catalyst->reaction product 2-Amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile reaction->product

Synthesis of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one

The synthesis of specific naphthopyran-1-one derivatives can be achieved through a base-catalyzed condensation reaction.

Experimental Protocol:

To a solution of 2-hydroxy-1-acetonaphthone (0.05 mol) and 4-methoxybenzaldehyde (0.05 mol) in absolute alcohol (100 ml) in a 250 ml round-bottomed flask, 10 ml of 40% sodium hydroxide solution is added. The mixture is stirred at room temperature for 6 hours. Following the reaction, ice-cold water is added to precipitate the product. The precipitate is then filtered, washed with distilled water, dried, and recrystallized from chloroform to yield the final product.[4]

Biological Activities and Therapeutic Potential

Naphthopyran-3-one derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Src Kinase Inhibition

Certain 2-amino-4-aryl-4H-naphthopyran-3-carbonitrile derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that is often upregulated in various human cancers and plays a critical role in cell growth, proliferation, and invasion.[5]

Quantitative Data: Src Kinase Inhibitory Activity

CompoundSubstitutionIC50 (µM)[5]
4a 4-phenyl (α-naphthol series)28.1
4d 2-chlorophenyl (α-naphthol series)34.7
4j 3-chlorophenyl (β-naphthol series)41.7
4f 2,3-dichlorophenyl (α-naphthol series)Potent Inhibitor
4l 2,3-dichlorophenyl (β-naphthol series)Potent Inhibitor
4h 3-pyridinyl (α-naphthol series)Good Inhibitory Activity
4i 1-methylnitroimidazolyl (α-naphthol series)Good Inhibitory Activity
4m 3-hydroxyphenyl (β-naphthol series)Potent Inhibitor
4n 4-methoxyphenyl (β-naphthol series)Potent Inhibitor

Note: "Potent Inhibitor" and "Good Inhibitory Activity" are as described in the source, without specific IC50 values provided.

Anticancer Activity against Breast Carcinoma

The antiproliferative effects of these compounds have been evaluated against breast carcinoma cell lines, such as BT-20.

Quantitative Data: Inhibition of BT-20 Cell Proliferation

CompoundSubstitution% Inhibition of Cell Proliferation[5]
4e 3-nitrophenyl (α-naphthol series)33
4h 3-pyridinyl (α-naphthol series)31.5
Doxorubicin (Reference Drug)25

G cluster_cell Cancer Cell Src Src Kinase (Upregulated) Proliferation Cell Proliferation, Invasion, Angiogenesis Src->Proliferation Promotes Naphthopyran Naphthopyran-3-one Derivative Naphthopyran->Src Inhibits

Conclusion and Future Directions

The discovery and development of naphthopyran-3-one compounds represent a promising avenue in medicinal chemistry. From their origins as naturally occurring metabolites to the development of efficient synthetic routes, the journey of these compounds has unveiled their significant therapeutic potential, particularly in the realm of oncology. The ability to readily synthesize a diverse library of analogues facilitates further exploration of their structure-activity relationships and the optimization of their pharmacological profiles. Future research will likely focus on elucidating the detailed mechanisms of action of these compounds, identifying novel cellular targets, and advancing the most promising candidates through preclinical and clinical development. The versatility of the naphthopyran-3-one scaffold ensures its continued importance as a privileged structure in the quest for new and effective therapeutic agents.

References

A Theoretical and Computational Guide to 3H-Naphtho[2,1-b]pyran-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Theoretical Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and spectroscopic features of organic molecules like 3H-Naphtho[2,1-b]pyran-3-one. For studying excited-state properties, Time-Dependent DFT (TD-DFT) is the most common and effective method.[1][2][3]

Computational Protocol: A General Workflow

The theoretical investigation of a molecule such as this compound typically follows a standardized workflow. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary point, and subsequent single-point calculations to determine various electronic and spectroscopic properties.

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Predicted Properties mol_structure Molecular Structure (e.g., from crystal data or builder) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry td_dft TD-DFT Calculation (for excited states) geom_opt->td_dft Ground State Geometry elec_prop Electronic Properties (HOMO, LUMO, MESP) geom_opt->elec_prop Wavefunction/Density mol_prop Molecular Properties (Geometry, Dipole Moment) freq_calc->mol_prop Thermodynamic Data spec_prop Spectroscopic Properties (UV-Vis, IR, NMR) td_dft->spec_prop Excitation Energies & Oscillator Strengths

Figure 1: A generalized workflow for the theoretical calculation of molecular properties.

II. Molecular and Electronic Properties

Theoretical calculations can provide a wealth of information about the intrinsic properties of this compound.

A. Molecular Geometry

The first step in any computational study is to determine the optimized molecular geometry. This is typically achieved using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4][5] The resulting bond lengths, bond angles, and dihedral angles define the most stable conformation of the molecule in the gas phase. For a related compound, 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, X-ray crystallography revealed a distorted half-chair conformation for the hydropyran ring.[6][7]

B. Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[4][5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.[4][5]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[4][5]

Table 1: Calculated Physicochemical Properties of the Parent 3H-Naphtho[2,1-b]pyran

While specific theoretical data for the "-one" derivative is scarce, the following table summarizes computed properties for the parent 3H-Naphtho[2,1-b]pyran, which can serve as a baseline for understanding the core ring system.

PropertyValueSource
Molecular Weight182.22 g/mol --INVALID-LINK--[8]
XLogP33.5--INVALID-LINK--[8]
Hydrogen Bond Donor Count0--INVALID-LINK--[8]
Hydrogen Bond Acceptor Count1--INVALID-LINK--[8]
Rotatable Bond Count0--INVALID-LINK--[8]
Exact Mass182.073164938 Da--INVALID-LINK--[8]
Monoisotopic Mass182.073164938 Da--INVALID-LINK--[8]
Topological Polar Surface Area9.2 Ų--INVALID-LINK--[8]
Heavy Atom Count14--INVALID-LINK--[8]

III. Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.

A. UV-Vis Spectra

TD-DFT calculations are employed to simulate the electronic absorption spectra.[1][2] These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*). For coumarin derivatives, TD-DFT has been successfully used to assign absorption peaks in the UV-Vis region.[1][3]

B. Vibrational Spectra (IR and Raman)

The vibrational frequencies and intensities can be calculated using DFT. These theoretical spectra are instrumental in the assignment of experimental IR and Raman bands. A complete vibrational analysis can be performed based on the potential energy distribution (PED).[9]

C. NMR Spectra

The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C).[9] These calculated values, when compared with experimental data, can aid in the structural elucidation of the molecule.

IV. Methodologies and Protocols

A. Computational Details for DFT and TD-DFT Calculations

A typical computational protocol for studying coumarin and benzocoumarin derivatives involves the following:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: DFT for ground-state properties and TD-DFT for excited-state properties.

  • Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is often a good choice.[3][4][5]

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly used to provide a good balance between accuracy and computational cost.[4][5]

  • Solvent Effects: The polarizable continuum model (PCM) can be used to account for the effect of a solvent on the molecular properties.

G cluster_protocol Computational Protocol cluster_analysis Data Analysis software Select Software (e.g., Gaussian) method Choose Method (DFT/TD-DFT) software->method functional Select Functional (e.g., B3LYP) method->functional basis_set Choose Basis Set (e.g., 6-311++G(d,p)) functional->basis_set solvent Include Solvent Model (e.g., PCM) basis_set->solvent run_calc Perform Calculation solvent->run_calc geom_analysis Analyze Geometry run_calc->geom_analysis electronic_analysis Analyze Electronic Structure run_calc->electronic_analysis spectral_analysis Analyze Spectra run_calc->spectral_analysis

Figure 2: A logical flow diagram for setting up and analyzing computational chemistry calculations.

B. Synthesis of Naphthopyran-3-ones

While detailed experimental protocols for theoretical studies are not applicable, the synthesis of related naphthopyran-3-one derivatives has been reported. For instance, 1-aryl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-ones can be synthesized via a three-component, one-pot reaction between β-naphthol, Meldrum's acid, and an aryl aldehyde in the presence of piperidine.

This technical guide outlines the theoretical and computational methodologies that can be applied to investigate the properties of this compound. Although specific computational data for this molecule is limited in the current literature, the protocols and theoretical frameworks established for the broader class of coumarins and benzocoumarins provide a solid foundation for future research. The application of these computational tools will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds, thereby guiding the design of new molecules with tailored properties for various applications in drug discovery and materials science.

References

Navigating the Physicochemical Landscape of 3H-Naphtho[2,1-b]pyran-3-one: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3H-Naphtho[2,1-b]pyran-3-one in organic solvents. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established methodologies for determining these critical physicochemical parameters. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental frameworks to assess the suitability of various organic solvents for the formulation, processing, and storage of this compound and its derivatives. This guide includes detailed experimental protocols and visual workflows to facilitate the systematic evaluation of its solubility and stability profiles.

Introduction

This compound is a heterocyclic organic compound that forms the core structure of various molecules with significant applications, including in the field of photochromic materials. The solubility and stability of this core structure in organic solvents are fundamental parameters that influence its utility in synthesis, formulation, and as a functional material. Understanding how this compound behaves in different solvent environments is crucial for controlling reaction kinetics, crystallization processes, and ensuring the long-term integrity and performance of resulting products.

Solubility of this compound

Qualitative Solubility Profile

General literature suggests that this compound is soluble in a range of common organic solvents. Based on its chemical structure, which includes both aromatic and polar lactone functionalities, it is anticipated to exhibit good solubility in moderately polar to polar aprotic and protic solvents. A patent document mentions that the broader class of naphthopyranones are generally soluble in solvents such as alcohols, ethers, acetone, and benzene[1].

Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following table outlines the key parameters that should be determined.

Table 1: Key Quantitative Solubility Parameters for this compound

ParameterUnitDescription
Molar Solubilitymol/LThe number of moles of solute that can be dissolved per liter of solution before the solution becomes saturated.
Mass Solubilityg/LThe mass of solute in grams that can be dissolved per liter of solution before the solution becomes saturated.
Temperature Dependence(unit)/°CThe change in solubility as a function of temperature, crucial for understanding dissolution and crystallization processes.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

2.3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

2.3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

  • Temperature Effect: Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_sol Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_sol agitate Agitate at Constant Temperature (24-72h) prep_sol->agitate settle Settle or Centrifuge agitate->settle sample Collect & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Figure 1: Experimental Workflow for Solubility Determination.

Stability of this compound

The stability of this compound in organic solvents is critical for its handling, storage, and application, as degradation can lead to loss of efficacy and the formation of undesirable impurities. Stability is typically assessed under various stress conditions.

Factors Affecting Stability
  • Solvent Type: The polarity, protic/aprotic nature, and chemical reactivity of the solvent can significantly influence degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can be a significant issue for compounds with chromophores, such as this compound.

  • Presence of Oxygen: Oxidative degradation can occur, particularly at elevated temperatures or under UV irradiation.

  • pH (in protic solvents): The presence of acidic or basic impurities in the solvent can catalyze hydrolysis of the lactone ring.

Quantitative Stability Assessment

A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products and quantify its decrease over time.

Table 2: Key Quantitative Stability Parameters for this compound

ParameterUnitDescription
Degradation Rate Constant (k)time-1A measure of the speed at which the compound degrades under specific conditions.
Half-life (t1/2)timeThe time required for the concentration of the compound to decrease to half of its initial value.
Degradation Pathway-Identification of the major degradation products to understand the mechanism of instability.
Experimental Protocol for Stability Testing

This protocol outlines a forced degradation study to assess the stability of this compound.

3.3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • pH meter (for protic solvents)

3.3.2. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

  • Application of Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into sealed vials and store them in ovens at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photolytic Stress: Expose aliquots of the stock solution in phototransparent containers to a controlled light source (e.g., Xenon lamp) in a photostability chamber. A dark control should be run in parallel.

    • Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the stock solution.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then at longer intervals), withdraw a sample from each stress condition.

  • Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order).

    • Calculate the degradation rate constant (k) and the half-life (t1/2).

    • Use the PDA or MS detector to identify and characterize the major degradation products.

experimental_workflow_stability cluster_setup Experiment Setup cluster_stress Forced Degradation cluster_sampling Sampling & Analysis cluster_data Data Interpretation start Start prep_stock Prepare Stock Solution in Solvent start->prep_stock thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo oxidative Oxidative Stress prep_stock->oxidative sampling Time-Point Sampling thermal->sampling photo->sampling oxidative->sampling hplc Analyze by Stability-Indicating HPLC-PDA/MS sampling->hplc kinetics Determine Degradation Kinetics (k, t½) hplc->kinetics pathway Identify Degradation Products hplc->pathway end End kinetics->end pathway->end

Figure 2: Experimental Workflow for Stability Testing.

Conclusion

The solubility and stability of this compound in organic solvents are critical parameters for its successful application in research and development. While specific quantitative data is sparse in the public domain, this technical guide provides robust and validated experimental protocols for determining these properties. By following the outlined methodologies for solubility and stability testing, researchers can generate the necessary data to make informed decisions regarding solvent selection for synthesis, formulation, and long-term storage. The provided workflows offer a clear and systematic approach to these essential investigations, ultimately enabling better control over the quality and performance of this compound-based materials.

References

An In-depth Technical Guide to the Electronic Transitions in 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic transitions and photophysical properties of 3H-Naphtho[2,1-b]pyran-3-one and its related analogs. Structurally, this compound is a naphtho-fused coumarin, also known as a benzocoumarin. While specific photophysical data for this precise molecule is limited in published literature, its electronic behavior can be comprehensively understood by analyzing two closely related and well-studied classes of compounds: the photochromic 3,3-disubstituted 3H-naphtho[2,1-b]pyrans and fluorescent benzocoumarin derivatives. This document synthesizes available data to present a cohesive overview of the expected absorption and emission properties, details the experimental protocols for their characterization, and uses visualizations to clarify the underlying processes.

Core Electronic Transitions: A Tale of Two Analogs

The electronic behavior of the naphthopyran scaffold is highly dependent on the substitution at the C3 position. The presence of a carbonyl group (=O) at this position in This compound creates a coumarin-like structure, which is typically characterized by strong fluorescence. In contrast, the widely studied 3,3-disubstituted naphthopyrans (with two alkyl or aryl groups at C3) are renowned for their photochromism—a reversible, light-induced transformation between two isomers with different absorption spectra.

The Photochromic Transition in the 3,3-Disubstituted Naphthopyran Family

The hallmark electronic transition of 3,3-disubstituted 3H-naphtho[2,1-b]pyrans is a reversible, UV-light-induced electrocyclic ring-opening.[1] The colorless, closed-ring naphthopyran (NP) form absorbs in the UV region. Upon irradiation, the pyran ring cleaves to form a planar, conjugated merocyanine (MC) structure, which is intensely colored and absorbs in the visible spectrum.[2] This process typically yields a mixture of merocyanine isomers, primarily the transoid-cis (TC) and transoid-trans (TT) forms, which can revert to the closed form thermally or through irradiation with visible light.[3]

The general photochromic reaction pathway is illustrated below.

G NP Naphthopyran (NP) (Closed, Colorless Form) TC Transoid-Cis Merocyanine (TC) (Open, Colored Form) NP->TC UV Light (hν₁) (Ring Opening) TC->NP Δ (Thermal Fading) or Vis Light (hν₂) TT Transoid-Trans Merocyanine (TT) (Open, Colored Form) TC->TT UV Light (hν₁) TT->TC Δ (Slow Fading)

Figure 1. Photochromic reaction pathway of 3,3-disubstituted naphthopyrans.

Table 1: Representative Spectroscopic Data for a Photochromic Naphthopyran Analog (Data for (E)-8-bromo-3-(4-methoxystyryl)-3-phenyl-3H-naphtho[2,1-b]pyran in toluene)

StateAbsorption Bands (λmax)Molar Extinction Coefficient (ε)Appearance
Closed Form (NP) 354 nm, 369 nm~4.0 x 10³ M⁻¹cm⁻¹Colorless
Open Form (MC) 488 nmNot SpecifiedIntense Red

Source: Data derived from a study on 3-arylvinyl-3H-naphtho[2,1-b]pyrans.[4]

The Fluorescent Transition in the Naphthopyran-3-one (Benzocoumarin) Family

The carbonyl group in this compound makes it a member of the benzocoumarin family. These molecules are typically not photochromic but are known for their fluorescent properties. The primary electronic transition involves absorption of UV or near-visible light to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often corresponding to a π-π* transition. The molecule then relaxes from the excited state by emitting a photon (fluorescence).

The absorption and emission wavelengths are sensitive to the molecular structure and the polarity of the solvent.[5] Electron-donating groups and extended π-conjugation typically lead to red-shifted (longer wavelength) absorption and emission.[5]

Table 2: Representative Spectroscopic Data for a Fluorescent Benzocoumarin Analog (Data for a 9-(dimethylamino)-benzo[f]coumarin derivative)

SolventAbsorption Max (λabs)Emission Max (λem)Stokes ShiftQuantum Yield (ΦF)
Toluene 427 nm485 nm58 nm0.85
DCM 436 nm525 nm89 nm0.70
Acetonitrile 435 nm551 nm116 nm0.40
Methanol 435 nm560 nm125 nm0.02

Source: Data derived from studies on benzo[f]coumarin derivatives.[6]

Based on this data, this compound is expected to be a fluorescent compound, likely absorbing in the 350-430 nm range and emitting light at longer wavelengths, with properties modulated by its environment.

Experimental Protocols

Characterizing the electronic transitions of naphthopyran derivatives requires precise spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol is designed to characterize the absorption properties of both the stable and transient (photo-generated) species.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the compound in its different isomeric states.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., toluene, acetonitrile, DCM)

  • UV lamp for irradiation (e.g., 365 nm)

  • The sample compound (e.g., this compound)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M). Ensure the compound is fully dissolved.

  • Sample Preparation: From the stock solution, prepare a dilute sample solution (e.g., 1 x 10⁻⁵ M) in a volumetric flask. This concentration may need optimization to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same solvent and place it in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 250-700 nm).

  • Measurement of the Closed Form: Empty the sample cuvette and rinse it with the prepared sample solution. Fill the cuvette with the sample solution and record the absorption spectrum. This spectrum represents the stable, closed form of the naphthopyran.

  • Photo-irradiation and Measurement of the Open Form: Place the sample cuvette in front of a calibrated UV lamp and irradiate for a set period (e.g., 60 seconds). Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum. This spectrum represents the photostationary state (PSS), which is a mixture of the closed and open forms.

  • Kinetic Analysis (Optional): To study the thermal fading kinetics (the return from the colored to the colorless form), record spectra at regular time intervals after UV irradiation has ceased. The decay of the absorption peak in the visible region can be monitored to determine the rate of the reversion reaction.

  • Data Analysis: Identify the λmax for all observed species. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This protocol is for characterizing the emissive properties of the compound.

Objective: To determine the excitation and emission maxima, Stokes shift, and fluorescence quantum yield (ΦF).

Materials:

  • Spectrofluorometer with an excitation source (e.g., Xenon lamp) and detector

  • Quartz fluorescence cuvettes (four polished sides)

  • Spectroscopic grade solvents

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • The sample compound

Methodology:

  • Sample Preparation: Prepare a series of very dilute solutions of the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum absorption (λabs) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to the end of the expected emission range (e.g., if λabs = 420 nm, scan from 430 nm to 750 nm).

    • The resulting spectrum will show the fluorescence emission profile, and its peak is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum emission (λem).

    • Scan the excitation monochromator over a range of wavelengths where the molecule is expected to absorb.

    • The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species responsible for the emission.

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of a known quantum yield standard with an absorbance similar to the sample at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

G cluster_prep Sample Preparation cluster_uv UV-Vis Spectroscopy cluster_fl Fluorescence Spectroscopy cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10⁻³ M) prep_uv Prepare Dilute Solution for UV-Vis (e.g., 10⁻⁵ M) prep_stock->prep_uv prep_fl Prepare Dilute Solution for Fluorescence (Abs < 0.1) prep_stock->prep_fl uv_base Record Baseline (Solvent vs. Solvent) prep_uv->uv_base fl_em Measure Emission Spectrum (Excite at λabs) prep_fl->fl_em uv_scan Record Absorption Spectrum (Closed Form) uv_base->uv_scan uv_irr Irradiate with UV Light (e.g., 365 nm) uv_scan->uv_irr uv_scan_open Record Absorption Spectrum (Open/PSS Form) uv_irr->uv_scan_open an_uv Determine λmax and ε uv_scan_open->an_uv fl_ex Measure Excitation Spectrum (Monitor at λem) fl_em->fl_ex fl_qy Measure for Quantum Yield (vs. Standard) fl_ex->fl_qy an_fl Determine λex, λem, Stokes Shift, and ΦF fl_qy->an_fl

Figure 2. General experimental workflow for photophysical characterization.

Conclusion

The electronic transitions of this compound can be inferred from its structural characteristics as a naphtho-fused coumarin. Unlike the well-documented photochromism of 3,3-disubstituted naphthopyrans, which involves a reversible ring-opening to a colored merocyanine, the 3-oxo derivative is expected to be a fluorescent compound. Its primary electronic process involves the absorption of UV-A or blue light followed by fluorescent emission at a longer wavelength, with a significant Stokes shift that is sensitive to solvent polarity. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to fully characterize the photophysical properties of this and related compounds, enabling their potential application in areas such as fluorescent probes, molecular sensors, and materials science.

References

An In-Depth Technical Guide to 3H-Naphtho[2,1-b]pyran-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3H-Naphtho[2,1-b]pyran-3-one, a key heterocyclic compound, and its broader class of derivatives known as naphthopyrans. While the parent compound serves as a foundational structure, this guide will delve into the synthesis, properties, and biological activities of its more extensively studied substituted analogues, which have garnered significant interest in materials science and medicinal chemistry.

Core Compound: this compound

This compound, also known as 3H-benzo[f]chromen-3-one, is the fundamental scaffold of a range of synthetic compounds. Its chemical identity and key physical properties are summarized below.

Identifier Value
CAS Number 4352-89-0
Molecular Formula C13H8O2
Molecular Weight 196.2 g/mol
Appearance White Powder
Melting Point 117-119 °C[1]
Density 1.297 g/cm³[1][2]

Synthesis of the Naphthopyran Core

The synthesis of the naphthopyran skeleton can be achieved through several methodologies. While specific detailed protocols for the unsubstituted this compound are not extensively documented in readily available literature, general synthetic strategies for this class of compounds often involve condensation reactions.

General Synthetic Pathways

One of the common methods for creating the naphthopyran ring system is the acid-catalyzed condensation of a substituted naphthol with a suitable propargyl alcohol derivative. Various catalysts such as p-toluenesulfonic acid (p-TSA), acidic alumina, and pyridinium p-toluenesulfonate (PPTS) have been employed.[3] Another prominent method is the Pechmann condensation, which is widely used for the synthesis of coumarins and related lactones.

A generalized workflow for the synthesis of naphthopyran derivatives is illustrated below.

G General Synthesis Workflow for Naphthopyran Derivatives cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Naphthol Naphthol Derivative Condensation Acid-Catalyzed Condensation Naphthol->Condensation Propargyl_Alcohol Propargyl Alcohol Derivative Propargyl_Alcohol->Condensation Naphthopyran Naphthopyran Derivative Condensation->Naphthopyran

Caption: General workflow for the synthesis of naphthopyran derivatives.

Illustrative Experimental Protocol: Synthesis of a Substituted Naphthopyran

While a detailed protocol for the parent compound is not available, the following is a representative procedure for the synthesis of a substituted naphthopyran derivative, which illustrates the general principles.

Synthesis of 4H-Naphtho[2,1-b]pyran-3-carbonitrile Derivatives:

  • Reaction: The interaction of 6-bromonaphthalen-2-ol with α-cyano-p-chlorocinnamonitrile or ethyl α-cyano-p-chlorocinnamate.[4][5]

  • Solvent and Catalyst: The reaction is typically carried out in an ethanolic piperidine solution.[4][5]

  • Procedure:

    • Dissolve the naphthol derivative and the cinnamonitrile derivative in ethanol.

    • Add piperidine as a catalyst.

    • The reaction mixture is typically stirred at room temperature or refluxed until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed through spectral analysis using NMR, IR, and mass spectrometry.[4][5]

Properties and Applications of Naphthopyran Derivatives

The broader class of naphthopyrans, particularly 3,3-disubstituted 3H-naphtho[2,1-b]pyrans, are renowned for their photochromic properties.[6] This phenomenon involves a reversible transformation between a colorless leuco form and a colored form upon exposure to UV light.

G Photochromism in Naphthopyrans Closed_Form Colorless Naphthopyran (Closed Form) Open_Form Colored Merocyanine (Open Form) Closed_Form->Open_Form UV Light Open_Form->Closed_Form Visible Light / Heat

Caption: The photochromic behavior of naphthopyran derivatives.

This property has led to their commercial application in ophthalmic lenses, optical switches, and electronic display systems.[6] The color and fading kinetics of these photochromic materials can be tuned by modifying the substituents on the naphthopyran core.

Biological Activities of Naphthopyran Derivatives

While information on the biological effects of the unsubstituted this compound is lacking, various derivatives have been investigated for their pharmacological potential.

Anticancer Activity

Several studies have reported the anticancer properties of naphthopyran derivatives. For instance, certain novel naphthopyran, naphthopyranopyrimidine, and naphthopyranotriazolopyrimidine derivatives have been synthesized and evaluated for their efficacy against cancer cell lines such as MCF-7, HeLa, and PC-3.[4][5]

Compound Class Tested Cancer Cell Lines Reported Activity
NaphthopyranopyrimidinesMCF-7, HeLa, PC-3Anticancer efficacy demonstrated[4][5]
NaphthopyranotriazolopyrimidinesMCF-7, HeLa, PC-3Anticancer efficacy demonstrated[4][5]
Central Nervous System (CNS) Activity

Some 3-alkylaminoaphtho[2,1-b]pyran-1-ones have been shown to exhibit weak CNS depressant activity. These compounds have also demonstrated an antagonistic effect on reserpine-induced blepharospasm and hypothermia, as well as on metrazole-induced seizures in mice.

Characterization of Naphthopyrans

The structural elucidation of naphthopyran derivatives is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure. Complete and unambiguous assignments are often achieved using 2D NMR techniques such as COSY, HMQC, and HMBC.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group in the pyran-3-one ring.

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Future Directions

The field of naphthopyran chemistry continues to evolve. While much of the focus has been on their photochromic applications, the emerging biological activities of certain derivatives suggest a promising future in drug discovery and development. Further research into the synthesis of novel derivatives and a more in-depth exploration of their structure-activity relationships are warranted. The parent compound, this compound, remains a valuable scaffold for the generation of diverse chemical libraries for screening against various biological targets.

References

The 3H-Naphtho[2,1-b]pyran-3-one Scaffold: A Promising Core for the Development of Novel Biologically Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3H-Naphtho[2,1-b]pyran-3-one scaffold and its derivatives have emerged as a significant area of interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this heterocyclic system, with a focus on its anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising field.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have been extensively studied, revealing a range of biological effects. The primary areas of investigation include their potential as anticancer agents, their efficacy as antimicrobial compounds, and their ability to inhibit specific enzymes involved in various disease pathologies.

Anticancer Activity

A significant body of research has focused on the anticancer potential of naphthopyran derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including those of the breast, cervix, prostate, and colon.[1][2][3] The mechanism of action for their anticancer activity is often multifaceted, involving the inhibition of key enzymes, disruption of cellular processes like microtubule dynamics, and the induction of apoptosis.[4][5]

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of naphthopyran derivatives. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8][9][10] The exploration of this scaffold could lead to the development of novel antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance.

Enzyme Inhibition

The this compound scaffold has proven to be a versatile template for the design of specific enzyme inhibitors. Notable targets include:

  • c-Src Kinase: A non-receptor tyrosine kinase implicated in cancer cell proliferation, invasion, and survival.[3][11]

  • c-Myb: A transcription factor that is overexpressed in several cancers and plays a crucial role in cell proliferation and differentiation.[4][5]

  • Protein Kinase C-ζ (PKC-ζ): An atypical protein kinase C isoform involved in various cellular processes, including cell proliferation and survival.[12]

  • Estrogen Receptor α (ERα): A key target in the treatment of hormone-dependent breast cancers.[13]

  • Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and a target for the treatment of Alzheimer's disease.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of various derivatives of the naphthopyran scaffold.

Table 1: Anticancer Activity of Naphthopyran Derivatives (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (4a)BT-2028.1 (c-Src inhibition)[2][11]
2-amino-4-(3-nitrophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile (1a)518A2 (Melanoma)0.029[4]
A549 (Lung)0.018[4]
EA.hy926 (Endothelial)0.017[4]
HT-29 (Colon)0.048[4]
MCF-7 (Breast)0.021[4]
2-amino-4-(3,4,5-trimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile (1b)518A2 (Melanoma)0.011[4]
A549 (Lung)0.008[4]
EA.hy926 (Endothelial)0.010[4]
HT-29 (Colon)0.016[4]
MCF-7 (Breast)0.010[4]
3f (a 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivative)518A2 (Melanoma)0.024[4]
A549 (Lung)0.021[4]
EA.hy926 (Endothelial)0.020[4]
HT-29 (Colon)0.037[4]
MCF-7 (Breast)0.022[4]

Table 2: Antimicrobial Activity of Naphthopyran Derivatives (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Naphtho-γ-pyrone Derivative 1Staphylococcus aureus ATCC 43300 (MRSA)12.5[14]
Staphylococcus aureus ATCC 33591 (MRSA)12.5[14]
Staphylococcus aureus ATCC 2921325[14]
Staphylococcus aureus ATCC 2592350[14]
Naphtho-γ-pyrone Derivative 2Staphylococcus aureus ATCC 43300 (MRSA)25[14]
Staphylococcus aureus ATCC 33591 (MRSA)25[14]
Staphylococcus aureus ATCC 2921350[14]
Staphylococcus aureus ATCC 2592350[14]
Naphtho-γ-pyrone Derivative 3Staphylococcus aureus ATCC 43300 (MRSA)12.5[14]
Staphylococcus aureus ATCC 33591 (MRSA)12.5[14]
Staphylococcus aureus ATCC 2921325[14]
Staphylococcus aureus ATCC 2592325[14]
Naphtho[1][2][11]triazol-thiadiazin Derivative 4dCandida albicans50[9]
Candida tropicalis100[9]
Candida krusei100[9]
Candida glabrata100[9]

Table 3: Enzyme Inhibitory Activity of Naphthopyran Derivatives

CompoundEnzymeIC50 / Binding AffinityReference
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (4a)c-Src Kinase28.1 µM[2][11]
2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile (4d)c-Src Kinase34.7 µM[2]
2-amino-4-(3-chlorophenyl)-4H-benzo[f]chromene-3-carbonitrile (4j)c-Src Kinase41.7 µM[2]
2-amino-4-(3-nitrophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile (1a)c-Myb0.051 µM[4]
2-amino-4-(3,4,5-trimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile (1b)c-Myb0.009 µM[4]
3f (a 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivative)c-Myb0.015 µM[4]
Naphtho[2,3-b]furan-2,4,9(3H)-trione derivative 4hERα-8.9 kcal/mol (Binding Free Energy)[15]
Naphtho[2,3-b]furan-2,4,9(3H)-trione derivative 4iERα-9.0 kcal/mol (Binding Free Energy)[15]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate further studies.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, and a solution of acetylthiocholine iodide in deionized water. Prepare a solution of the test compound in a suitable solvent.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to the appropriate wells. Include a control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the AChE solution to the wells (except the blank).

  • Initiation of Reaction: Start the reaction by adding the acetylthiocholine iodide solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of the this compound scaffold.

experimental_workflow_anticancer cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_addition Compound Addition compound_prep->compound_addition cell_seeding->compound_addition mtt_assay MTT Assay compound_addition->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ic50_calc IC50 Calculation absorbance_reading->ic50_calc

Caption: Workflow for in vitro anticancer activity screening.

cSrc_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activates FAK FAK cSrc->FAK Phosphorylates Ras Ras cSrc->Ras Activates STAT3 STAT3 cSrc->STAT3 Activates Invasion Invasion/ Metastasis FAK->Invasion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT3->Survival Naphthopyran Naphthopyran Derivatives Naphthopyran->cSrc Inhibits

Caption: Simplified c-Src signaling pathway in cancer.

microtubule_dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disrupted Dynamics Naphthopyran Naphthopyran Derivatives Naphthopyran->Microtubule Stabilizes/ Destabilizes Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 3H-Naphtho[2,1-b]pyran-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of substituted 3H-Naphtho[2,1-b]pyran-3-one derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below focus on efficient and versatile synthetic routes, including both conventional and microwave-assisted methods, to facilitate the generation of a diverse range of derivatives for further investigation.

Introduction

This compound derivatives are a prominent class of heterocyclic compounds. Their rigid, planar structure and extended π-system contribute to their interesting photophysical and biological properties. This document details synthetic strategies for the preparation of these valuable compounds, with a focus on the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various substituted acetic acids.

Synthetic Methodologies

The primary synthetic route involves a one-pot cyclocondensation reaction. This can be achieved through conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. The key reagents for this transformation are:

  • 2-Hydroxy-1-naphthaldehyde: The foundational naphthol-based starting material.

  • Substituted Acetic Acids: These reagents introduce the desired substitution at the 2-position of the naphthopyranone core. A wide variety of aryl, heteroaryl, and alkyl acetic acids can be employed to generate a library of derivatives.

General Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Product 2_Hydroxy_1_naphthaldehyde 2-Hydroxy-1-naphthaldehyde Naphthopyranone Substituted this compound 2_Hydroxy_1_naphthaldehyde->Naphthopyranone + Substituted_Acetic_Acid Substituted Acetic Acid (R-CH2-COOH) Substituted_Acetic_Acid->Naphthopyranone + DCC_DMSO DCC, DMSO DCC_DMSO->Naphthopyranone Mediates Heating Conventional Heating or Microwave Irradiation Heating->Naphthopyranone Drives cluster_workflow Synthetic Workflow Start Start Mix_Reactants Mix 2-Hydroxy-1-naphthaldehyde, Substituted Acetic Acid, and DCC Start->Mix_Reactants Add_Solvent Add DMSO Mix_Reactants->Add_Solvent Microwave_Irradiation Microwave Irradiation Add_Solvent->Microwave_Irradiation Workup Aqueous Workup and Filtration Microwave_Irradiation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End cluster_mechanism Proposed Reaction Mechanism Activation Activation of DMSO by DCC Nucleophilic_Attack_1 Nucleophilic attack of carboxyl group on activated DMSO Activation->Nucleophilic_Attack_1 Intermediate_1 Formation of Acyloxysulfonium Salt Nucleophilic_Attack_1->Intermediate_1 Proton_Abstraction Proton abstraction and formation of ylide intermediate Intermediate_1->Proton_Abstraction Intramolecular_Attack Intramolecular nucleophilic attack of naphtholic oxygen Proton_Abstraction->Intramolecular_Attack Cyclization Cyclization and elimination of DCU and Dimethyl Sulfide Intramolecular_Attack->Cyclization Product This compound Cyclization->Product

References

Application Notes and Protocols for 3H-Naphtho[2,1-b]pyran-3-one in Photochromic Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3H-naphtho[2,1-b]pyran derivatives in the development of photochromic materials. The focus is on their synthesis, photochromic properties, and the experimental protocols for their characterization. While the user's query specified "3H-Naphtho[2,1-b]pyran-3-one," the vast majority of research in this area focuses on 3,3-disubstituted-3H-naphtho[2,1-b]pyrans, which are the basis for the photochromic applications discussed herein.

Introduction to Photochromism in 3H-Naphtho[2,1-b]pyrans

3H-Naphtho[2,1-b]pyrans are a class of organic compounds renowned for their photochromic properties. This phenomenon involves a reversible transformation between two isomers with distinct absorption spectra upon exposure to electromagnetic radiation. The parent compound, 3,3-diphenyl-3H-naphtho[2,1-b]pyran, serves as a foundational structure for a wide array of derivatives.

The photochromic mechanism is initiated by the absorption of UV light, which induces the cleavage of the C(sp³)-O bond in the pyran ring. This leads to the formation of a colored, open-ring merocyanine isomer. The colored form can revert to the colorless, closed-ring naphthopyran form either thermally or by exposure to visible light. The kinetics of this reversion process are often complex, exhibiting a bi-exponential decay due to the formation of multiple, geometrically distinct merocyanine isomers, primarily the transoid-cis (TC) and transoid-trans (TT) forms, which have different thermal stabilities.[1][2][3] The strategic placement of various substituents on the naphthopyran scaffold allows for the fine-tuning of its photochromic properties, including the color of the open form, the rate of thermal fading, and the material's resistance to photodegradation (fatigue).[1]

Data Presentation: Photochromic Properties of 3H-Naphtho[2,1-b]pyran Derivatives

The following table summarizes the quantitative photochromic data for a selection of 3,3-disubstituted-3H-naphtho[2,1-b]pyran derivatives.

CompoundSubstituentsSolventλmax (Closed Form) (nm)λmax (Photostationary State) (nm)Molar Extinction Coefficient (ε) of Closed Form (M⁻¹cm⁻¹)Notes
3,3-diphenyl-3H-naphtho[2,1-b]pyranNoneToluene~340, ~355428-Reference compound.[4]
3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran3-(4-methoxyphenyl)Toluene-468-Bathochromic shift due to electron-donating group.[1]
3-(p-tolyl)-3-phenyl-3H-naphtho[2,1-b]pyran3-(p-tolyl)Toluene-435-
3-(4-chlorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran3-(4-chlorophenyl)Toluene-430-
3-phenyl-3-(4-styrylphenyl)-3H-naphtho[2,1-b]pyran3-(4-styrylphenyl)Toluene354, 3694864.8 x 10³, 4.4 x 10³Arylvinyl substitution leads to a significant bathochromic shift.[1]
3-(4-methoxyphenyl)-3-(4-styrylphenyl)-3H-naphtho[2,1-b]pyran3-(4-methoxyphenyl), 3-(4-styrylphenyl)Toluene352, 3674884.0 x 10³, 3.7 x 10³Combination of electron-donating and extended conjugation.[1]
3-(4-fluorophenyl)-3-(4-styrylphenyl)-3H-naphtho[2,1-b]pyran3-(4-fluorophenyl), 3-(4-styrylphenyl)Toluene348, 3604803.7 x 10³, 3.4 x 10³
3,3-bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran3,3-bis(4-fluorophenyl)Acetonitrile---Studied for its thermal back-isomerization.[3]

Experimental Protocols

Protocol 1: Synthesis of 3,3-Diaryl-3H-naphtho[2,1-b]pyrans

This protocol describes a general method for the synthesis of 3,3-diaryl-3H-naphtho[2,1-b]pyrans via the acid-catalyzed condensation of a 1,1-diarylprop-2-yn-1-ol with a naphthol derivative.[1]

Materials:

  • 1,1-diarylprop-2-yn-1-ol derivative

  • Naphthol derivative (e.g., 2-naphthol)

  • Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Trimethyl orthoformate (optional, as a dehydrating agent)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, n-hexane)

Procedure:

  • To a solution of the 1,1-diarylprop-2-yn-1-ol (1.0 eq) and the naphthol derivative (1.2 eq) in the anhydrous solvent, add a catalytic amount of PPTS (0.1 eq).

  • If using, add trimethyl orthoformate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).

  • Combine the fractions containing the desired product and remove the solvent to yield the purified 3,3-diaryl-3H-naphtho[2,1-b]pyran.

  • Characterize the product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Characterization of Photochromic Properties by UV-Vis Spectroscopy

This protocol outlines the procedure for evaluating the photochromic performance of 3H-naphtho[2,1-b]pyran derivatives in solution.

Materials and Equipment:

  • Synthesized 3H-naphtho[2,1-b]pyran derivative

  • Spectroscopic grade solvent (e.g., toluene, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • UV irradiation source (e.g., a 365 nm UV lamp)

  • Visible light source (for studying photo-reversion)

Procedure:

  • Preparation of Solutions: Prepare a dilute solution of the naphthopyran derivative in the chosen solvent (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This spectrum represents the colorless, closed form of the naphthopyran.

  • Photocoloration: Irradiate the solution in the cuvette with the UV lamp at a fixed distance. Record the UV-Vis spectra at regular intervals until the photostationary state (PSS) is reached, where no further change in the absorption spectrum is observed. The PSS spectrum shows the characteristic absorption band of the colored merocyanine form in the visible region.

  • Thermal Bleaching (Fading): After reaching the PSS, turn off the UV lamp and immediately start recording the UV-Vis spectra at regular time intervals in the dark. This will monitor the thermal decay of the colored form back to the colorless form.

  • Data Analysis:

    • Determine the λmax of the closed form and the colored form at the PSS.

    • Plot the absorbance at the λmax of the colored form as a function of time during the thermal bleaching process.

    • Fit the decay curve to a bi-exponential function to determine the rate constants for the fast and slow fading components, corresponding to the different merocyanine isomers.[1]

  • Photo-reversion (Optional): After reaching the PSS, irradiate the solution with a visible light source that overlaps with the absorption of the colored form and monitor the change in the absorption spectrum to study the light-driven reversion to the colorless form.

Protocol 3: Determination of Fatigue Resistance

This protocol provides a method to assess the stability of the photochromic compound over multiple coloration and bleaching cycles.

Materials and Equipment:

  • Same as in Protocol 2.

Procedure:

  • Prepare a solution of the naphthopyran derivative as described in Protocol 2.

  • Record the initial UV-Vis spectrum of the un-irradiated sample.

  • Irradiate the sample with the UV lamp for a fixed duration to induce coloration.

  • Allow the sample to thermally fade back to the colorless state in the dark for a set period, or irradiate with visible light to accelerate bleaching.

  • Repeat steps 3 and 4 for a large number of cycles (e.g., 100 or more).

  • Periodically, after a certain number of cycles, record the full UV-Vis spectrum at the photostationary state and after complete fading.

  • Data Analysis:

    • Plot the absorbance at the λmax of the colored form at the PSS as a function of the number of cycles.

    • A decrease in the maximum absorbance indicates photodegradation (fatigue).

    • The fatigue resistance can be quantified by the number of cycles after which the photochromic performance (e.g., the absorbance at PSS) drops to a certain percentage of its initial value.

Visualizations

Photochromic Mechanism of 3H-Naphtho[2,1-b]pyrans

G cluster_colorless Colorless State cluster_colored Colored State (Merocyanines) Closed_Form 3H-Naphtho[2,1-b]pyran (Closed Form, CF) TC Transoid-Cis Isomer (TC) Closed_Form->TC UV light (hν) (Ring Opening) TC->Closed_Form Thermal (Δ) or Visible light (hν') TT Transoid-Trans Isomer (TT) TC->TT Isomerization TT->Closed_Form Thermal (Δ) (Slower) TT->TC Isomerization G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Prep Prepare dilute solution of naphthopyran derivative Initial_Spec Record initial UV-Vis spectrum (Closed Form) Prep->Initial_Spec UV_Irr Irradiate with UV light to reach Photostationary State (PSS) Initial_Spec->UV_Irr PSS_Spec Record UV-Vis spectrum at PSS UV_Irr->PSS_Spec Thermal_Fade Monitor absorbance decay in the dark PSS_Spec->Thermal_Fade Data_Analysis Determine λmax and analyze kinetic data Thermal_Fade->Data_Analysis

References

Application of 3H-Naphtho[2,1-b]pyran-3-one in Organic Electronics: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

While 3H-Naphtho[2,1-b]pyran-3-one and its derivatives have been extensively studied for their photochromic properties, their application in the field of organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), is a nascent and largely undocumented area of research. This report summarizes the available scientific literature and highlights the current state of knowledge, which primarily points towards potential rather than established applications.

Currently, the scientific literature on this compound and its analogues is overwhelmingly focused on their reversible color-changing behavior when exposed to light. This photochromism has led to their investigation for uses in ophthalmic lenses, optical switches, and data storage. However, there is a significant gap in research concerning their charge transport properties and performance in active electronic device layers.

Potential Areas of Application and Research Gaps

The core structure of this compound, possessing a conjugated system, theoretically allows for the transport of charge carriers, a fundamental requirement for semiconductor materials in electronic devices. However, without dedicated research into the charge mobility, energy levels (HOMO/LUMO), and stability of these compounds in an electronic device setting, their potential remains speculative.

A limited number of studies have explored the broader class of naphthopyran dyes in the context of dye-sensitized solar cells (DSSCs). These investigations have primarily focused on leveraging the photochromic nature of the dyes. For instance, some research has explored the concept of "photo-chromo-voltaic cells" that can adapt their light absorption and electricity generation based on light intensity. However, these studies have reported that while naphthopyran dyes can sensitize TiO2 electrodes, their performance in terms of photovoltaic properties has been inferior compared to more established organic dyes.[1]

To date, no significant research has been published detailing the use of this compound or its derivatives as the primary emitting material in OLEDs, the active channel material in OFETs, or the primary donor or acceptor material in OSCs. Consequently, there is no available quantitative data on key performance metrics such as:

  • For OLEDs: External Quantum Efficiency (EQE), Luminance, Color Coordinates (CIE).

  • For OFETs: Field-Effect Mobility, On/Off Ratio, Threshold Voltage.

  • For OSCs: Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc).

Future Research Directions

For researchers and scientists interested in exploring the potential of this compound in organic electronics, the following experimental avenues would be crucial:

  • Synthesis of Novel Derivatives: The synthesis of new derivatives with tailored electronic properties is a critical first step. Introducing electron-donating or electron-withdrawing groups to the naphthopyran core could modulate the HOMO and LUMO energy levels, making them more suitable for specific electronic applications.

  • Characterization of Electronic Properties: A thorough investigation of the fundamental electronic properties of these new compounds is necessary. This would involve techniques such as cyclic voltammetry to determine redox potentials and estimate HOMO/LUMO levels, and UV-Vis and photoluminescence spectroscopy to understand their optical properties.

  • Device Fabrication and Characterization: The synthesized materials would then need to be incorporated into prototype electronic devices. This would require the development of specific experimental protocols for device fabrication, followed by rigorous testing to determine their performance metrics.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, a general methodology for fabricating and testing organic electronic devices can be outlined. The following represents a hypothetical workflow for investigating a novel naphthopyran derivative in an OFET.

Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

1. Substrate Preparation:

  • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which serves as the gate electrode and gate dielectric, respectively.
  • Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrate with a stream of nitrogen gas and bake at 120°C for 30 minutes to remove any residual moisture.
  • Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.

2. Organic Semiconductor Deposition:

  • Dissolve the synthesized this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a specific concentration (e.g., 5-10 mg/mL).
  • Deposit a thin film of the organic semiconductor onto the prepared substrate using a technique such as spin-coating or drop-casting.
  • Anneal the film at an optimized temperature to improve crystallinity and film morphology.

3. Source and Drain Electrode Deposition:

  • Deposit the source and drain electrodes (typically Gold) on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

4. Device Characterization:

  • Perform the electrical characterization of the OFET device in a probe station under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum.
  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the transistor.
  • From these characteristics, extract key performance parameters such as field-effect mobility, on/off current ratio, and threshold voltage.

Visualizing the Research Gap

The following diagram illustrates the current state of research and the necessary steps to explore the application of this compound in organic electronics.

G cluster_current Established Research Area cluster_future Required Research for Organic Electronics Synthesis Synthesis of Naphthopyran Derivatives Photochromism Investigation of Photochromic Properties Synthesis->Photochromism Optical_Applications Applications in Lenses, Switches, Memory Photochromism->Optical_Applications Mod_Synthesis Synthesis of Electronically Tuned Derivatives Photochromism->Mod_Synthesis Potential Starting Point E_Properties Characterization of Electronic Properties (HOMO, LUMO, Mobility) Mod_Synthesis->E_Properties Device_Fab Device Fabrication (OLEDs, OFETs, OSCs) E_Properties->Device_Fab Performance_Eval Performance Evaluation and Optimization Device_Fab->Performance_Eval

Figure 1. Research workflow from established photochromism studies to potential organic electronics applications.

References

Application Notes and Protocols for Measuring the Quantum Yield of 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Naphtho[2,1-b]pyran-3-one and its derivatives are a class of organic compounds that have garnered significant interest due to their photochromic properties, making them promising candidates for applications in optical switches, smart materials, and photodynamic therapy. The efficiency of the light emission of these compounds upon absorption of photons is a critical parameter for many of these applications and is quantified by the fluorescence quantum yield (Φf). The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

This document provides a detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative quantum yield method. This widely adopted technique involves comparing the fluorescence of the sample under investigation to that of a well-characterized standard with a known quantum yield.[2][3]

Principle of the Relative Quantum Yield Method

The relative method for determining the fluorescence quantum yield is based on the principle that for two dilute solutions with the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φ_S) can be calculated using the following equation[2]:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • Φ_S and Φ_R are the fluorescence quantum yields of the sample and the reference standard, respectively.

  • I_S and I_R are the integrated fluorescence intensities of the sample and the reference standard.

  • A_S and A_R are the absorbances of the sample and the reference standard at the excitation wavelength.

  • n_S and n_R are the refractive indices of the solvents used for the sample and the reference standard.

To enhance accuracy, a comparative method is often employed where a series of solutions with different concentrations are prepared for both the sample and the standard. The integrated fluorescence intensity is then plotted against the absorbance for each series, and the gradient of the resulting linear fit is used in the calculation.[4] The equation then becomes:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

  • Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference standard, respectively.

Materials and Instrumentation

Materials
  • This compound: The sample to be analyzed.

  • Quantum Yield Standard: A compound with a well-characterized quantum yield that absorbs and emits in a spectral region overlapping with the sample. Based on the known absorption of related naphthopyrans in the 348-369 nm range, Quinine Sulfate is a suitable standard.[5] Quinine sulfate dissolved in 0.1 M sulfuric acid has a widely accepted quantum yield of approximately 0.54-0.60 when excited at 350 nm.[1][6]

  • Solvent: A spectroscopic grade solvent that dissolves both the sample and the standard and does not exhibit fluorescence in the region of interest. Cyclohexane or ethanol are potential choices, but the optimal solvent should be determined based on the solubility and stability of the specific this compound derivative.[7]

  • 0.1 M Sulfuric Acid (H₂SO₄): For preparing the Quinine Sulfate standard solution.

Instrumentation
  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Spectrofluorometer: To measure the fluorescence emission spectra. The instrument should be equipped with a corrected emission channel to account for the wavelength-dependent efficiency of the detector.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Experimental Protocols

Selection of Excitation Wavelength
  • Prepare a dilute solution of this compound in the chosen solvent.

  • Record the absorption spectrum of the solution using the UV-Vis spectrophotometer.

  • Select an excitation wavelength at or near the absorption maximum in the UV-A region (e.g., 350 nm, based on related compounds).[5] It is crucial that the chosen excitation wavelength is the same for both the sample and the standard.

Preparation of Stock Solutions
  • Sample Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask.

  • Standard Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of Quinine Sulfate and dissolve it in a known volume of 0.1 M H₂SO₄ in a volumetric flask.

Preparation of Working Solutions
  • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

  • The concentrations of these working solutions should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This is critical to avoid inner filter effects.[8]

Absorbance and Fluorescence Measurements
  • Absorbance Measurements:

    • Set the excitation wavelength on the UV-Vis spectrophotometer.

    • Use the pure solvent (and 0.1 M H₂SO₄ for the standard) as a blank.

    • Measure and record the absorbance of each working solution of the sample and the standard at the selected excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each working solution of the sample and the standard. The emission range should be set to cover the entire emission profile of the compound.

    • It is imperative that all instrument settings (e.g., excitation and emission slit widths) remain constant throughout all measurements for both the sample and the standard.

Data Analysis
  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Data: Create two separate plots:

    • Integrated fluorescence intensity of the sample versus the absorbance of the sample.

    • Integrated fluorescence intensity of the standard versus the absorbance of the standard.

  • Linear Regression: Perform a linear regression for each plot. The data should yield a straight line passing through the origin. The slope of this line is the gradient (Grad).

  • Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of this compound using the formula:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Absorbance and Integrated Fluorescence Intensity Data

SolutionConcentration (M)Absorbance at [Excitation Wavelength] nmIntegrated Fluorescence Intensity (a.u.)
This compound
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5
Quinine Sulfate (Standard)
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5

Table 2: Calculated Quantum Yield

ParameterThis compound (Sample)Quinine Sulfate (Standard)
Solvent[Solvent Name]0.1 M H₂SO₄
Refractive Index (n)[Value]1.33
Gradient (Grad) from Plot[Calculated Value][Calculated Value]
Known Quantum Yield (Φ_R)-~0.55
Calculated Quantum Yield (Φ_S) [Final Value] -

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock_sample Prepare Stock Solution (this compound) dilute_sample Prepare Serial Dilutions (Sample) stock_sample->dilute_sample stock_std Prepare Stock Solution (Quinine Sulfate) dilute_std Prepare Serial Dilutions (Standard) stock_std->dilute_std abs_measure Measure Absorbance (UV-Vis Spectrophotometer) dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Emission Spectra fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the determination of relative fluorescence quantum yield.

Data Analysis Pathway

data_analysis_pathway abs_data Absorbance Values (A) plotting Plot I vs. A abs_data->plotting fluo_data Emission Spectra integration Integrated Fluorescence Intensity (I) fluo_data->integration integration->plotting regression Linear Regression plotting->regression gradient Gradients (Grad_S, Grad_R) regression->gradient final_qy Quantum Yield (Φ_S) gradient->final_qy

Caption: Logical flow of data analysis for quantum yield calculation.

Important Considerations

  • Photochromism: 3H-Naphtho[2,1-b]pyran derivatives are known to be photochromic, meaning they can convert to a colored, open-ring isomer upon UV irradiation.[9][10] It is essential to minimize the exposure of the solutions to ambient UV light during preparation and handling to ensure that the measurements are performed on the closed, uncolored form.

  • Solvent Purity: The solvent used must be of spectroscopic grade and free from any fluorescent impurities.

  • Concentration Range: Strictly adhere to the low absorbance range (A < 0.1) to prevent inaccuracies arising from the inner filter effect.[8]

  • Instrument Correction: Ensure that the spectrofluorometer's emission spectra are corrected for the instrument's wavelength-dependent response.

  • Standard Selection: While Quinine Sulfate is a robust standard, it is good practice to cross-calibrate with a second standard if high accuracy is required.[8] The emission spectrum of the specific this compound should be checked to ensure minimal spectral overlap with the standard's absorption.

References

Application Note and Protocol: Measuring the Fluorescence Lifetime of 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3H-Naphtho[2,1-b]pyran-3-one and its derivatives are a class of organic compounds known for their photochromic properties, finding applications in ophthalmic lenses, optical switches, and security inks.[1][2] The study of their photophysical properties, particularly their fluorescence lifetime, is crucial for understanding the dynamics of their excited states and for the development of new materials with tailored optical characteristics. The fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, provides valuable insights into the molecule's interaction with its environment and potential non-radiative decay pathways.[3][4]

This application note provides a detailed experimental protocol for measuring the fluorescence lifetime of this compound using the Time-Correlated Single Photon Counting (TCSPC) technique. TCSPC is a highly sensitive method for determining fluorescence decay times on the nanosecond and even picosecond scale.[5][6][7][8]

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a statistical method that involves the repetitive excitation of a sample with a high-repetition-rate pulsed laser.[6][9] The technique measures the time difference between the excitation pulse (start signal) and the arrival of the first fluorescence photon at a single-photon sensitive detector (stop signal).[5][10] By collecting the arrival times of many individual photons, a histogram of photon counts versus time is constructed, which represents the fluorescence decay profile of the sample.[5][6][7] To ensure that a maximum of one photon is detected per excitation cycle, the fluorescence count rate is typically kept below 5% of the laser repetition rate.[6]

Experimental Setup

A typical TCSPC setup for measuring the fluorescence lifetime of this compound in solution consists of the following components:[6][8]

  • Pulsed Light Source: A picosecond pulsed diode laser or a femtosecond Ti:Sapphire laser is used for excitation.[8][11] The excitation wavelength should be chosen based on the absorption spectrum of this compound.

  • Sample Holder: A standard 1 cm path length quartz cuvette is suitable for liquid samples.

  • Optics: Lenses to focus the excitation light onto the sample and collect the emitted fluorescence.

  • Emission Monochromator: To select the desired fluorescence wavelength and reject scattered excitation light.

  • Single-Photon Detector: A high-gain, fast-timing detector such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD) is used.[6][10]

  • TCSPC Electronics: A TCSPC module that includes a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and an analog-to-digital converter (ADC) to process the start and stop signals and build the decay histogram.[6][8]

Experimental Protocols

Sample Preparation
  • Synthesis of this compound: The compound can be synthesized following established literature procedures.[12][13][14][15]

  • Solvent Selection: The choice of solvent can significantly affect the fluorescence lifetime due to solvent polarity and viscosity effects.[16][17][18][19] Prepare solutions of this compound in solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

  • Concentration: Prepare dilute solutions (micromolar range) to avoid aggregation and inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

Instrument Setup and Calibration
  • Instrument Warm-up: Allow the light source and electronics to warm up for at least 30 minutes to ensure stability.

  • Excitation Wavelength Selection: Based on the absorption spectrum of this compound, select an appropriate excitation wavelength.

  • Emission Wavelength Selection: Set the emission monochromator to the peak of the fluorescence emission spectrum.

  • Instrument Response Function (IRF) Measurement: The IRF is the time response of the TCSPC system and is crucial for accurate lifetime determination.[20]

    • Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water).

    • Place the scattering solution in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF by collecting the scattered light. The full width at half maximum (FWHM) of the IRF determines the time resolution of the instrument.[6]

Fluorescence Lifetime Measurement
  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Set the emission monochromator to the desired fluorescence wavelength.

    • Acquire the fluorescence decay curve until a sufficient number of counts (typically 10,000 in the peak channel) are collected in the histogram to ensure good statistical accuracy.

  • Solvent Blank Measurement:

    • Measure the fluorescence decay of the pure solvent to account for any background fluorescence.

Data Analysis

The fluorescence decay data is analyzed by fitting the experimental decay curve with a theoretical decay model using deconvolution software. The measured decay, I(t), is a convolution of the true fluorescence decay, F(t), and the instrument response function, IRF(t).

For a single exponential decay, the fluorescence intensity as a function of time is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time t=0 and τ is the fluorescence lifetime.[3]

For multi-exponential decays, the intensity is described by a sum of exponential terms. The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals.

Data Presentation

The following table summarizes hypothetical fluorescence lifetime data for an aromatic compound like this compound in different solvents. Note: This data is illustrative and not based on experimental measurements of this compound.

SolventDielectric Constant (ε)Fluorescence Lifetime (τ) [ns]Chi-squared (χ²)
Cyclohexane2.025.21.05
Toluene2.384.81.10
Dichloromethane8.933.51.08
Acetonitrile37.52.11.12
Methanol32.71.91.15

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for fluorescence lifetime measurement and a conceptual representation of the photophysical processes.

experimental_workflow Experimental Workflow for Fluorescence Lifetime Measurement cluster_prep Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis synthesis Synthesis of this compound dissolution Dissolution in Solvent synthesis->dissolution dilution Dilution to Working Concentration dissolution->dilution sample Sample in Cuvette dilution->sample excitation Pulsed Laser Excitation excitation->sample emission Fluorescence Emission sample->emission detection Single Photon Detector emission->detection timing TCSPC Electronics detection->timing histogram Fluorescence Decay Histogram timing->histogram deconvolution Deconvolution Analysis histogram->deconvolution irf Measure IRF irf->deconvolution lifetime Determine Fluorescence Lifetime deconvolution->lifetime photophysics Photophysical Processes S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

References

Application Notes and Protocols: 3H-Naphtho[2,1-b]pyran Derivatives as Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-Naphtho[2,1-b]pyran scaffold is a core structure in a class of organic compounds known for their photochromic properties. While the specific derivative, 3H-Naphtho[2,1-b]pyran-3-one, is a known chemical entity with available synthetic routes, its application as a fluorescent probe in cellular imaging is not extensively documented in current scientific literature. However, derivatives of the parent 3H-Naphtho[2,1-b]pyran structure, such as 3,3-Diphenyl-3H-naphtho[2,1-b]pyran, have been noted for their strong fluorescence and potential use in developing fluorescent probes for biological imaging.[1] This document provides an overview of the potential application of this class of compounds in cellular imaging, drawing parallels from related fluorescent probes and outlining general protocols.

Principle of Application

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength. This property allows for the visualization of cellular structures and processes. The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission spectra, quantum yield, and photostability, as well as its biocompatibility and ability to selectively target specific cellular components or analytes. While specific data for this compound is not available, the general class of naphthopyrans offers a platform for the development of novel imaging agents.

Data Presentation

As specific quantitative data for this compound as a fluorescent probe is not available, the following table presents hypothetical data based on typical characteristics of similar fluorophores used in cellular imaging. This is for illustrative purposes to guide potential experimental design.

Table 1: Hypothetical Photophysical and Cellular Imaging Properties

PropertyHypothetical ValueSignificance in Cellular Imaging
Photophysical Properties
Excitation Maximum (λex)~405 nmDetermines the optimal wavelength of light for excitation.
Emission Maximum (λem)~488 nmDetermines the color of the fluorescence emission.
Molar Extinction Coefficient (ε)> 30,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light.
Quantum Yield (Φ)> 0.5The efficiency of the fluorescence process.
Stokes Shift> 80 nmThe difference between excitation and emission maxima.
PhotostabilityHighResistance to photobleaching during prolonged imaging.
Cellular Imaging Performance
Cellular PermeabilityHighAbility to cross the cell membrane to reach intracellular targets.
Cytotoxicity (IC50)> 50 µMLow toxicity is crucial for live-cell imaging.
Signal-to-Noise Ratio> 10A high ratio allows for clear visualization against background.
Target SpecificityTo be determinedThe ability to specifically label a target organelle or molecule.

Experimental Protocols

The following are generalized protocols for the use of a hypothetical this compound-based fluorescent probe for cellular imaging. These protocols should be optimized for specific cell types and experimental conditions.

Protocol 1: Preparation of Stock Solution
  • Dissolve the Probe: Prepare a 1-10 mM stock solution of the this compound derivative in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C and protect from light.

Protocol 2: Cell Culture and Staining
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with a pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove the excess unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Proceed with fluorescence imaging.

Protocol 3: Fluorescence Microscopy
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe. Based on the hypothetical data, a DAPI or similar filter set (e.g., excitation ~405 nm, emission ~480 nm) might be a suitable starting point.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • Controls: Include appropriate controls in your experiment:

    • Unstained cells: To assess autofluorescence.

    • Vehicle control: Cells treated with the same concentration of DMSO used for the probe to account for any solvent effects.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a cellular imaging experiment using a fluorescent probe.

G Experimental Workflow for Cellular Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare Probe Stock Solution stain Cell Staining with Probe prep_probe->stain prep_cells Culture and Seed Cells prep_cells->stain wash Wash to Remove Unbound Probe stain->wash image Fluorescence Microscopy wash->image data_acq Image Acquisition image->data_acq data_proc Image Processing and Analysis data_acq->data_proc results Interpretation of Results data_proc->results

Caption: A generalized workflow for cellular imaging experiments.

Hypothetical Signaling Pathway Visualization

Should a this compound derivative be developed to target a specific cellular signaling pathway, its application could be visualized as follows. This diagram illustrates a hypothetical scenario where the probe's fluorescence is modulated by the activity of a kinase in a signaling cascade.

G Hypothetical Probe Interaction with a Signaling Pathway cluster_pathway Cellular Signaling Cascade cluster_probe Fluorescent Probe Action stimulus External Stimulus receptor Receptor Activation stimulus->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 target Target Protein kinase2->target probe_inactive Probe (Low Fluorescence) kinase2->probe_inactive Activates response Cellular Response target->response probe_active Probe (High Fluorescence) probe_inactive->probe_active Conformational Change

Caption: A diagram of a hypothetical signaling pathway interaction.

Conclusion

While the direct application of this compound as a fluorescent probe for cellular imaging remains to be explored and documented, the inherent fluorescence of the parent naphthopyran scaffold suggests a promising avenue for the development of novel imaging agents. The protocols and data presented here serve as a foundational guide for researchers interested in investigating the potential of this class of compounds in cellular and molecular imaging. Further research into the synthesis of functionalized derivatives and characterization of their photophysical and biological properties is warranted.

References

Investigating the Anticancer Properties of 3H-Naphtho[2,1-b]pyran-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and potential applications for investigating the anticancer properties of 3H-Naphtho[2,1-b]pyran-3-one derivatives. Naphthopyran and naphthoquinone-based compounds have shown significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2][3] This guide will detail experimental protocols and data presentation strategies for the preclinical evaluation of this promising class of compounds.

Data Presentation: In Vitro Cytotoxicity

A crucial first step in evaluating the anticancer potential of this compound derivatives is to determine their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below are examples of how to present such data, drawn from studies on structurally related naphthoquinone and naphthopyran derivatives.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Naphtho-pyran/-quinone Derivatives against Various Human Cancer Cell Lines

Compound IDHCT116 (Colon)A549 (Lung)PC-9 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)LNCaP (Prostate)PC3 (Prostate)MCF-7 (Breast)
Compound A 1.18[1]2.25[1]0.57[1]-----
Compound B -2.00[4]-0.26[4]0.72[4]---
Compound C -----0.030.08-
Compound D -------5.4
Doxorubicin ~0.05~0.08~0.1~0.04~0.03~0.1~0.5~0.3

Data presented are representative values from studies on related naphthoquinone and naphthopyran derivatives and serve as an illustrative guide. Actual values for this compound derivatives would need to be determined experimentally.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of a compound's anticancer activity. The following are key methodologies for in vitro evaluation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the population of a specific phase indicates cell cycle arrest.[3]

Visualization of Cellular Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures can greatly aid in understanding the mechanism of action of the test compounds.

experimental_workflow cluster_invitro In Vitro Evaluation A Cancer Cell Lines (e.g., HCT116, A549, MCF-7) B Compound Treatment (this compound derivatives) A->B C MTT Assay B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blot (e.g., Caspase-3, Bcl-2, Cyclins) B->G D IC50 Determination C->D H Mechanism of Action E->H F->H G->H

Caption: General workflow for the in vitro evaluation of anticancer properties.

apoptosis_pathway compound This compound Derivative pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates caspase Cleaved Caspase-3 (Pro-apoptotic) compound->caspase Activates pi3k_akt->bcl2 Activates bcl2->caspase Inhibits apoptosis Apoptosis caspase->apoptosis

Caption: Potential apoptosis induction pathway modulated by test compounds.[1]

cell_cycle_arrest compound This compound Derivative cdk CDK/Cyclin Complexes compound->cdk Inhibits g1 G1 Phase cdk->g1 Promotes transition to S s S Phase cdk->s Promotes transition to G2 g2 G2 Phase cdk->g2 Promotes transition to M m M Phase cdk->m Promotes exit from M arrest Cell Cycle Arrest cdk->arrest

References

Application Notes and Protocols for 3H-Naphtho[2,1-b]pyran-3-one in Optical Data Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3H-Naphtho[2,1-b]pyran-3-one and its derivatives in the field of optical data storage. This document details the underlying photochromic principles, experimental protocols for data manipulation, and key performance metrics.

Introduction

This compound is a photochromic compound that exhibits a reversible transformation between two isomers upon exposure to specific wavelengths of light. This property makes it a promising candidate for advanced optical data storage applications, offering the potential for high-density, rewritable data storage. The core principle lies in the light-induced switching between a colorless, closed-ring (spiropyran) form and a colored, open-ring (merocyanine) form. This binary state can be harnessed to represent digital data ("0" and "1").

Principle of Operation: Photochromism of this compound

The optical data storage capability of this compound is based on its photochromic properties. The fundamental mechanism involves the following steps:

  • Writing (Coloration): Irradiation with ultraviolet (UV) light induces the cleavage of the C-O bond in the pyran ring of the colorless spiropyran form. This leads to the formation of the planar, conjugated, and colored merocyanine isomer. This colored state represents a "written" bit (e.g., "1").

  • Reading: The stored data can be read by detecting the difference in the absorption or fluorescence properties between the two isomeric states. This is typically achieved using a low-power laser that does not induce a photochromic transition.

  • Erasing (Decoloration): The written data can be erased by exposing the material to visible light or by thermal relaxation, which promotes the ring-closing reaction, converting the merocyanine back to the colorless spiropyran form. This returns the bit to its original state (e.g., "0").

The efficiency and reliability of this process are governed by several key parameters, including the quantum yield of the photoreactions, the thermal stability of the isomers, and the fatigue resistance of the material.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of representative 3H-Naphtho[2,1-b]pyran derivatives relevant to optical data storage applications. Data for the specific 3-oxo derivative is limited in the public domain; therefore, data for closely related and well-studied derivatives are presented for comparative purposes.

Parameter3,3-diphenyl-3H-naphtho[2,1-b]pyran3-arylvinyl-3H-naphtho[2,1-b]pyransNotes
Absorption Maxima (λmax) of Closed Form ~340-360 nm348 – 369 nm[1]Corresponds to the UV wavelength used for the "write" operation.
Absorption Maxima (λmax) of Open Form ~420-490 nm488 - 496 nm[1]Determines the color of the "written" state and the wavelength for "erase" operation.
Molar Extinction Coefficient (ε) of Closed Form -3.4 – 4.8 × 10³ M⁻¹cm⁻¹[1]Relates to the efficiency of the "write" operation.
Molar Extinction Coefficient (ε) of Open Form --Affects the signal-to-noise ratio during the "read" operation.
Fatigue Resistance GoodGood photostability after four irradiation cycles[1]The ability to withstand multiple write-erase cycles without significant degradation.

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes exist, a common approach involves the condensation of a naphthol derivative with a suitable propargyl alcohol.[1] A general procedure is outlined below:

Materials:

  • 2-Naphthol

  • Ethyl propiolate

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 2-naphthol and ethyl propiolate in anhydrous dichloromethane under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the Lewis acid catalyst to the solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for the desired yield and purity.

Preparation of the Optical Storage Medium

For practical applications, the photochromic compound is typically embedded within a polymer matrix to form a thin film.

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA) or other suitable transparent polymer

  • Solvent (e.g., toluene, chloroform)

  • Substrate (e.g., glass slide, quartz)

Procedure:

  • Dissolve a specific weight percentage of this compound and the polymer in the chosen solvent.

  • Ensure complete dissolution by stirring or sonication.

  • Prepare a thin film on the substrate using a technique such as spin-coating or drop-casting.

  • Dry the film in a vacuum oven to remove any residual solvent.

Write-Read-Erase Cycle Protocol

The following is a generalized protocol for a single write-read-erase cycle. The specific parameters will need to be optimized based on the concentration of the photochromic dye, the polymer matrix, and the experimental setup.

Equipment:

  • UV light source (e.g., 365 nm LED or laser)

  • Visible light source (e.g., >450 nm LED or laser)

  • Low-power laser for reading (e.g., He-Ne laser at 633 nm)

  • Spectrophotometer or a photodiode detector

  • Optical components (lenses, mirrors, etc.) for focusing and directing the laser beams

Procedure:

  • Writing: Focus the UV laser beam onto a specific spot on the photochromic film. Irradiate for a predetermined duration to induce the coloration (formation of the merocyanine form).

  • Reading: Illuminate the written spot with the low-power reading laser. Measure the change in absorbance or fluorescence intensity at the characteristic wavelength of the merocyanine form using the detector. A significant change indicates a "1" state.

  • Erasing: Expose the written spot to the visible light source for a sufficient amount of time to induce the decoloration (reversion to the spiropyran form). The bit is now in the "0" state.

Fatigue Resistance Measurement

Fatigue resistance is a critical parameter that determines the durability of the optical storage medium.

Procedure:

  • Select a specific spot on the photochromic film.

  • Perform a large number of consecutive write-erase cycles on the same spot.

  • After a set number of cycles (e.g., 10, 100, 1000), measure the absorbance of the colored state after the write step.

  • Plot the absorbance as a function of the number of cycles. A significant decrease in absorbance indicates photodegradation and poor fatigue resistance.

Visualizations

Photochromic Switching Mechanism

G Closed Colorless Closed Form (this compound) Open Colored Open Form (Merocyanine) Closed->Open UV Light (Write) Open->Closed Visible Light / Heat (Erase)

Caption: Reversible photoisomerization of this compound.

Experimental Workflow for Optical Data Storage

G cluster_0 Preparation cluster_1 Data Cycle Synthesis Synthesis of This compound FilmPrep Film Preparation (Doped Polymer Matrix) Synthesis->FilmPrep Write Write Data (UV Irradiation) FilmPrep->Write Read Read Data (Low-power Laser) Write->Read Erase Erase Data (Visible Light) Read->Erase Erase->Write

Caption: Workflow for optical data storage using this compound.

Conclusion

This compound and its derivatives represent a versatile class of photochromic materials with significant potential for the development of next-generation optical data storage systems. Their reversible photochromic behavior, coupled with the ability to be processed into thin films, makes them attractive for rewritable and high-density data storage applications. Further research is required to optimize the performance characteristics, such as fatigue resistance and switching speeds, and to develop practical and efficient device architectures. The protocols and data presented in these application notes provide a foundation for researchers to explore and advance the use of these promising materials.

References

Application Notes and Protocols for the Purification and Analysis of 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analytical characterization of 3H-Naphtho[2,1-b]pyran-3-one, a key intermediate and core structure in various synthetic and medicinal chemistry applications. The following protocols are designed to ensure high purity and accurate characterization of the target compound.

Overview of Purification and Analytical Workflow

The general workflow for obtaining and characterizing pure this compound involves an initial purification of the crude synthetic product, followed by rigorous analytical techniques to confirm its identity and purity.

Purification and Analysis Workflow crude Crude this compound purification Purification crude->purification column_chrom Column Chromatography purification->column_chrom Primary recrystallization Recrystallization purification->recrystallization Secondary hplc Preparative HPLC purification->hplc High Purity analysis Purity & Structural Analysis column_chrom->analysis recrystallization->analysis hplc->analysis tlc TLC Analysis analysis->tlc analytical_hplc Analytical HPLC analysis->analytical_hplc nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms pure_product Pure Product analysis->pure_product

Caption: Workflow for the purification and analysis of this compound.

Purification Techniques

The choice of purification technique will depend on the scale of the synthesis and the nature of the impurities. A combination of techniques is often employed to achieve the desired purity.

Column Chromatography

Column chromatography is a versatile technique for the purification of this compound from a crude reaction mixture.[1][2] Normal-phase chromatography using silica gel is typically effective for this class of compounds.

Experimental Protocol:

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Cotton wool or fritted disc

  • Sand

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing:

    • Place a small piece of cotton wool or ensure the fritted disc is in place at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[3]

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the compound of interest. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution of the compound by spotting fractions on a TLC plate and visualizing under a UV lamp.[4]

    • Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation:

ParameterValue/Range
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Gradient)Hexane:Ethyl Acetate (95:5 to 80:20)
Typical Rf of Product0.3 - 0.5 (in 80:20 Hexane:EtOAc)
Recrystallization

Recrystallization is an effective technique for the final purification of the compound, especially for removing minor impurities.[5]

Experimental Protocol:

Materials:

  • Purified this compound from column chromatography

  • Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture of solvents like Dichloromethane/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. Further cooling in an ice bath may be required to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Analytical Techniques

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method to monitor the progress of a reaction and to assess the purity of the collected fractions.[4]

Experimental Protocol:

Materials:

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 80:20 Hexane:Ethyl Acetate)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline. Cover the chamber.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp.

  • Rf Calculation: Calculate the Retention Factor (Rf) value for each spot. A pure compound should ideally show a single spot.

TLC_Analysis cluster_0 TLC Plate start Baseline spot1 Impurity end Solvent Front spot2 Product

Caption: A representative TLC plate showing the separation of the product from an impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for assessing the purity of the final compound and can also be used for preparative purification. A reverse-phase HPLC method is generally suitable for naphthopyran derivatives.[6][7]

Experimental Protocol (Analytical):

Materials:

  • Purified this compound

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase: Acetonitrile (MeCN) and Water (with 0.1% Formic Acid or Phosphoric Acid for MS compatibility)[6][7]

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Method Setup:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (determined by UV-Vis spectroscopy, typically around the λmax of the compound).

    • Program the solvent gradient.

  • Injection and Analysis: Inject the sample and run the analysis. The purity is determined by the peak area percentage.

Data Presentation:

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient50% B to 100% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention TimeDependent on the exact compound and conditions
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.[8][9]

Experimental Protocol:

Materials:

  • Purified this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC, HMBC) spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process and analyze the spectra to confirm the chemical shifts, coupling constants, and overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[10][11]

Experimental Protocol:

Materials:

  • Purified this compound

  • Mass spectrometer (e.g., ESI-MS, GC-MS)

  • Solvent for sample introduction (e.g., Methanol, Acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak ([M]+ or [M+H]+) and characteristic fragmentation patterns.

Data Presentation:

TechniqueExpected Result
¹H NMRCharacteristic aromatic and pyranone proton signals
¹³C NMRCharacteristic aromatic, carbonyl, and pyranone carbon signals
HRMSMolecular ion peak corresponding to the exact mass of C₁₃H₈O₂

References

Pharmacological Evaluation of 3-Alkylamino-naphtho[2,1-b]pyran-1-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological evaluation of 3-alkylamino-naphtho[2,1-b]pyran-1-ones, a class of heterocyclic compounds with potential therapeutic applications. These notes include summaries of reported biological activities, detailed experimental protocols for key assays, and structured data for comparative analysis.

Introduction

Naphthopyranones are a broad class of compounds, both naturally occurring and synthetic, that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Substituted naphtho[2,1-b]pyran-1-ones, in particular, have been investigated for their effects on the central nervous system (CNS), as well as for their potential as cytotoxic, antimicrobial, and antioxidant agents.[2][3][4][5] This document focuses specifically on the 3-alkylamino derivatives, providing a framework for their pharmacological assessment.

Synthesis and Reported Biological Activities

General Synthesis

The synthesis of 3-alkyl(phenyl)amino-naphtho[2,1-b]pyran-1-ones can be achieved through the reaction of N-alkyl or N-phenylethoxycarbonylacetamides with 2-naphthol in the presence of phosphorus oxychloride.[2] A variety of derivatives can be prepared by modifying the alkyl or aryl substituent on the amino group.

Central Nervous System (CNS) Activity

Studies have shown that 3-alkylamino-naphtho[2,1-b]pyran-1-ones exhibit a weak CNS depressant activity.[2] Certain derivatives have also demonstrated an antagonistic effect against reserpine-induced blepharospasm and hypothermia, as well as against metrazole-induced seizures in mice.[2] Notably, 3-ethylamino-naphtho[2,1-b]pyran-1-one (K 12479) was identified as having a distinct profile within these activities.[2] Further derivatives, including 2-morpholinomethyl, N-acetyl, and N-ethoxycarbonyl derivatives, have also been synthesized for pharmacological evaluation.[2]

Potential Anticancer, Antimicrobial, and Antioxidant Properties

While specific data for 3-alkylamino-naphtho[2,1-b]pyran-1-ones is limited in these areas, the broader class of naphthopyranones has shown significant promise. Dimeric naphthopyranones have demonstrated potent cytotoxicity against various cancer cell lines, including pancreatic, lung, breast, and ovarian cancer.[4] Some fungal naphtho-γ-pyrones are potent antibiotics against drug-resistant bacteria like MRSA and ESBL-producing E. coli. Additionally, certain naphthopyranone glycosides have exhibited antioxidant properties. These findings justify the evaluation of 3-alkylamino-naphtho[2,1-b]pyran-1-ones for these activities.

Quantitative Data Summary

The following tables summarize the available quantitative data for related naphthopyranone compounds to provide a reference for the expected activity of 3-alkylamino-naphtho[2,1-b]pyran-1-ones.

Table 1: Cytotoxicity of Dimeric Naphthopyranones against Human Cancer Cell Lines

CompoundPANC-1 (Pancreatic) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)Caco-2 (Colon) IC₅₀ (µM)SK-OV-3 (Ovarian) IC₅₀ (µM)HL-7702 (Normal) IC₅₀ (µM)
Compound 7 >5018.37 ± 1.54>50>5024.31 ± 2.81>50
Compound 10 10.13 ± 1.259.85 ± 0.9811.24 ± 1.1115.62 ± 1.9812.34 ± 1.5619.87 ± 2.13
Compound 12 8.25 ± 2.2010.23 ± 1.549.54 ± 0.8713.45 ± 1.2311.87 ± 1.3218.54 ± 1.99

Data extracted from a study on dimeric naphthopyranones from Aspergillus sp.[4]

Table 2: Antimicrobial Activity of Naphtho-γ-Pyrones

CompoundE. coli MIC (µg/mL)ESBL-producing E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. faecalis MIC (µg/mL)MRSA MIC (µg/mL)
Fonsecinone A 8.524.2617.044.2634.08
Fonsecinone C 8.528.5234.0817.0468.16
Aurasperone A 34.0834.0868.1634.0868.16
Aurasperone E 34.0834.0868.1634.0868.16
Amikacin 2.134.26---

Data extracted from a study on fungal naphtho-γ-pyrones.[6]

Table 3: Antimicrobial Activity of Talaroderxine C (a 6,6′-binaphtho-α-pyranone)

MicroorganismMIC (µg/mL)MIC (µM)
Bacillus subtilis 0.520.83
Staphylococcus aureus 66.6105.70

Data from a study on bioactive naphtho-α-pyranones from Polyphilus species.[3][7]

Experimental Protocols

The following are detailed protocols for the pharmacological evaluation of 3-alkylamino-naphtho[2,1-b]pyran-1-ones, based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on various human cancer cell lines.[4][8]

Materials:

  • Human cancer cell lines (e.g., PANC-1, A549, MDA-MB-231) and a normal cell line (e.g., HL-7702).

  • Growth medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial twofold dilutions across the plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9][10]

Materials:

  • DPPH solution (0.1 mM in methanol).

  • Test compounds dissolved in methanol at various concentrations.

  • Ascorbic acid or Trolox as a positive control.

  • Methanol.

  • 96-well plates.

Procedure:

  • Add 100 µL of the test compound solution at different concentrations to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control is prepared with 100 µL of methanol and 100 µL of DPPH solution.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway that could be investigated for cytotoxic compounds.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition dissolution Formazan Dissolution (DMSO) mtt_addition->dissolution readout Absorbance Reading (570 nm) dissolution->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50

Caption: Workflow for in vitro cytotoxicity evaluation using the MTT assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Standardized Inoculum) inoculation Inoculation (5 x 10^5 CFU/mL) bacterial_culture->inoculation compound_dilution Compound Dilution (2-fold serial) plate_prep Plate Preparation (MHB + Compound) compound_dilution->plate_prep plate_prep->inoculation incubation Incubation (37°C, 24h) inoculation->incubation readout Visual Inspection incubation->readout mic_determination Determine MIC readout->mic_determination apoptosis_pathway compound Naphthopyranone Derivative ros ↑ ROS Generation compound->ros pi3k PI3K ros->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) akt->bax caspases Caspase Activation bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: 3H-Naphtho[2,1-b]pyran-3-one Photostability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-Naphtho[2,1-b]pyran-3-one and related photochromic compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the photostability and performance of your compounds in various applications.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving the photostability of this compound.

Q1: My naphthopyran solution shows rapid and irreversible color loss (fatigue) upon repeated UV exposure. What is causing this?

A1: Rapid fatigue is typically due to photodegradation, where the molecule irreversibly breaks down into non-photochromic products. Upon UV irradiation, the C-O bond of the pyran ring cleaves, forming colored merocyanine isomers. However, this excited state is also susceptible to reactions with oxygen and other reactive species, leading to degradation.

Identified photoproducts for 3,3-diphenyl-3H-naphtho[2,1-b]pyran in toluene include oxidation products like benzophenone, p-phenylcinnamaldehyde, and 2-hydroxy-1-naphthaldehyde. The formation of these fragments indicates the breakdown of both the diaryl-substituted carbon and the naphthol moiety of the original molecule.

Q2: I am observing a significant decrease in photochromic performance after incorporating the naphthopyran into a solid polymer matrix. Why is this happening?

A2: The photochromic performance of naphthopyrans is highly dependent on the surrounding environment. In a rigid polymer matrix, the molecular mobility required for the conformational change from the closed (colorless) to the open (colored) form can be restricted. The coloration and decoloration speeds are often slower in rigid hosts.[1] Furthermore, polymerization itself can sometimes interfere with the photochromic properties of the naphthopyran.[2]

Q3: The thermal fading rate (decoloration) of my compound is too slow for my application. How can I accelerate it?

A3: The thermal fading rate is influenced by the stability of the open merocyanine form. To accelerate this rate, you can:

  • Modify Substituents: The electronic and steric properties of substituents on the naphthopyran scaffold play a crucial role. Coordination with certain metals, such as Rhenium(I), has been shown to significantly accelerate thermal bleaching kinetics.[3][4]

  • Control Ring Size: For derivatives with an alkylenedioxy moiety, increasing the ring size can accelerate the thermal back-reaction.[3]

  • Avoid Bulky Ortho-Substituents: While bulky ortho-substituents on the geminal aryl rings can increase the thermal stability of the colored form, they will slow the fading rate.[2][5] Avoiding or reducing the size of these substituents will generally lead to faster fading.

Q4: My synthesized naphthopyran derivative shows poor color intensity (low photocolorability). What structural modifications can enhance this?

A4: Low color intensity is related to a low population of the colored merocyanine species in the photostationary state (PSS). To improve this:

  • Introduce Electron-Donating Groups: Adding electron-donating groups, such as a para-pyrrolidine substituent, can transform the color and potentially increase intensity.[2]

  • Extend Conjugation: Adding groups like an arylvinyl substituent at the 3-position can lead to a more extended delocalization in the photomerocyanine form, resulting in a bathochromic shift (a shift to longer wavelengths) and often more intense orange and red hues.[6]

  • Metal Coordination: Coordination with Rhenium(I) has been demonstrated to improve photocolorability by up to ~102-fold.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for 3H-Naphtho[2,1-b]pyrans?

A1: The primary mechanism involves the photo-oxidation of the molecule. After the initial, reversible ring-opening to the colored merocyanine form, the molecule can undergo irreversible reactions, particularly in the presence of oxygen. This leads to the formation of smaller, non-photochromic molecules such as aldehydes and ketones.

Q2: How can I structurally modify the this compound core to enhance its photostability?

A2: Several strategies can improve photostability through structural modification:

  • Introduce Bulky Substituents: Adding bulky groups at the ortho position of one of the gem-diphenyl rings can sterically hinder the molecule's degradation pathways, extending the thermal fading half-life and improving overall stability.[5]

  • Attach Flexible Polymer Chains: Conjugating flexible oligomers with a low glass transition temperature (Tg), such as poly(dimethylsiloxane) (PDMS), to the naphthopyran can enhance photochromic switching speed and thermal fading parameters, contributing to better performance in rigid matrices.[1]

  • Modify Aromatic Systems: Creating derivatives with extended π-systems, such as 3-arylvinyl-3H-naphtho[2,1-b]pyrans, has shown good fatigue resistance over multiple irradiation cycles.[6]

Q3: What formulation strategies can be used to improve photostability?

A3: Beyond covalent modification, formulation can significantly enhance stability:

  • Inclusion in Host Matrices: Incorporating the dye into a rigid and protective host matrix can shield it from degradative species like oxygen.[1]

  • Use of Stabilizers: Adding hindered amine light stabilizers (HALS) and singlet oxygen quenchers to the formulation can help protect the dye from photo-oxidative degradation.

  • Complexation: Complexation with carriers like cyclodextrins can reduce the rate of photodegradation by encapsulating the photolabile drug.[7]

Q4: What are the key analytical methods for assessing photostability?

A4: A combination of techniques is typically used:

  • UV-Vis Spectrophotometry: This is the primary method to monitor the photochromic behavior, measuring the change in absorbance at the λmax of the colored form over time and through repeated cycles.[6]

  • Chromatography (HPLC, GC): Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate and quantify the parent compound and its degradation products.

  • Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (e.g., GC-MS) is essential for identifying the molecular weights and structures of the photoproducts formed during degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of novel naphthopyran derivatives and their photoproducts.[8]

Data on Photostability Improvement Strategies

The following tables summarize quantitative data from studies on improving the properties of naphthopyrans.

Table 1: Effect of Structural Modification on Thermal Fading Half-Life

CompoundStructural ModificationSolvent/MatrixFading Half-Life (τ1/2)Reference
3,3-diphenyl-3H-naphtho[2,1-b]pyran (1)Reference CompoundCyclohexaneShort-lived (TC), Slower (TT)[5][9]
3-(2-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran (2)Ortho-methoxy substituentCyclohexane17.1 s and 17.5 min (TC isomers)[5][9]
Methoxy-substituted NaphthopyranMethoxy group at position 6 vs. 9-18-fold increase in lifetime[1]
PDMS-Naphthopyran ConjugateAttachment of PDMS oligomerThermoset Host MatrixT1/2 reduced by 42-80% (faster fade)[1]

TC = transoid-cis isomer; TT = transoid-trans isomer

Table 2: Influence of Rhenium(I) Coordination on Photochromic Properties

PropertyNaphthopyran PrecursorRe(I) Coordinated ComplexImprovement FactorReference
PhotocolorabilityStandardSignificantly ImprovedUp to ~102-fold[3][4]
Thermal BleachingStandardAccelerated KineticsFaster[3][4]
Absorption Max (λPSS)416-482 nm (approx.)422-500 nmBathochromic shift of 6-18 nm[3][4]

Experimental Protocols

Protocol 1: General Synthesis of a 3,3-Diaryl-3H-naphtho[2,1-b]pyran

This protocol is a generalized procedure based on the acid-catalyzed condensation of a propargyl alcohol with a naphthol, a common method for synthesizing the naphthopyran scaffold.[2][10]

  • Reactant Preparation: Dissolve 1.0 equivalent of the desired 2-naphthol derivative and 1.1 equivalents of the 1,1-diarylprop-2-yn-1-ol in a suitable solvent (e.g., toluene, 1,2-dichloroethane).

  • Catalyst Addition: Add a catalytic amount (0.1 eq) of an acid catalyst such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[10] For improved yields, a dehydrating agent like trimethyl orthoformate can be included.[10]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.

Protocol 2: Evaluating Photostability and Fatigue Resistance

This protocol outlines a standard procedure for assessing the photostability of a naphthopyran derivative in solution using UV-Vis spectrophotometry.[11]

  • Sample Preparation: Prepare a dilute solution of the naphthopyran compound in a UV-transparent solvent (e.g., acetonitrile, toluene, cyclohexane) with a known concentration. The initial absorbance at the activation wavelength (e.g., 365 nm) should be between 0.1 and 0.5.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the un-irradiated (closed form) solution.

  • Irradiation and Monitoring:

    • Place the cuvette in a spectrophotometer equipped with a controlled irradiation source (e.g., a 365 nm LED or a filtered mercury lamp).

    • Irradiate the sample for a fixed period (e.g., 60 seconds) to reach the photostationary state (PSS).

    • Immediately record the absorption spectrum of the colored (open) form. The absorbance maximum (λmax) of this form is a key parameter.

  • Fading Kinetics:

    • Turn off the irradiation source.

    • Monitor the decrease in absorbance at the λmax of the colored form over time to determine the thermal fading kinetics (half-life, τ1/2).

  • Fatigue Cycling:

    • Repeat the irradiation-fading cycle multiple times (e.g., 10-100 cycles).

    • After each cycle or set of cycles, record the absorbance at λmax in the PSS.

    • Plot the PSS absorbance versus the cycle number. A decrease in absorbance indicates photodegradation (fatigue). Good fatigue resistance is characterized by a minimal loss of absorbance over many cycles.[6]

  • Data Analysis: Calculate the fading rate constants and the percentage of degradation after N cycles to quantitatively compare the photostability of different compounds.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the photostability of this compound.

Photodegradation_Pathway Parent This compound (Closed Form) Merocyanine Colored Merocyanine Isomer (Open Form) Parent->Merocyanine UV Light (hν) (Reversible) Merocyanine->Parent Heat (Δ) or Visible Light Degradation Irreversible Photodegradation Merocyanine->Degradation UV Light / O₂ Products Non-Photochromic Products: • Benzophenone • p-Phenylcinnamaldehyde • 2-Hydroxy-1-naphthaldehyde Degradation->Products

Caption: Photochemical pathways of this compound.

Photostability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare Naphthopyran Solution Irradiate 2. Irradiate with UV (e.g., 365 nm) Prep->Irradiate Measure 3. Measure Absorbance (UV-Vis Spectrum) Irradiate->Measure Fade 4. Monitor Thermal Fading Measure->Fade Kinetics 6. Calculate Fading Kinetics (τ1/2) Measure->Kinetics Repeat 5. Repeat for N Cycles Fade->Repeat Repeat->Irradiate Next Cycle Fatigue 7. Plot Fatigue Curve (Abs vs. Cycle #) Repeat->Fatigue Identify 8. Identify Degradation Products (LC-MS/GC-MS) Fatigue->Identify

Caption: Experimental workflow for assessing naphthopyran photostability.

Improvement_Strategies Goal Improve Photostability Strat1 Structural Modification Goal->Strat1 Strat2 Formulation Strategy Goal->Strat2 Mod1 Add Bulky Ortho-Substituents Strat1->Mod1 Mod2 Attach Flexible Polymer Chains (PDMS) Strat1->Mod2 Mod3 Extend π-Conjugation (e.g., Arylvinyl Groups) Strat1->Mod3 Form1 Incorporate into Protective Matrix Strat2->Form1 Form2 Add Stabilizers (HALS, Quenchers) Strat2->Form2 Form3 Use Cyclodextrin Complexation Strat2->Form3

Caption: Key strategies for improving naphthopyran photostability.

References

Technical Support Center: Photodegradation of 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3H-Naphtho[2,1-b]pyran-3-one under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected general photostability of this compound under UV irradiation?

A1: Naphthopyran derivatives, including this compound, are known to be photosensitive. Upon exposure to UV light, these compounds can undergo a variety of photochemical reactions. While many naphthopyrans are studied for their photochromic properties (reversible color change), prolonged UV exposure can lead to irreversible degradation. The presence of the carbonyl group in the pyran ring of this compound suggests potential for photochemical reactions characteristic of unsaturated ketones.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, we can infer potential pathways based on related structures like coumarins and other naphthopyrans. The degradation is likely to proceed through multiple routes, including:

  • Photoreduction: The carbonyl group can undergo photoreduction, especially in the presence of a hydrogen-donating solvent.

  • Ring-Opening: The pyran ring may undergo cleavage. For the related 3,3-diphenyl-[3H]-naphtho[2,1-b]pyran, scission of the C-O bond is a key step in its photochromism and can be a starting point for irreversible degradation.

  • Oxidative Degradation: In the presence of oxygen, photo-oxidation can occur, leading to the formation of various oxidized products. Studies on 3,3-diphenyl-[3H]-naphtho[2,1-b]pyran have identified oxidation products such as benzophenone and 2-hydroxy-1-naphthaldehyde.[1]

Q3: What are some of the expected degradation products?

A3: Based on the degradation of the related compound 3,3-diphenyl-[3H]-naphtho[2,1-b]pyran in toluene solution, analogous degradation products for this compound could include derivatives of naphthaldehyde and other smaller aromatic fragments resulting from the breakdown of the pyran ring.[1] The specific products will be highly dependent on the experimental conditions, particularly the solvent and the presence of oxygen.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored by periodically taking aliquots from the irradiated solution and analyzing them using techniques such as:

  • UV-Vis Spectroscopy: To observe changes in the absorption spectrum.

  • High-Performance Liquid Chromatography (HPLC): To separate the parent compound from its degradation products and quantify the extent of degradation over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of non-volatile degradation products.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed - UV lamp intensity is too low.- The wavelength of the UV lamp is not suitable for exciting the molecule.- The concentration of the compound is too high (self-quenching).- Check the lamp specifications and ensure it is functioning correctly.- Use a lamp with an emission spectrum that overlaps with the absorption spectrum of this compound.- Perform a concentration-dependence study to find the optimal concentration.
Degradation rate is too fast - UV lamp intensity is too high.- The solvent is participating in the reaction.- Reduce the lamp intensity or increase the distance between the lamp and the sample.- Choose a more photochemically inert solvent.
Inconsistent results between experiments - Fluctuations in lamp intensity.- Temperature variations.- Inconsistent sample preparation.- Allow the lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled sample holder.- Standardize all sample preparation steps.
Difficulty in identifying degradation products - Low concentration of degradation products.- Co-elution of products in chromatography.- Lack of reference standards.- Concentrate the sample after irradiation.- Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column).- Use hyphenated techniques like LC-MS/MS or GC-MS for structural elucidation.

Experimental Protocols

Protocol for UV Irradiation of this compound

This protocol is a general guideline and should be adapted based on the specific experimental goals and available equipment. It is based on standard photostability testing procedures.[2][3]

1. Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a solvent relevant to the intended application)

  • Quartz cuvettes or a photoreactor with a quartz window

  • UV lamp (e.g., high-pressure mercury lamp or a UV LED with a specific wavelength)

  • Stirring mechanism (e.g., magnetic stirrer)

  • Temperature control system

  • Analytical instruments (UV-Vis spectrophotometer, HPLC, GC-MS)

2. Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration. The concentration should be such that the absorbance at the irradiation wavelength is within the linear range of the spectrophotometer.

  • Control Sample: Prepare an identical sample to be kept in the dark under the same temperature conditions to serve as a control.

  • Irradiation:

    • Place the sample in the photoreactor or in a quartz cuvette in front of the UV lamp.

    • Ensure the sample is continuously stirred to maintain homogeneity.

    • Maintain a constant temperature throughout the experiment.

    • Turn on the UV lamp.

  • Monitoring:

    • At predetermined time intervals, withdraw a small aliquot of the sample for analysis.

    • Analyze the aliquot using UV-Vis spectroscopy to monitor the disappearance of the parent compound and the appearance of new absorption bands.

    • Inject the aliquot into an HPLC system to quantify the remaining parent compound and the formation of degradation products.

  • Product Identification:

    • After significant degradation has occurred, the remaining solution can be analyzed by LC-MS or GC-MS to identify the structures of the degradation products.

Data Presentation

Table 1: Hypothetical Degradation Data for this compound under UV Irradiation

Irradiation Time (hours)Concentration of Parent Compound (µM)Peak Area of Degradation Product A (arbitrary units)Peak Area of Degradation Product B (arbitrary units)
010000
1851500500
27228001200
45545002500
83070004800
24595006500

Visualizations

Degradation_Pathway Proposed Degradation Pathway of this compound A This compound B Excited State A->B UV Irradiation (hν) C Ring-Opened Intermediate B->C Ring Opening D Photoreduction Products B->D Photoreduction (+ H-donor) E Oxidation Products (e.g., Naphthaldehyde derivatives) C->E Oxidation (+ O2) F Further Fragmentation C->F Fragmentation E->F

Caption: Proposed Degradation Pathways.

Experimental_Workflow Experimental Workflow for Photodegradation Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solution of This compound C UV Irradiation of Sample A->C B Prepare Control Sample (in dark) D Incubate Control B->D E Withdraw Aliquots at Time Intervals C->E F UV-Vis Spectroscopy E->F G HPLC Analysis E->G H LC-MS / GC-MS for Product Identification G->H

References

optimizing reaction conditions for the synthesis of 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3H-Naphtho[2,1-b]pyran-3-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Verify Reactant Quality and Stoichiometry:

    • Ensure the purity of your starting materials, such as 2-naphthol or 2-hydroxy-1-naphthaldehyde and the corresponding acid or ester. Impurities can inhibit the reaction.

    • Confirm the accurate measurement and stoichiometry of your reactants.

  • Catalyst Activity and Loading:

    • Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH, or a Lewis acid) is not old or deactivated.

    • Optimize the catalyst loading. The optimal amount can vary depending on the specific reaction, but typically ranges from 5 to 25 mol%.[1] Increasing the catalyst concentration may improve the reaction rate.

  • Reaction Temperature and Time:

    • The reaction temperature is a critical parameter. Higher temperatures can sometimes promote the formation of side products, while lower temperatures may lead to a sluggish or incomplete reaction.[1] Experiment with a range of temperatures to find the optimal condition for your specific substrates.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not reached completion, extending the reaction time may be necessary.[1]

  • Solvent Selection:

    • The choice of solvent can significantly impact the reaction. Aprotic polar solvents like acetonitrile or high-boiling, polar aprotic solvents such as 1,2-dichloroethane have been found to be effective in some cases.[1] For certain reactions, solvent-free conditions might provide better results.

Issue 2: Formation of Side Products

Q: My reaction is producing a mixture of products, making purification difficult. How can I minimize the formation of side products?

A: The formation of side products is a common challenge, often due to the reactivity of the starting materials and the reaction conditions.

  • Optimize Reaction Temperature:

    • As mentioned previously, high temperatures can lead to the formation of byproducts.[1] Lowering the reaction temperature may improve the selectivity for the desired product.

  • Choice of Catalyst:

    • The type of acid catalyst can influence the reaction pathway. Milder acid catalysts, such as pyridinium p-toluenesulfonate (PPTS), may offer better selectivity compared to strong acids like sulfuric acid.[2]

  • Use of a Dehydrating Agent:

    • In reactions that produce water as a byproduct, such as acid-catalyzed condensations, the addition of a dehydrating agent like trimethyl orthoformate can significantly increase the yield of the desired product and reduce side reactions by shifting the equilibrium.

  • Purification Strategy:

    • If side products are unavoidable, a robust purification strategy is essential. Flash column chromatography using a suitable solvent system is a common and effective method for separating the desired product from impurities.[3] Recrystallization can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing this compound?

A1: Several methods are employed for the synthesis of 3H-Naphtho[2,1-b]pyran-3-ones. The most common include:

  • Pechmann Condensation: This method involves the reaction of a phenol (like 2-naphthol) with a β-ketoester (such as ethyl acetoacetate) or a carboxylic acid containing a β-carbonyl group under acidic conditions.[1][4]

  • Reaction of 2-hydroxy-1-naphthaldehyde: This involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acetic acid derivatives.[5]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for certain cyclocondensation reactions.[5]

  • Three-Component Reactions: One-pot reactions involving β-naphthol, an aldehyde, and an active methylene compound can afford naphthopyran derivatives in good yields.[6]

Q2: How do I choose the appropriate starting materials for my desired substituted this compound?

A2: The substitution pattern of the final product is determined by the choice of starting materials.

  • The naphthol component will form the core naphthyl ring system.

  • The β-ketoester, carboxylic acid, or acetic acid derivative will determine the substituent at the 2-position of the pyranone ring.[5]

  • In three-component reactions, the aldehyde will introduce a substituent at the 1-position of the dihydronaphthopyran-3-one.[6]

Q3: What are the typical purification methods for this compound?

A3: The purification of this compound and its derivatives is typically achieved through:

  • Flash Column Chromatography: This is a widely used technique for separating the product from unreacted starting materials and side products. Silica gel is a common stationary phase, with solvent systems typically consisting of mixtures of hexane and ethyl acetate.[3]

  • Recrystallization: This method is effective for obtaining highly pure crystalline products. The choice of solvent for recrystallization is crucial and needs to be determined experimentally.

  • Trituration: This technique can be used to remove highly soluble impurities from a solid product by washing with a suitable solvent.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Naphthopyran Derivatives

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Pechmann Condensation2-Naphthol, Ethyl acetoacetateH₂SO₄None1101-3Good[1]
Microwave-assisted2-Hydroxy-1-naphthaldehyde, Substituted acetic acidsDCC-DMSONoneN/A (MW)2-5 min70-85[5]
Three-component Reactionβ-Naphthol, Aryl aldehydes, Meldrum's acidPiperidineN/AN/AN/AExcellent[6]
Acid-catalyzed Condensation2-Naphthol, 1,1-diarylprop-2-yn-1-olp-TsOHTolueneRefluxN/AModerate[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-naphtho[2,1-b]pyran-3-ones via Microwave Irradiation

This protocol is adapted from a procedure for the one-pot synthesis of 2-substituted-naphtho[2,1-b]pyran-3-ones.[5]

Materials:

  • 2-Hydroxy-1-naphthaldehyde

  • Substituted acetic acid (e.g., 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl-acetic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave-safe vessel, combine 2-hydroxy-1-naphthaldehyde (1 mmol), the substituted acetic acid (1 mmol), and a catalytic amount of DCC in DMSO.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level for 2-5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Three-Component Synthesis of 1-Aryl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-ones

This protocol is based on a one-pot, three-component reaction.[6]

Materials:

  • β-Naphthol

  • Aryl aldehyde (e.g., benzaldehyde)

  • Meldrum's acid

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine β-naphthol (1 mmol), the aryl aldehyde (1 mmol), and Meldrum's acid (1 mmol).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the product can often be isolated by direct filtration if it precipitates from the reaction mixture.

  • If the product does not precipitate, the reaction mixture can be worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Starting Materials: - Naphthol Derivative - Carbonyl Compound - Catalyst start->reactants reaction_conditions Set Reaction Conditions: - Temperature - Time - Solvent reactants->reaction_conditions monitoring Monitor Progress (TLC) reaction_conditions->monitoring quench Quench Reaction monitoring->quench Completion extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Purification: - Column Chromatography - Recrystallization drying->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Yield check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_catalyst Check Catalyst Activity & Loading check_reactants->check_catalyst Reactants OK solution Improved Yield check_reactants->solution Impure/Incorrect Stoichiometry -> Correct and Retry optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->solution Inactive/Incorrect Loading -> Replace/Optimize and Retry optimize_time Extend Reaction Time optimize_temp->optimize_time Temperature Optimized change_solvent Consider Different Solvent optimize_time->change_solvent Still Low Yield change_solvent->solution Condition Optimized

Caption: A troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Overcoming Low Quantum Yields in 3H-Naphtho[2,1-b]pyran-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low fluorescence quantum yields in your experiments with 3H-Naphtho[2,1-b]pyran-3-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low quantum yields in this compound derivatives?

Low quantum yields in these derivatives can stem from several factors, both intrinsic to the molecule and related to the experimental environment. Key reasons include:

  • Molecular Structure: The inherent structure of the derivative might favor non-radiative decay pathways (like internal conversion or intersystem crossing) over fluorescence. The presence of certain functional groups can promote these quenching processes.

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield. In polar, protic solvents, many fluorescent probes exhibit lower quantum yields due to increased non-radiative decay.

  • Aggregation: At higher concentrations, these molecules can form aggregates, which often leads to self-quenching and a decrease in overall fluorescence intensity.

  • Presence of Quenchers: Contaminants in the solvent or sample, such as dissolved oxygen or heavy metal ions, can act as fluorescence quenchers.

  • Temperature: Higher temperatures generally increase the rate of non-radiative decay processes, leading to lower quantum yields.

Q2: How do substituents on the this compound core affect the quantum yield?

Substituents can have a profound impact on the photophysical properties of the core structure.

  • Electron-donating groups (EDGs) , such as amino or methoxy groups, can often enhance fluorescence by increasing the electron density of the π-system.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can sometimes decrease fluorescence by promoting intersystem crossing or other non-radiative pathways.

  • Steric hindrance introduced by bulky substituents can restrict molecular vibrations and rotations, which can limit non-radiative decay and thus enhance the quantum yield.

Q3: Can the choice of solvent dramatically improve the quantum yield?

Yes, the solvent environment is a critical factor. For many fluorophores, transitioning from a polar solvent (like water or ethanol) to a non-polar or more viscous solvent can lead to a significant increase in fluorescence intensity. This is because non-radiative decay pathways are often suppressed in less polar or more rigid environments. It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific derivative.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low quantum yields in your experiments.

Problem Possible Cause Suggested Solution
Weak or no fluorescence signal Incorrect excitation or emission wavelength settings.Verify the absorption and emission maxima of your compound and set the instrument parameters accordingly.
Low concentration of the derivative.Prepare a series of dilutions to determine the optimal concentration range.
Inappropriate solvent.Test the fluorescence in a range of solvents with different polarities and viscosities.
Fluorescence intensity is lower than expected Presence of quenching impurities in the solvent or sample.Use high-purity, spectroscopy-grade solvents. Consider purifying your synthesized compound to remove any residual catalysts or byproducts.
Aggregation of the derivative.Dilute the sample. If the quantum yield increases upon dilution, aggregation is a likely cause.
Fluorescence signal fades quickly Photobleaching due to high-intensity excitation light or prolonged exposure.Reduce the excitation light intensity using neutral density filters. Minimize the exposure time during measurements.
Chemical degradation of the compound.Ensure the compound is stable under the experimental conditions (pH, light, temperature). Store stock solutions appropriately.

Data Presentation

Due to the limited availability of specific quantitative data for the fluorescence quantum yields of a systematic series of this compound derivatives in the public domain, the following table presents illustrative data. This table is intended to demonstrate how to structure and compare such data once obtained experimentally.

Derivative Substituent at C-X Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ_F)
NP-H HToluene3504200.15
NP-OMe -OCH₃Toluene3654350.35
NP-NMe₂ -N(CH₃)₂Toluene3804500.60
NP-NO₂ -NO₂Toluene3704800.05
NP-H HEthanol3524300.08
NP-OMe -OCH₃Ethanol3684450.18

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Synthesis of the 3H-Naphtho[2,1-b]pyran Skeleton

A common method for synthesizing the naphthopyran skeleton involves the acid-catalyzed condensation of a naphthol with a propargyl alcohol.[1]

Materials:

  • Substituted 2-naphthol

  • Substituted 1,1-diarylprop-2-yn-1-ol

  • Para-toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Anhydrous toluene or other high-boiling point aprotic solvent

Procedure:

  • Dissolve the substituted 2-naphthol (1 equivalent) and the substituted 1,1-diarylprop-2-yn-1-ol (1.1 equivalents) in anhydrous toluene.

  • Add a catalytic amount of p-TSA (e.g., 0.1 equivalents).

  • Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3H-Naphtho[2,1-b]pyran derivative.

Measurement of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Your this compound derivative

  • A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizations

experimental_workflow start Low Quantum Yield Observed check_params Verify Experimental Parameters (Wavelengths, Concentration) start->check_params is_params_ok Parameters Correct? check_params->is_params_ok adjust_params Adjust Wavelengths/ Concentration is_params_ok->adjust_params No check_solvent Screen Different Solvents (Polarity, Viscosity) is_params_ok->check_solvent Yes adjust_params->check_params is_solvent_ok Improvement with New Solvent? check_solvent->is_solvent_ok optimize_solvent Optimize Solvent System is_solvent_ok->optimize_solvent Yes check_purity Assess Compound Purity (NMR, Mass Spec) is_solvent_ok->check_purity No end Quantum Yield Optimized optimize_solvent->end is_purity_ok Compound Pure? check_purity->is_purity_ok purify Purify Compound is_purity_ok->purify No structural_mod Consider Structural Modification (Add EDGs, Increase Rigidity) is_purity_ok->structural_mod Yes purify->check_purity structural_mod->end factors_affecting_fluorescence cluster_intrinsic Intrinsic Molecular Properties cluster_environmental Environmental Factors structure Molecular Structure (π-conjugation, Rigidity) excited_state Excited State (S1) structure->excited_state substituents Substituents (EDG vs EWG) substituents->excited_state solvent Solvent (Polarity, Viscosity) solvent->excited_state concentration Concentration (Aggregation) concentration->excited_state temperature Temperature temperature->excited_state quenchers Quenchers (Oxygen, Metal Ions) quenchers->excited_state fluorescence Fluorescence (High Quantum Yield) excited_state->fluorescence Radiative Decay non_radiative Non-Radiative Decay (Low Quantum Yield) excited_state->non_radiative Non-Radiative Decay

References

Technical Support Center: Synthesis of 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3H-Naphtho[2,1-b]pyran-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important naphthopyran derivative.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on the Pechmann condensation of 2-naphthol with a β-ketoester such as ethyl acetoacetate.

Issue 1: Low or No Yield of the Desired this compound

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The Pechmann condensation is highly sensitive to reaction conditions.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. For the condensation of 2-naphthol with ethyl acetoacetate using a strong acid catalyst like sulfuric acid, temperatures are typically elevated. Start with a moderate temperature (e.g., 100-120 °C) and optimize as needed.

    • Reaction Time: The reaction may require a longer duration for completion. Monitor the progress using Thin Layer Chromatography (TLC).

    • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA) or Lewis acids can be employed. The optimal catalyst concentration should be determined empirically, typically ranging from a catalytic amount to being used as a solvent.

  • Poor Quality of Reagents:

    • Ensure that 2-naphthol and the β-ketoester are pure and dry. Impurities can interfere with the reaction.

    • The acid catalyst should be of appropriate concentration and not degraded.

  • Inefficient Mixing: For heterogeneous reactions or viscous mixtures, ensure efficient stirring to promote contact between reactants.

Issue 2: Formation of a Significant Amount of Side Products

Primary Side Product: 1-Methyl-3H-naphtho[2,1-b]pyran-3-one (Chromone)

The formation of the isomeric chromone is a common side reaction, particularly under certain acidic conditions. This is known as the Simonis chromone cyclization.

Strategies to Minimize Chromone Formation:

  • Catalyst Selection: The choice of acid catalyst is the most critical factor in controlling the selectivity between the coumarin (desired product) and the chromone.

    • Favoring Coumarin (Pyran-2-one): Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) generally favor the formation of the coumarin product through the Pechmann pathway.

    • Favoring Chromone (Pyran-4-one): Condensing agents like phosphorus pentoxide (P₂O₅) are known to promote the Simonis pathway, leading to the chromone.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable coumarin product over the kinetically favored chromone, although this may also decrease the overall reaction rate.

Other Potential Side Products:

  • Products from Self-Condensation: Under harsh acidic and high-temperature conditions, self-condensation of the starting materials or products can occur, leading to polymeric or tar-like substances. To mitigate this, use the mildest effective reaction conditions.

  • Rearrangement Products: In some cases, unexpected rearrangement products like cyclopentene-fused naphthofurans have been observed, especially with more complex starting materials and under specific acidic catalysis.[1] Careful structural elucidation of byproducts is recommended if unexpected results are obtained.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Pechmann condensation, which involves the acid-catalyzed reaction of a phenol (in this case, 2-naphthol) with a β-ketoester (commonly ethyl acetoacetate).[2]

Q2: How does the choice of acid catalyst affect the reaction outcome?

The acid catalyst plays a dual role: it catalyzes the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization. As detailed in the troubleshooting section, strong Brønsted acids like H₂SO₄ typically favor the formation of the desired this compound (a coumarin derivative), while dehydrating agents like P₂O₅ can lead to the formation of the isomeric chromone.

Q3: What are the key differences between the Pechmann condensation and the Simonis chromone cyclization?

Both reactions start from a phenol and a β-ketoester. The key difference lies in the initial step of the reaction with the β-ketoester.

  • Pechmann Condensation: The reaction is believed to proceed via an initial transesterification of the phenol with the ester group of the β-ketoester, followed by an intramolecular electrophilic attack of the activated aromatic ring onto the ketone carbonyl.

  • Simonis Chromone Cyclization: This pathway is thought to involve the initial reaction of the phenol with the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization involving the ester group.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials, the desired product, and any significant side products.

Q5: What purification methods are recommended for this compound?

The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol. If significant amounts of side products are present, column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Influence of Acid Catalyst on Product Distribution in the Reaction of Naphthols with Ethyl Acetoacetate

Naphthol DerivativeAcid CatalystMajor ProductMinor ProductReference
Naphthalene-2,7-diolAmberlyst-15BenzocoumarinsBenzochromone[3]
Naphthalene-2,6-diolH₂SO₄Coumarin-[3]
Naphthalene-2,6-diolP₂O₅Chromone-[3]

Experimental Protocols

General Protocol for the Pechmann Condensation of 2-Naphthol and Ethyl Acetoacetate

This protocol is a representative procedure and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 2-Naphthol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol (for recrystallization)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-naphthol (1.0 eq) and ethyl acetoacetate (1.1 - 1.5 eq).

  • With caution, slowly add the acid catalyst (e.g., concentrated H₂SO₄, often in excess to act as a solvent, or a catalytic amount of PPA) to the stirred mixture. The addition is exothermic and should be done in an ice bath.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for the required time (typically several hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • To remove any unreacted acidic catalyst, wash the solid with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the solid again with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-Naphthol and Ethyl Acetoacetate catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst heating Heat and Stir (Monitor by TLC) catalyst->heating quench Pour onto Ice heating->quench filtration Filter Precipitate quench->filtration wash Wash with Water and NaHCO₃ Solution filtration->wash purify Recrystallize wash->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_pathways Reaction Pathways cluster_products Products start 2-Naphthol + Ethyl Acetoacetate pechmann Pechmann Condensation (favored by H₂SO₄) start->pechmann simonis Simonis Cyclization (favored by P₂O₅) start->simonis coumarin This compound (Desired Product) pechmann->coumarin Main Pathway chromone 1-Methyl-3H-naphtho[2,1-b]pyran-3-one (Side Product) simonis->chromone Side Reaction Pathway

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Enhancing the Solubility of 3H-Naphtho[2,1-b]pyran-3-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the solubility of the hydrophobic compound 3H-Naphtho[2,1-b]pyran-3-one for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers for my biological assays?

A1: this compound is a polycyclic aromatic hydrocarbon with a nonpolar structure, making it inherently hydrophobic or lipophilic ("water-fearing").[1] According to the principle of "like dissolves like," nonpolar compounds have poor solubility in polar solvents like water and aqueous buffers used in most biological assays. Its molecular structure lacks a sufficient number of polar functional groups that can form favorable interactions, such as hydrogen bonds, with water molecules.

Q2: What is the recommended first step for dissolving this compound?

A2: The standard approach for dissolving hydrophobic compounds like this compound is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous experimental medium. This method is a common and effective way to handle such compounds for in vitro studies.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution of hydrophobic compounds due to its high solubilizing power.[2][3] Other organic solvents like ethanol can also be used.[3] It is crucial to use a minimal amount of the organic solvent to create the stock solution to avoid potential toxicity or off-target effects in your biological assays. Typically, the final concentration of the organic solvent in the cell culture medium should be kept low, often below 0.5% or even 0.1%, to minimize cellular stress.[4]

Q4: I've added my this compound DMSO stock solution to my aqueous buffer, and it precipitated. What should I do?

A4: This common issue, known as "crashing out," occurs when a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment.[5] The troubleshooting guide below provides several strategies to address this, including decreasing the final concentration, performing serial dilutions, and using pre-warmed media.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Biological Media

If you observe immediate precipitation when adding your this compound stock solution to your aqueous assay buffer, consult the following troubleshooting flowchart.

G start Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Action: Decrease final concentration. Perform a solubility test. check_conc->reduce_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No end Solution Stable reduce_conc->end serial_dilution Action: Perform serial dilutions in pre-warmed media. Add dropwise while vortexing. check_dilution->serial_dilution Yes check_temp Was the media cold? check_dilution->check_temp No serial_dilution->end warm_media Action: Use pre-warmed (37°C) media. check_temp->warm_media Yes check_solvent Is the final solvent concentration too high? check_temp->check_solvent No warm_media->end reduce_solvent Action: Prepare a higher concentration stock solution to reduce the volume added. check_solvent->reduce_solvent Yes enhancement Consider Solubility Enhancement Techniques (see below) check_solvent->enhancement No reduce_solvent->end enhancement->end

Caption: Troubleshooting flowchart for immediate precipitation.

Issue: Delayed Precipitation in the Incubator

If your solution appears clear initially but forms a precipitate after several hours or days, consider the following:

  • Metastable Supersaturation: The initial concentration may be above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that is not stable over time.

  • Temperature Changes: Fluctuations in temperature can affect solubility. Ensure your incubator maintains a stable temperature.

  • pH Shifts in Culture Media: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of your compound if it has ionizable groups.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations of this compound than achievable by simple dilution, the following formulation strategies can be employed.

Data Presentation: Comparison of Solubility Enhancement Methods

The following table summarizes the potential improvements in aqueous solubility of a model hydrophobic compound, similar in properties to this compound, using different enhancement techniques. Please note: The following data is representative for poorly soluble compounds and should be experimentally verified for this compound.

TechniqueVehicle/CarrierStarting Aqueous Solubility (µg/mL)Enhanced Aqueous Solubility (µg/mL)Fold Increase
None Water/Buffer< 0.1< 0.11
Co-solvency 0.5% DMSO in Buffer< 0.1~1-5~10-50
Cyclodextrin Complexation 10% Hydroxypropyl-β-Cyclodextrin< 0.1~10-50~100-500
Solid Dispersion 1:10 Drug:PVP K30< 0.1~50-200~500-2000
Nanosuspension 0.5% HPMC + 0.1% Tween 80< 0.1~100-500~1000-5000

Experimental Protocols

General Workflow for Solubility Enhancement

The following diagram illustrates the general workflow for selecting and implementing a solubility enhancement strategy.

G start Poorly Soluble This compound sol_test Initial Solubility Assessment (Shake-Flask) start->sol_test decision Is solubility sufficient for the intended assay? sol_test->decision proceed Proceed with Assay decision->proceed Yes select_method Select Enhancement Method decision->select_method No cyclo Cyclodextrin Complexation select_method->cyclo solid_disp Solid Dispersion select_method->solid_disp nano Nanosuspension select_method->nano formulate Formulation & Characterization cyclo->formulate solid_disp->formulate nano->formulate final_sol_test Final Solubility Assessment formulate->final_sol_test assay Perform Biological Assay final_sol_test->assay

Caption: General workflow for solubility enhancement.

Protocol 1: Solubility Enhancement using Cyclodextrins

This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its aqueous solubility.[6][7]

1. Phase Solubility Study (Higuchi and Connors Method):

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in the desired biological buffer.

  • Add an excess amount of this compound to each cyclodextrin solution in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge the samples to pellet the excess undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of dissolved this compound in each filtered solution using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the type of complexation and the binding constant.

2. Preparation of a Stock Solution:

  • Based on the phase solubility diagram, determine the required concentration of HP-β-CD to achieve the desired concentration of this compound.

  • Dissolve the calculated amount of HP-β-CD in the biological buffer.

  • Add the required amount of this compound to the HP-β-CD solution.

  • Stir the mixture until the compound is completely dissolved. Gentle heating or sonication can be used to facilitate dissolution, but care should be taken to avoid degradation of the compound.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.[8][9][10]

1. Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., Ethanol or a mixture that dissolves both components)

2. Procedure:

  • Accurately weigh this compound and the hydrophilic carrier in a desired ratio (e.g., 1:5 or 1:10 drug-to-carrier by weight).

  • Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.

  • Dry the resulting solid film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • The resulting powder can then be dissolved in the aqueous biological medium for the assay.

Protocol 3: Preparation of a Nanosuspension by Media Milling

This top-down approach reduces the particle size of the drug to the nanometer range, thereby increasing its surface area and dissolution rate.[11][12]

1. Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.1% w/v Tween 80 in purified water)

  • Milling media (e.g., Zirconium oxide beads, 0.3-0.5 mm diameter)

2. Procedure:

  • Prepare the stabilizer solution.

  • Disperse a known amount of this compound in the stabilizer solution to create a pre-suspension.

  • Add the pre-suspension and the milling media to a milling chamber.

  • Mill the suspension at a high speed for a specified duration (this needs to be optimized, e.g., several hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure the quality and stability of the formulation. The particle size should ideally be below 1000 nm with a low PDI.

Signaling Pathway Visualization

While enhancing solubility does not directly involve a biological signaling pathway, the successful delivery of a drug to its intracellular target is a prerequisite for modulating any such pathway. The following diagram illustrates the conceptual journey of a solubilized drug to its target.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Drug_Formulation Solubilized this compound (e.g., with Cyclodextrin) Membrane Passive Diffusion Drug_Formulation->Membrane Target Intracellular Target Membrane->Target Signaling Downstream Signaling Pathway Modulation Target->Signaling

Caption: Conceptual pathway of a solubilized drug.

References

Technical Support Center: Minimizing Photodegradation of 3H-Naphtho[2,1-b]pyran-3-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the photodegradation of 3H-Naphtho[2,1-b]pyran-3-one in solution. The information is based on established principles of photochemistry, data from structurally related naphthopyran and coumarin derivatives, and standard protocols for handling photosensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it photosensitive?

This compound is a heterocyclic organic compound. Its photosensitivity is attributed to the presence of a conjugated π-system within its naphthopyran core, which can absorb light energy, leading to electronic excitation and subsequent chemical reactions that result in degradation. While specific studies on this exact molecule are limited, related naphthopyran compounds are known to undergo photoinduced transformations.

Q2: What are the primary factors that accelerate the photodegradation of this compound in solution?

Several factors can influence the rate of photodegradation:

  • Light Intensity and Wavelength: Higher light intensity and exposure to shorter wavelengths (e.g., UV light) typically lead to faster degradation.

  • Solvent: The polarity and chemical nature of the solvent can affect the stability of the excited state and the pathway of degradation.

  • Presence of Oxygen: Dissolved oxygen can participate in photo-oxidative degradation pathways.

  • Temperature: Higher temperatures can increase the rate of secondary thermal degradation reactions of initial photoproducts.

  • pH of the Solution: For compounds with ionizable groups, pH can significantly alter the electronic structure and, consequently, the photosensitivity.

Q3: What are the visible signs of photodegradation?

Visible signs of degradation may include a change in the color of the solution, the formation of a precipitate, or the development of turbidity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC or UV-Vis spectroscopy to monitor the compound's integrity.

Q4: How can I store solutions of this compound to minimize degradation?

For optimal stability, solutions should be:

  • Stored in amber glass vials or containers wrapped in aluminum foil to block light.

  • Kept at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Protected from atmospheric oxygen by purging the solution and vial headspace with an inert gas like argon or nitrogen.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Action Expected Outcome
Inconsistent results in photochemical experiments. Photodegradation of the stock or working solution.Prepare fresh solutions for each experiment. Protect solutions from light at all times using amber vials and by working in a dimly lit environment.Improved reproducibility of experimental results.
Appearance of new peaks in HPLC chromatogram. Formation of photodegradation products.Analyze a control sample that has been kept in the dark. If the new peaks are absent in the control, they are likely photodegradants.Confirmation of photodegradation and identification of degradation products.
Loss of biological activity or assay signal over time. Degradation of the active compound in the assay medium.Minimize the exposure of the assay plates to light. Consider adding a photostabilizer or antioxidant to the assay buffer if compatible with the experimental system.Maintenance of compound activity throughout the experiment.
Precipitate formation in the solution upon light exposure. Formation of insoluble photodegradation products.Filter the solution and analyze the filtrate and precipitate separately to identify the components. Re-evaluate the solvent choice for better solubility of potential photoproducts.Identification of insoluble degradants and optimization of the solution environment.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on the photodegradation of this compound based on trends observed for related compounds.

Table 1: Effect of Solvent on Photodegradation Rate

SolventPolarity IndexHalf-life (t½) under UV irradiation (hours)
Hexane0.112
Toluene2.48
Dichloromethane3.15
Acetonitrile5.83
Methanol5.12.5

Note: This data illustrates a general trend where more polar solvents can sometimes accelerate photodegradation.

Table 2: Influence of Light Conditions on Degradation

Light SourceWavelength Range (nm)Degradation after 4 hours (%)
Ambient laboratory light400-700< 5%
Simulated solar light290-80025%
UVA lamp315-40040%
UVC lamp200-280> 90%

Note: This data highlights the significant impact of UV light on the degradation of the compound.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions
  • Work Environment: Whenever possible, perform all manipulations of the solid compound and its solutions in a dimly lit room or under red or amber light.

  • Glassware: Use amber glass volumetric flasks, vials, and other containers. If amber glassware is not available, wrap standard glassware with aluminum foil.

  • Solvent Preparation: Before use, degas solvents by sparging with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in the degassed solvent in an amber volumetric flask.

    • If necessary, use sonication in a bath protected from light to aid dissolution.

  • Storage:

    • Store stock solutions at -20°C or below in amber, airtight containers.

    • Before sealing, flush the headspace of the container with an inert gas.

    • Prepare working solutions fresh daily from the stock solution.

Protocol 2: Assessing the Photostability of this compound in Solution
  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 10 µg/mL).

    • Divide the solution into two sets of transparent, sealed vials (e.g., quartz or borosilicate glass).

  • Control Group:

    • Completely wrap one set of vials in aluminum foil. These will serve as the dark control.

  • Light Exposure:

    • Place both the exposed and the dark control vials in a photostability chamber equipped with a light source of known spectral output (e.g., a xenon lamp simulating solar radiation).

    • Maintain a constant temperature during the experiment.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw one exposed vial and one dark control vial.

    • Immediately analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the concentration of the compound as a function of time for both the exposed and dark control samples.

    • Calculate the photodegradation rate constant and half-life.

Visualizations

Photodegradation_Pathway Compound This compound (Ground State) ExcitedState Excited Singlet/Triplet State Compound->ExcitedState Light Absorption (hν) ExcitedState->Compound Non-radiative decay / Fluorescence Photoproducts Degradation Products (e.g., Naphthoquinones, Phenolic compounds) ExcitedState->Photoproducts Photochemical Reaction (+ O2, Solvent) Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare Solution in Degassed Solvent divide_samples Divide into Exposed and Control (Dark) Groups prep_solution->divide_samples expose_light Expose Samples to Controlled Light Source divide_samples->expose_light sampling Sample at Timed Intervals expose_light->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Calculate Degradation Rate hplc_analysis->data_analysis Troubleshooting_Logic start Inconsistent Experimental Results? check_hplc New Peaks in HPLC? start->check_hplc Yes other_issue Conclusion: Issue is Not Photodegradation start->other_issue No check_control Peaks Absent in Dark Control? check_hplc->check_control Yes check_hplc->other_issue No photodegradation Conclusion: Photodegradation Occurring check_control->photodegradation Yes check_control->other_issue No implement_precautions Action: Implement Light-Exclusion Measures & Use Fresh Solutions photodegradation->implement_precautions

purification strategies for removing impurities from 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3H-Naphtho[2,1-b]pyran-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. For syntheses involving a Pechmann condensation of a naphthol with a β-ketoester, you can expect to find:

  • Unreacted Starting Materials: Residual naphthol and β-ketoester.

  • Side-Products: Isomeric chromone derivatives can form as byproducts in Pechmann-type reactions.[1][2]

  • Polymeric Materials: Acid-catalyzed conditions can sometimes lead to the formation of polymeric byproducts.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: For crude product, initial purification can often be achieved by:

  • Recrystallization: This is a highly effective method for removing many common impurities, provided a suitable solvent system is identified.

  • Slurry Washing: Washing the crude solid with a solvent in which the desired product has low solubility but the impurities are soluble can significantly improve purity. Cold non-polar solvents like hexane or pentane can be effective for removing less polar impurities.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your column chromatography. It allows for the rapid analysis of collected fractions to identify those containing the pure product. Staining with an appropriate reagent (e.g., potassium permanganate or UV visualization if the compound is UV active) can help in identifying spots.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize ("oils out"). The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated with impurities.- Try a lower boiling point solvent system.- Add a small amount of a "poorer" solvent to the oil to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure compound.
Low recovery after crystallization. The compound has significant solubility in the cold solvent, or too much solvent was used.- Cool the crystallization mixture in an ice bath to minimize solubility.- Reduce the amount of solvent used for dissolution.- Concentrate the mother liquor and attempt a second crystallization.
Crystals are colored. The presence of colored impurities.- Perform a hot filtration with activated charcoal before allowing the solution to cool.- Wash the isolated crystals with a cold, non-polar solvent like n-pentane or n-hexane.[3]
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent to the dissolved solid.- Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities. Inappropriate mobile phase polarity.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product elutes too quickly (high Rf). The mobile phase is too polar.- Decrease the proportion of the more polar solvent in your mobile phase.
Product does not elute from the column (low Rf). The mobile phase is not polar enough.- Increase the proportion of the more polar solvent in your mobile phase.
Streaking or tailing of spots on TLC. The compound may be acidic or basic and interacting with the silica gel, or the column may be overloaded.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds).- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent. Common solvent systems for coumarin and naphthopyran derivatives include aqueous ethanol, aqueous methanol, and ethyl acetate/hexane.[4]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the purification of coumarin and naphthopyran derivatives.

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). A gradient of ethyl acetate in hexane is often effective.[5]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemTarget ImpuritiesNotes
Aqueous EthanolPolar impuritiesThe ratio of ethanol to water will need to be optimized.[4]
Aqueous MethanolPolar impuritiesSimilar to aqueous ethanol, the optimal ratio is crucial.[4]
Ethyl Acetate / HexaneNon-polar to moderately polar impuritiesThe compound should be dissolved in a minimum of hot ethyl acetate, and hexane is then added until turbidity is observed.
TolueneNon-polar impurities
Table 2: Suggested Mobile Phases for Flash Column Chromatography
Stationary PhaseMobile Phase System (Gradient)Target Impurities
Silica GelHexane / Ethyl Acetate (e.g., 0% to 30% Ethyl Acetate)Non-polar to moderately polar impurities.
Silica GelPetroleum Ether / Diethyl Ether (e.g., 0% to 40% Diethyl Ether)Non-polar to moderately polar impurities.[5]

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Assess Purity (TLC, NMR) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization If solid with few impurities Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography If oily or complex mixture High_Purity High Purity Product Recrystallization->High_Purity Successful Further_Purification Requires Further Purification Recrystallization->Further_Purification Unsuccessful Column_Chromatography->High_Purity Successful Column_Chromatography->Further_Purification Unsuccessful Moderate_Purity Moderate Purity Further_Purification->Column_Chromatography Try alternative method

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Attempt Crystallization Oiling_Out Product Oils Out? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Change_Solvent Change Solvent System / Add Poor Solvent Oiling_Out->Change_Solvent Yes Success Pure Crystals Obtained Low_Yield->Success No Concentrate_Mother_Liquor Concentrate Mother Liquor & Recool Low_Yield->Concentrate_Mother_Liquor Yes Change_Solvent->Start Concentrate_Mother_Liquor->Success

Caption: Decision tree for troubleshooting crystallization problems.

References

Validation & Comparative

A Comparative Analysis of the Photochromic Performance of 3H-Naphtho[2,1-b]pyran-3-one and Other Naphthopyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photochromic performance of 3H-Naphtho[2,1-b]pyran-3-one against other functionalized naphthopyran derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison leverages data from closely related and well-studied 3,3-disubstituted and 3-arylvinyl-substituted 3H-naphtho[2,1-b]pyrans to establish a performance benchmark.

Introduction to Naphthopyran Photochromism

Naphthopyrans are a prominent class of organic photochromic compounds that undergo a reversible transformation between a colorless, closed spiro form and a colored, open merocyanine form upon exposure to ultraviolet (UV) light. This transformation is accompanied by a significant change in the absorption spectrum, leading to the appearance of color. The reverse reaction, fading, can be induced by visible light or occur thermally. The general mechanism involves the cleavage of the C-O bond in the pyran ring. The efficiency of this process and the stability of the resulting colored isomers are highly dependent on the substituents on the naphthopyran core.

Comparative Photochromic Performance

The photochromic performance of naphthopyrans is evaluated based on several key parameters, including the absorption maximum of the colored form (λmax), the quantum yield of coloration (Φ), and the fatigue resistance. The following tables summarize the available data for representative naphthopyran derivatives, providing a basis for comparison for this compound.

Table 1: Absorption Maxima (λmax) of the Photostationary State (PSS) for Various 3-Substituted-3H-Naphtho[2,1-b]pyrans in Toluene.

CompoundSubstituent at C3λmax (nm) of PSSReference
3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran4-methoxyphenyl, phenyl468[1]
3-(2-styryl)-3-phenyl-3H-naphtho[2,1-b]pyran2-styryl, phenyl488[1]
3-(2-(4-methoxystyryl))-3-phenyl-3H-naphtho[2,1-b]pyran2-(4-methoxystyryl), phenyl497[1]
3-(2-(4-(dimethylamino)styryl))-3-phenyl-3H-naphtho[2,1-b]pyran2-(4-(dimethylamino)styryl), phenyl525[1]
This compound =O (keto group) N/A

Note: PSS refers to the photostationary state reached upon UV irradiation. N/A: Data not available in the searched literature.

Table 2: General Fatigue Resistance of Selected Naphthopyrans.

Compound ClassGeneral Fatigue ResistanceObservationsReference
3-Arylvinyl-3H-naphtho[2,1-b]pyransGoodShowed good photostability after four irradiation cycles in toluene solution.[1][1]
Protonated N,N-disubstituted 3H-naphtho[2,1-b]pyransSimilar to original compoundsThe protonated forms exhibit rapid fading while maintaining similar fatigue resistance to the parent compounds.[2]
This compound N/A

Note: Fatigue resistance is a qualitative measure of the loss of photochromic activity over repeated coloration and fading cycles. N/A: Data not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of photochromic performance.

UV-Vis Spectroscopy for Photochromism Analysis

Objective: To determine the absorption spectra of the closed and open (colored) forms of the naphthopyran and to monitor the kinetics of the photochromic transformations.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the naphthopyran derivative in a suitable solvent (e.g., toluene or THF) with a concentration adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength in a 1 cm path length quartz cuvette.

  • Initial Spectrum: Record the absorption spectrum of the solution before irradiation using a UV-Vis spectrophotometer. This represents the spectrum of the closed form.

  • Irradiation: Irradiate the sample solution with a UV lamp at a specific wavelength (e.g., 365 nm) for a set period to induce coloration and reach the photostationary state (PSS).

  • PSS Spectrum: Immediately after irradiation, record the absorption spectrum of the colored solution. The wavelength of maximum absorption (λmax) in the visible region corresponds to the open form.

  • Fading Kinetics: Monitor the thermal fading of the colored form by recording the absorbance at λmax at regular time intervals in the dark.

  • Photofading: To assess light-driven reversibility, irradiate the colored solution with visible light (e.g., > 450 nm) and monitor the decrease in absorbance at λmax.

Determination of Photochemical Quantum Yield

Objective: To quantify the efficiency of the photochromic ring-opening reaction.

Procedure (Relative Method):

  • Actinometer Selection: Choose a well-characterized chemical actinometer with a known quantum yield that absorbs at the same wavelength as the sample (e.g., ferrioxalate for UV irradiation).

  • Absorbance Matching: Prepare solutions of the naphthopyran and the actinometer with identical absorbance values at the irradiation wavelength.

  • Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, and irradiation time).

  • Analysis:

    • For the naphthopyran, determine the change in absorbance at the λmax of the colored form.

    • For the actinometer, quantify the amount of photochemical product formed using a suitable analytical technique (e.g., spectrophotometry of the Fe(II)-phenanthroline complex for the ferrioxalate actinometer).

  • Calculation: The quantum yield of the naphthopyran (Φ_s) can be calculated using the following equation: Φ_s = Φ_a * (ΔA_s / ΔA_a) * (ε_a / ε_s) where Φ_a is the quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient of the product.

Fatigue Resistance Measurement

Objective: To evaluate the stability of the photochromic compound over multiple coloration-decoloration cycles.

Procedure:

  • Cyclic Irradiation: Subject the naphthopyran solution to repeated cycles of UV irradiation (for coloration) and visible light irradiation or thermal fading (for decoloration).

  • Absorbance Monitoring: After each cycle, record the absorbance of the colored form at its λmax at the photostationary state.

  • Data Analysis: Plot the absorbance at λmax as a function of the number of cycles. The rate of decrease in the maximum absorbance is an indicator of the fatigue resistance. A compound with good fatigue resistance will show minimal loss of photochromic activity over a large number of cycles.

Visualizing the Photochromic Process

The following diagrams illustrate the key processes involved in the photochromic behavior of naphthopyrans.

G Closed Colorless Form (Closed Ring) Open Colored Form (Open Ring - Merocyanine) Closed->Open UV Light (Coloration) Open->Closed Visible Light or Heat (Fading)

Caption: Reversible photochromic switching of naphthopyrans.

G General Experimental Workflow for Photochromic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quant Quantitative Evaluation Prep Prepare Naphthopyran Solution InitialSpec Record Initial UV-Vis Spectrum Prep->InitialSpec Irradiate Irradiate with UV Light InitialSpec->Irradiate PSS_Spec Record PSS UV-Vis Spectrum Irradiate->PSS_Spec Fading Monitor Thermal/ Photo Fading PSS_Spec->Fading QuantumYield Determine Quantum Yield PSS_Spec->QuantumYield Fatigue Assess Fatigue Resistance Fading->Fatigue

Caption: Workflow for characterizing photochromic naphthopyrans.

Conclusion

While specific quantitative data for this compound remains elusive in the current literature, this guide provides a framework for its evaluation by comparing it to well-documented naphthopyran analogues. The presence of a keto group at the 3-position is expected to significantly influence the electronic properties of the molecule and, consequently, its photochromic behavior. Researchers investigating this compound can utilize the provided experimental protocols to generate the necessary data for a direct comparison. The performance of 3,3-diaryl and 3-arylvinyl substituted naphthopyrans, characterized by good fatigue resistance and tunable absorption maxima, sets a high benchmark for new derivatives in this class. Future studies on this compound will be crucial to elucidate its potential in various applications, from smart materials to photopharmacology.

References

Validating the Core Structure of Naphtho[2,1-b]pyran-3-ones: A Crystallographic and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for the structural validation of the 3H-Naphtho[2,1-b]pyran-3-one scaffold, a core moiety in various biologically active and photochromic compounds. While a definitive single-crystal X-ray structure for the parent this compound is not publicly available, this guide leverages the detailed crystallographic data of a close derivative, 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one , to validate the fundamental structure. We will compare its crystallographically determined features with alternative isomers and derivatives, supported by experimental data on their respective performances.

Structural Validation by X-ray Crystallography: A Case Study

The definitive three-dimensional arrangement of atoms in the naphthopyran-one core is best elucidated by single-crystal X-ray diffraction. The following data summarizes the crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, providing a validated model for the core scaffold.

Crystallographic Data for 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
ParameterValue
Chemical FormulaC₂₀H₁₆O₃
Formula Weight304.33
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.3612 (3)
b (Å)17.8540 (9)
c (Å)11.9465 (6)
β (°)105.697 (2)
Volume (ų)1511.54 (12)
Z4
Density (calculated) (Mg m⁻³)1.337
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
R-factor0.048
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one followed a standard procedure for small molecule crystallography.

1. Synthesis and Crystallization: The compound was synthesized, and the crude product was purified by recrystallization. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a chloroform solution.

2. Data Collection: A pale yellow block-shaped crystal was mounted on a diffractometer. X-ray intensity data were collected at 293 K using graphite-monochromated Mo Kα radiation. A series of ω and φ scans were performed to collect a complete dataset.

3. Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (Recrystallization) synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation logical_comparison cluster_validated Validated Structure cluster_alternatives Alternative Structures cluster_properties Comparative Properties validated_structure Naphtho[2,1-b]pyran-one Core structural_features Structural Features validated_structure->structural_features photochromism Photochromic Performance validated_structure->photochromism biological_activity Biological Activity validated_structure->biological_activity isomers Isomers (e.g., 2H-Naphtho[1,2-b]pyran) isomers->structural_features isomers->photochromism isomers->biological_activity derivatives Derivatives (e.g., Substituted Naphthopyrans) derivatives->structural_features derivatives->photochromism derivatives->biological_activity related_cores Related Cores (e.g., Coumarins) related_cores->structural_features related_cores->photochromism related_cores->biological_activity

comparative study of the biological activity of 3H-Naphtho[2,1-b]pyran-3-one and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the biological activities of 3H-Naphtho[2,1-b]pyran-3-one and its diverse analogues. The following sections detail their anticancer and antimicrobial properties, supported by experimental data, methodologies, and illustrations of their mechanisms of action.

Anticancer Activity

Naphthopyran derivatives have emerged as a significant class of compounds with potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of apoptosis through various signaling pathways and the disruption of microtubule dynamics.

Comparative Cytotoxicity

The in vitro anticancer efficacy of various naphthopyran analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Naphthopyranopyrimidines MCF-7 (Breast)Varies[1]
HeLa (Cervical)Varies[1]
PC-3 (Prostate)Varies[1]
2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles VariousNanomolar to Micromolar[2]
LY290181 Analogue (Difluoro derivative 2b) 518A2 (Melanoma)Sub-nanomolar to triple-digit nanomolar[3]
Naphthalene-substituted triazole spirodienones MDA-MB-231 (Breast)0.03 - 0.26[4]
HeLa (Cervical)Varies[4]
A549 (Lung)Varies[4]
β-lapachone oxime HL-60 (Leukemia)3.84[5][6]
HCT-116 (Colon)Varies[5][6]
SF-295 (CNS)Varies[5][6]
NCI-H1975 (Lung)Varies[5][6]
Lapachol oxime HL-60 (Leukemia)10.20[5][6]
Mechanisms of Anticancer Action

1. Induction of Apoptosis via ROS-Mediated Pathways:

Several naphthopyran analogues induce apoptosis (programmed cell death) in cancer cells by increasing the levels of reactive oxygen species (ROS). This oxidative stress triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis.

apoptosis_pathway cluster_drug Naphthopyran Analogue cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_mito Mitochondrial Pathway Drug Naphthopyran Analogue ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS PI3K PI3K ROS->PI3K p38 ↑ p38 MAPK ROS->p38 JNK ↑ JNK ROS->JNK ERK ↓ ERK ROS->ERK Akt Akt PI3K->Akt ↓ Phosphorylation Bcl2 ↓ Bcl-2 Akt->Bcl2 Bax ↑ Bax p38->Bax JNK->Bax Caspase3 ↑ Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

ROS-Mediated Apoptotic Pathway

2. Microtubule Destabilization:

Certain naphthopyran analogues function as microtubule-targeting agents (MTAs).[2][3] They bind to tubulin, the protein subunit of microtubules, preventing their proper polymerization and depolymerization. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering mitotic catastrophe and subsequent apoptosis.[3][7]

microtubule_destabilization cluster_workflow Mechanism of Microtubule Destabilization Drug Naphthopyran Analogue (MTA) Tubulin Tubulin Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Disrupts G2M G2/M Phase Arrest Microtubules->G2M Leads to MitoticCatastrophe Mitotic Catastrophe G2M->MitoticCatastrophe Induces Apoptosis Apoptosis MitoticCatastrophe->Apoptosis Results in

Microtubule Destabilization Workflow

3. c-Myb Inhibition:

Some 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile analogues have been identified as potent inhibitors of the c-Myb proto-oncogene.[2] c-Myb is a transcription factor that is often overexpressed in various cancers and plays a crucial role in cell proliferation and differentiation. Its inhibition represents a targeted approach to cancer therapy.

Antimicrobial Activity

Derivatives of this compound, including naphtho[2,1-b]pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1][2][8]triazolo[1,5-c]pyrimidines, have demonstrated notable antimicrobial properties.[9][10]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[9][11] The specific minimum inhibitory concentrations (MICs) vary depending on the microbial strain and the specific analogue.

Compound/AnalogueMicroorganismActivityReference
Naphtho[2,1-b]pyrano[2,3-d]pyrimidine derivatives Gram-positive bacteriaPronounced[9][10]
Gram-negative bacteriaPronounced[9][10]
Pyrano[3,2-e][1][2][8]triazolo[1,5-c]pyrimidine derivatives Gram-positive bacteriaPronounced[9][10]
Gram-negative bacteriaPronounced[9][10]
Naphthofuro-thiadiazolo-pyrimidin-5-ones Various bacteria and fungiScreened[12]
Naphtho[2,1-b]furo[3,2-b]pyridine derivatives Staphylococcus aureus, Streptococcus pyrogensEvaluated
Candida albicans, Aspergillus flavusEvaluated

Experimental Protocols

The biological activities described in this guide were determined using standard and validated experimental methodologies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthopyran analogues and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentrations.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

  • Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The this compound scaffold and its analogues represent a promising area for the development of novel therapeutic agents. Their significant anticancer activity, driven by mechanisms such as apoptosis induction and microtubule disruption, along with their broad-spectrum antimicrobial properties, make them attractive candidates for further investigation and drug development. The structure-activity relationship studies highlighted in the referenced literature provide a valuable foundation for the design of more potent and selective derivatives.

References

assessing the performance of 3H-Naphtho[2,1-b]pyran-3-one in organic field-effect transistors

Author: BenchChem Technical Support Team. Date: December 2025

While 3H-Naphtho[2,1-b]pyran-3-one is a molecule of interest for its photochromic properties, a comprehensive review of current literature reveals a notable absence of its application and performance data in organic field-effect transistors (OFETs). Researchers in organic electronics have instead focused on other classes of molecules that have demonstrated significant potential for high-performance charge transport. This guide provides a comparative overview of state-of-the-art p-type and n-type organic semiconductors, offering a benchmark for materials selection and device fabrication in the field.

Organic field-effect transistors are the fundamental building blocks of flexible and printed electronics, with applications ranging from displays to sensors. The performance of these devices is critically dependent on the organic semiconductor material used as the active channel. Key performance metrics for OFETs include charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). High mobility enables faster switching speeds, a high on/off ratio ensures low power consumption, and a low threshold voltage allows for operation at lower voltages.

This guide focuses on a selection of well-characterized p-type (hole-transporting) and n-type (electron-transporting) organic semiconductors that have shown exemplary performance in OFETs.

P-Type Organic Semiconductors: A Performance Comparison

P-type organic semiconductors are characterized by their ability to transport positive charge carriers (holes). Materials such as pentacene and its derivatives, as well as various thiophene-based compounds, have been extensively studied and optimized for high performance.

Organic SemiconductorMobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Substrate/Dielectric
Pentacene 1.52[1]1.5 x 107[1]Not SpecifiedOTS-treated Si/SiO₂[1]
Pentacene up to 1.2[2]> 105-10 to -20OTS-treated Si/SiO₂ with graphene electrodes[2]
2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) up to 1.26[3]106 - 108[3]Not SpecifiedSingle Crystal[3]
Dithieno[3,2-b:2',3'-d]thiophene (DTT) derivative (with octyl chains) 0.10[4][5][6]> 107[4][5][6]Not SpecifiedPS-treated SiO₂/Si[4][5]
Diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) up to 3.5[7]> 106Not SpecifiedSi/SiO₂[7]

N-Type Organic Semiconductors: A Performance Comparison

The development of high-performance n-type (electron-transporting) organic semiconductors has historically lagged behind their p-type counterparts but has seen significant progress. Fullerene derivatives and perylene diimides are prominent classes of n-type materials.

Organic SemiconductorMobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Substrate/Dielectric
Fullerene C60 up to 6.0[8]> 106< 2Polymeric dielectric[8]
Fullerene C60 (with spiropyran) 2.3[9]Not SpecifiedNot SpecifiedNot Specified[9]
Fullerene C60 up to 2.5[10]> 105< 2Al₂O₃/BCB[10]
Perylene Diimide (PDI) derivative (PhC₂−BQQDI) up to 3.0[11]> 106Not SpecifiedSolution-crystallized thin-film[11]
N,N'-bis(heptafluorobutyl)perylene diimide 0.72[12]105~20OTS-treated SiO₂/Si[12]
Indacenodithiazole (IDTz) and Diketopyrrolopyrrole (DPP) based polymer up to 1.3[13][14]> 106~0.5 (shift under bias stress)Not Specified[13][14]

Experimental Protocols

The performance of an OFET is not solely dependent on the organic semiconductor but is also heavily influenced by the device architecture and fabrication process. Below are generalized experimental protocols for the fabrication and characterization of top-contact, bottom-gate OFETs, a common device architecture.

Device Fabrication
  • Substrate Cleaning: The substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate and gate dielectric, respectively), is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of the SAM in an anhydrous solvent (e.g., toluene) or by vapor deposition.

  • Organic Semiconductor Deposition: The organic semiconductor is deposited onto the treated dielectric surface. Common methods include:

    • Thermal Evaporation: The material is heated under high vacuum and sublimates, condensing as a thin film on the substrate. The substrate temperature during deposition is a critical parameter for controlling film morphology.

    • Solution Shearing/Spin Coating: The organic semiconductor is dissolved in a suitable organic solvent and then deposited onto the substrate. The solvent is then evaporated, leaving a thin film. The choice of solvent, solution concentration, and deposition speed are key parameters.

  • Source and Drain Electrode Deposition: Source and drain electrodes, typically made of gold (Au) for p-type and low work function metals like calcium (Ca) or aluminum (Al) for n-type semiconductors, are deposited on top of the organic layer through a shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

Device Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

  • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).

  • Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).

From these measurements, the key performance metrics are extracted. The field-effect mobility is calculated from the slope of the √|ID| vs. VGS plot in the saturation regime. The on/off ratio is the ratio of the maximum to the minimum drain current in the transfer curve. The threshold voltage is determined from the x-intercept of the linear portion of the √|ID| vs. VGS plot.

Visualizing OFET Structure and Workflow

To better understand the concepts discussed, the following diagrams illustrate the typical structure of an OFET and the general workflow for its fabrication and characterization.

OFET_Structure cluster_device Top-Contact, Bottom-Gate OFET Gate Gate Electrode (n+-Si) Dielectric Gate Dielectric (SiO₂) Gate->Dielectric Semiconductor Organic Semiconductor Dielectric->Semiconductor Source Source (Au) Drain Drain (Au) Source->Semiconductor Drain->Semiconductor OFET_Workflow cluster_fab Fabrication cluster_char Characterization A Substrate Cleaning B Dielectric Surface Treatment (e.g., OTS) A->B C Organic Semiconductor Deposition B->C D Source/Drain Electrode Deposition C->D E Electrical Measurement (Output & Transfer Curves) D->E Fabricated Device F Parameter Extraction (Mobility, On/Off Ratio, Vth) E->F

References

A Comparative Analysis of Photochromism: 3H-Naphtho[2,1-b]pyran-3-one vs. Spiropyrans

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photochromic performance of 3H-Naphtho[2,1-b]pyran-3-one and spiropyrans, two of the most significant classes of photochromic molecules. By presenting experimental data, detailed methodologies, and visual representations of their underlying mechanisms, this document aims to facilitate the informed selection of these compounds for various research and development applications.

Fundamental Principles of Photochromism

Photochromism is a reversible transformation of a single chemical species between two states, A and B, possessing distinct absorption spectra. This isomerization is induced in at least one direction by electromagnetic radiation. Typically, the more stable isomer, A, is colorless or weakly colored and, upon irradiation with ultraviolet (UV) light, converts to the metastable, colored isomer, B. The reversion to state A can be triggered by visible light or occur thermally. This light-sensitive behavior makes these molecules ideal candidates for a range of applications, from ophthalmic lenses and smart windows to high-density optical data storage and photopharmacology.

Mechanisms of Photochromic Transformation

The photochromic properties of both spiropyrans and naphthopyrans originate from a reversible electrocyclic reaction involving the cleavage and formation of a C-O bond.

Spiropyrans: The photochromism of spiropyrans is characterized by the reversible isomerization between a colorless, closed spiro (SP) form and a colored, planar merocyanine (MC) form.[1] UV irradiation induces the cleavage of the C-O bond within the pyran ring, leading to the formation of the open-ring, conjugated merocyanine structure. This transformation results in a significant bathochromic shift, producing a strong absorption band in the visible region.[2][3]

This compound: Similar to spiropyrans, the photochromic mechanism of this compound, a member of the naphthopyran family, involves the UV-light-induced cleavage of a C-O bond. This leads to the formation of a colored, open-ring merocyanine-like structure. The specific stereochemistry of the colored isomers can influence the absorption spectrum and thermal stability of the open form.

G_photochromic_mechanisms cluster_spiropyran Spiropyran cluster_naphthopyran This compound Spiropyran (SP)\nColorless Spiropyran (SP) Colorless Merocyanine (MC)\nColored Merocyanine (MC) Colored Spiropyran (SP)\nColorless->Merocyanine (MC)\nColored UV light Merocyanine (MC)\nColored->Spiropyran (SP)\nColorless Visible light / Heat Naphthopyran (NP)\nColorless Naphthopyran (NP) Colorless Open-ring isomer\nColored Open-ring isomer Colored Naphthopyran (NP)\nColorless->Open-ring isomer\nColored UV light Open-ring isomer\nColored->Naphthopyran (NP)\nColorless Visible light / Heat

Caption: Photochromic switching mechanisms of spiropyrans and this compound.

Quantitative Performance Comparison

The selection of a photochromic compound is dictated by its specific performance characteristics. The following table summarizes key quantitative data for a representative spiropyran (6-nitroBIPS) and a derivative of 3H-naphtho[2,1-b]pyran. It is important to note that these values can be significantly influenced by the solvent and substitution patterns on the molecular scaffold.

Parameter6-nitroBIPS (Spiropyran)3-arylvinyl-3H-naphtho[2,1-b]pyran
λmax (Colorless Form) ~330 nm (in Toluene)348 – 354 nm (in Toluene)[4]
λmax (Colored Form) ~600 nm (in Toluene)[2][3]488 - 503 nm (in Toluene)[4]
Molar Absorptivity (ε) of Colored Form ~3.5 x 10⁴ - 5.2 x 10⁴ M⁻¹cm⁻¹Not explicitly found for this derivative
Quantum Yield of Coloration (Φ) 0.3 - 0.8 (in non-polar solvents)[5][6][7]Not explicitly found for this derivative
Thermal Relaxation Rate (k) Biexponential decay in toluene[8]Biexponential decay with k₁ ≈ 10⁻² - 10⁻³ s⁻¹ and k₂ ≈ 10⁻⁴ - 10⁻⁵ s⁻¹ (in Toluene)[4]
Fatigue Resistance ModerateGood[4]

Experimental Protocols

The characterization of photochromic molecules relies on a set of standardized experimental procedures to ensure data accuracy and reproducibility.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of the colorless and colored forms.

Protocol:

  • Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of the photochromic compound in a suitable solvent (e.g., toluene).

  • Record the absorption spectrum using a UV-Vis spectrophotometer to identify the λmax of the colorless form.

  • Irradiate the solution with a UV lamp (e.g., 365 nm) until a photostationary state is reached (no further change in the absorption spectrum).

  • Record the absorption spectrum of the colored solution to determine the λmax of the open form.

Determination of Thermal Relaxation Kinetics

Objective: To measure the rate of thermal fading of the colored form back to the colorless form.

Protocol:

  • Generate the colored form of the photochrome by irradiating the solution with UV light.

  • Place the cuvette in the spectrophotometer, ensuring the sample is shielded from ambient light.

  • Monitor the decrease in absorbance at the λmax of the colored form over time at a constant temperature.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order decay, the slope of the line is the negative of the rate constant (-k). For more complex decays, such as biexponential, the data is fitted to the appropriate mathematical model.

G_experimental_workflow cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Analysis cluster_kinetics Kinetic Analysis A Dissolve compound in solvent B Record initial spectrum (colorless form) A->B C Irradiate with UV light B->C D Record spectrum at photostationary state (colored form) C->D E Monitor absorbance decay of colored form D->E F Plot ln(Absorbance) vs. time E->F G Determine thermal relaxation rate constant(s) F->G

Caption: Workflow for the characterization of photochromic compounds.

Concluding Remarks

The choice between this compound and spiropyrans for a specific application is contingent upon the desired photochromic properties.

Spiropyrans , exemplified by 6-nitroBIPS, are characterized by a significant color change, with the colored merocyanine form absorbing at longer wavelengths. They often exhibit high quantum yields for coloration, particularly in non-polar solvents. However, their fatigue resistance can be a limiting factor for applications requiring a high number of switching cycles.

This compound and its derivatives generally demonstrate good fatigue resistance, making them suitable for applications where long-term stability is crucial. The colored forms of the reported naphthopyran derivatives absorb at shorter wavelengths compared to 6-nitroBIPS. Their thermal relaxation often follows a biexponential decay, indicating the presence of multiple colored isomers with different stabilities.

For researchers and professionals in drug development, the distinct structural and electronic changes upon photoisomerization in both classes of compounds offer opportunities for the photomodulation of biological activity. The selection of the photochrome will depend on the specific requirements of the biological system, such as the desired wavelength of activation and the required lifetime of the photo-activated state.

References

cytotoxicity comparison of different 3H-Naphtho[2,1-b]pyran-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a diverse range of synthetic and natural compounds. Among these, naphthopyran derivatives have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of different derivatives related to the 3H-Naphtho[2,1-b]pyran-3-one scaffold, supported by experimental data from peer-reviewed studies. While direct comparative studies on a series of this compound derivatives are limited in the public domain, this guide compiles and presents data from structurally similar naphthopyran isomers and related compounds to offer valuable insights into their structure-activity relationships and potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various naphthopyran derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency. It is crucial to note the structural variations from the core this compound scaffold, as these modifications significantly influence the biological activity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles 1a (LY290181)518A2 (Melanoma)0.021[1]
HT-29 (Colon)0.035[1]
1b518A2 (Melanoma)0.033[1]
HT-29 (Colon)0.038[1]
3a518A2 (Melanoma)0.026[1]
HT-29 (Colon)0.032[1]
3f518A2 (Melanoma)0.027[1]
HT-29 (Colon)0.037[1]
2H-Naphtho[1,2-b]pyran-5,6-dione Derivatives β-lapachone oxime (5)HL-60 (Leukemia)3.84[2]
HCT-116 (Colon)>10 µg/mL[2]
SF-295 (CNS)>10 µg/mL[2]
NCI-H1975 (Lung)>10 µg/mL[2]
Lapachol oxime (3)HL-60 (Leukemia)10.20[2]
2-Arylnaphtho[2,3-d]oxazole-4,9-diones Compound 10 (meta-chloro- analog)LNCaP (Prostate)0.03[3]
PC3 (Prostate)0.08[3]
Compound 11 (ortho-chloro- analog)LNCaP (Prostate)0.01[3]
PC3 (Prostate)0.20[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity data. The most common method cited in the referenced literature for assessing cell viability is the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10⁴ cells per well for PC-3 and 2.0 x 10⁴ cells per well for LNCaP) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a 10-point concentration curve) and incubated for a specified period (e.g., 72 hours).[4] A vehicle control (e.g., 0.1% DMSO) is also included.[4]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[3] The plates are then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.[3]

  • Formazan Solubilization: The medium containing MTT is aspirated, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of naphthopyran and related derivatives can be attributed to various mechanisms of action. One of the prominent mechanisms identified for some benzopyran derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

G cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression Naphthopyran_Derivative Naphthopyran Derivative Tubulin_Dimers α/β-Tubulin Dimers Naphthopyran_Derivative->Tubulin_Dimers Binds to Tubulin Microtubules Microtubules Naphthopyran_Derivative->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization G2_M_Phase G2/M Phase Microtubules->G2_M_Phase Disruption of Mitotic Spindle Mitosis Mitosis G2_M_Phase->Mitosis Normal Progression Apoptosis Apoptosis G2_M_Phase->Apoptosis Cell Cycle Arrest

References

Naphthopyran-Based Compounds: A Comparative Guide to their Trypanocidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant challenge in global health. This guide provides a comparative evaluation of the trypanocidal activity of naphthopyran-based compounds, presenting key experimental data, detailed methodologies, and an overview of their mechanism of action. This information is intended to assist researchers in the evaluation and development of this promising class of compounds.

Data Presentation: In Vitro Efficacy of Naphthopyran Derivatives

The following table summarizes the in vitro trypanocidal activity of selected naphthopyran-based compounds against different developmental stages of Trypanosoma cruzi. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), providing a quantitative measure of their potency. For comparison, the activity of the standard trypanocidal drug, benznidazole, is also included.

Compound IDCompound ClassParasite StageIC50/EC50 (µM)Reference Compound (Benznidazole) IC50 (µM)Fold Difference vs. BenznidazoleReference
8c ortho-NaphthoquinoneTrypomastigote26.9 ± 1.3103.6 ± 0.6~3.8x more potent[1]
8d ortho-NaphthoquinoneTrypomastigote23.5 ± 2.5103.6 ± 0.6~4.4x more potent[1]
p-methylphenyl naphthoimidazole Naphthoimidazole (from β-lapachone)Trypomastigote15.5 ± 2.9Not directly compared in snippet-[2][3]
29b-I Functionalized NaphthoquinoneTrypomastigote10.5~103.6~9.9x more potent[4]
30b Functionalized NaphthoquinoneTrypomastigote10.1~103.6~10.3x more potent[4]
β-lapachone Pyran NaphthoquinoneTrypomastigote391.5 ± 16.5103.6 ± 0.6~3.8x less potent[1]
N1 Naphthoimidazole (from β-lapachone)Trypomastigote3-18x more potent than Bz-3-18x more potent[5]
N2 Naphthoimidazole (from β-lapachone)Trypomastigote3-18x more potent than Bz-3-18x more potent[5]
N3 Naphthoimidazole (from β-lapachone)Trypomastigote3-18x more potent than Bz-3-18x more potent[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of trypanocidal naphthopyran-based compounds and the in vitro evaluation of their activity.

Synthesis of Ortho-Naphthoquinones (General Procedure)

A common route for the synthesis of ortho-naphthoquinones with trypanocidal activity involves the modification of β-lapachone, a naturally occurring naphthoquinone. The general steps include:

  • Starting Material: β-lapachone is often used as a scaffold.

  • Reaction with Aldehydes: The β-lapachone is reacted with various aromatic or heterocyclic aldehydes. This reaction leads to the insertion of an imidazole nucleus, forming naphthoimidazole derivatives.

  • Purification: The synthesized compounds are then purified using techniques such as column chromatography to isolate the desired product.

  • Characterization: The structure of the final compounds is confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Trypanocidal Activity Assay (against T. cruzi epimastigotes)

This protocol outlines the determination of the IC50 values of test compounds against the epimastigote form of T. cruzi.

  • Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., Liver Infusion Tryptose - LIT) supplemented with fetal bovine serum at 28°C.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

  • Assay Setup: In a 96-well microplate, a suspension of epimastigotes (e.g., 1 x 10^6 parasites/mL) is incubated with the various concentrations of the test compounds. Control wells containing parasites with DMSO (vehicle control) and parasites with a reference drug (e.g., benznidazole) are also included.

  • Incubation: The plates are incubated at 28°C for a specified period, typically 24 to 72 hours.

  • Quantification of Parasite Viability: After incubation, parasite viability is assessed. This can be done by direct counting using a hemocytometer or by using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT or resazurin assay).

  • Data Analysis: The percentage of parasite inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%, is then determined by non-linear regression analysis of the dose-response curves.

Mechanism of Action: A Multi-pronged Attack on the Parasite

The trypanocidal activity of naphthopyran-based compounds is primarily attributed to their ability to induce severe oxidative stress within the parasite. This is achieved through a redox cycling mechanism, leading to the generation of reactive oxygen species (ROS).

G cluster_compound Naphthopyran-based Compound cluster_parasite Trypanosoma cruzi Compound Naphthopyran Derivative RedoxCycling Redox Cycling Compound->RedoxCycling Enters parasite Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Directly targets TrypanothioneReductase Trypanothione Reductase Inhibition Compound->TrypanothioneReductase Potential inhibition ROS Increased Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->ROS TrypanothioneReductase->OxidativeStress Leads to DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis-like Cell Death OxidativeStress->Apoptosis Autophagy Autophagy OxidativeStress->Autophagy ParasiteDeath Parasite Death DNA_Damage->ParasiteDeath Apoptosis->ParasiteDeath Autophagy->ParasiteDeath

Caption: Proposed mechanism of trypanocidal activity.

The generated ROS, such as superoxide anions and hydrogen peroxide, overwhelm the parasite's antioxidant defenses, leading to widespread cellular damage. Key molecular targets and downstream effects include:

  • Mitochondrial Dysfunction: Naphthopyran derivatives can directly target the parasite's mitochondria, disrupting the electron transport chain and leading to a collapse of the mitochondrial membrane potential. This further exacerbates ROS production.

  • Inhibition of Trypanothione Reductase: Some naphthoquinones have been shown to inhibit trypanothione reductase, a crucial enzyme in the parasite's unique antioxidant defense system.[1] This inhibition renders the parasite more susceptible to oxidative damage.

  • Macromolecule Damage: The high levels of ROS can cause significant damage to essential macromolecules, including DNA, proteins, and lipids.

  • Induction of Cell Death Pathways: The extensive cellular damage triggers programmed cell death pathways in the parasite, including apoptosis-like events and autophagy.

Experimental Workflow for Trypanocidal Evaluation

The following diagram illustrates a typical workflow for the evaluation of the trypanocidal activity of novel compounds.

G Start Compound Synthesis and Characterization InVitro In Vitro Screening (Epimastigotes) Start->InVitro IC50 IC50 Determination InVitro->IC50 TrypomastigoteAssay Activity against Trypomastigotes IC50->TrypomastigoteAssay AmastigoteAssay Activity against Intracellular Amastigotes TrypomastigoteAssay->AmastigoteAssay Cytotoxicity Cytotoxicity Assay (Mammalian Cells) AmastigoteAssay->Cytotoxicity SelectivityIndex Selectivity Index (SI) Calculation Cytotoxicity->SelectivityIndex Mechanism Mechanism of Action Studies SelectivityIndex->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for evaluating trypanocidal compounds.

References

benchmarking the quantum yield of 3H-Naphtho[2,1-b]pyran-3-one against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 3H-Naphtho[2,1-b]pyran-3-one against established standards. The methodologies and data presentation formats are designed to ensure objective and reproducible comparisons.

The photophysical properties of novel compounds are critical in various scientific and therapeutic applications. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission through fluorescence, is a key parameter in characterizing the performance of a fluorophore. This guide outlines the experimental protocol and data analysis required to determine the relative quantum yield of this compound.

Comparative Quantum Yield Data

Accurate determination of quantum yield is often achieved through comparison with a well-characterized fluorescent standard. The selection of an appropriate standard is crucial and should be based on overlapping absorption and emission profiles with the compound under investigation. Given the aromatic nature of this compound, several common standards can be considered. The following table presents a hypothetical comparison of this compound's quantum yield against two widely used standards, Quinine Sulfate and Rhodamine 6G.

CompoundSolventExcitation λ (nm)Emission λ (nm)Refractive Index (η)Absorbance at Excitation λIntegrated Fluorescence IntensityQuantum Yield (Φ)
This compound (Sample) Ethanol3504501.3610.05[Experimental Data][Calculated]
Quinine Sulfate (Standard) 0.1 M H₂SO₄3504501.3330.05[Experimental Data]0.58[1]
Rhodamine 6G (Standard) Water4885251.3330.05[Experimental Data]0.95[1]

Experimental Protocol for Relative Quantum Yield Determination

The following protocol details the comparative method for determining the fluorescence quantum yield.[2][3] This method relies on the principle that a sample and a reference standard with the same absorbance at a given excitation wavelength will absorb the same number of photons.[2][3]

1. Materials and Instrumentation:

  • Test Compound: this compound

  • Standard Compounds: High-purity Quinine Sulfate and Rhodamine 6G

  • Solvents: Spectroscopic grade ethanol, 0.1 M Sulfuric Acid, and deionized water

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer with a monochromatic excitation source and an emission detector

    • 1 cm path length quartz cuvettes

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

  • Prepare a stock solution of Rhodamine 6G in water.

  • From the stock solutions, prepare a series of dilutions for the sample and each standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength to ensure linearity and avoid inner filter effects.[1]

3. Spectroscopic Measurements:

  • Absorbance Spectra: Record the absorbance spectra for all prepared solutions using the UV-Vis spectrophotometer. Determine the absorbance at the excitation wavelength.

  • Fluorescence Spectra: Record the fluorescence emission spectra for all solutions using the fluorometer. The excitation wavelength should be the same for the sample and the chosen standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

4. Quantum Yield Calculation:

The quantum yield of the sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the quantum yield of the standard.

  • Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.

Experimental Workflow

The following diagram illustrates the workflow for determining the relative quantum yield.

G Quantum Yield Determination Workflow cluster_analysis Data Analysis prep_sample Prepare this compound (Sample) Solutions abs_spec Record Absorbance Spectra prep_sample->abs_spec prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) prep_std->abs_spec fluo_spec Record Fluorescence Spectra abs_spec->fluo_spec plot Plot Integrated Fluorescence vs. Absorbance fluo_spec->plot calc Calculate Quantum Yield plot->calc

Caption: Workflow for relative quantum yield determination.

Signaling Pathway Visualization

While signaling pathways are not directly relevant to the determination of quantum yield, understanding the photophysical processes is crucial. The following Jablonski diagram illustrates the electronic state transitions that occur during fluorescence.

Jablonski Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence S0_level S0_level S1_level S1_level T1_level T1_level

References

A Methodological Guide to the Cross-Validation of Experimental and Theoretical Spectral Data for 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Framework for Structural Verification

In the rigorous landscape of chemical research and drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive framework for the cross-validation of experimental and theoretical spectral data for the specific coumarin derivative, 3H-Naphtho[2,1-b]pyran-3-one. While a complete set of direct experimental versus theoretical data for this exact molecule is not yet prevalent in published literature, this document outlines the established methodologies to perform such a comparison. By integrating high-resolution experimental spectroscopy with quantum chemical computations, researchers can achieve a high degree of confidence in their molecular characterization.

This guide will detail the standard experimental protocols for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Concurrently, it will describe the computational workflow using Density Functional Theory (DFT) to predict the corresponding spectral properties. The objective is to provide a robust template for researchers to generate and compare their own data, thereby facilitating accurate structural elucidation and a deeper understanding of the molecule's electronic properties.

Data Presentation for Comparative Analysis

To facilitate a clear and direct comparison, all quantitative data should be organized into structured tables. The following tables serve as templates for organizing experimental and theoretical findings.

Table 1: FT-IR Vibrational Frequencies (cm⁻¹)

Experimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Assignment (Vibrational Mode)
DataDataC=O stretch (Lactone)
DataDataC=C stretch (Aromatic)
DataDataC-O stretch
DataDataC-H stretch (Aromatic)
DataDataC-H bend (Aromatic)

Table 2: UV-Vis Electronic Transitions

Experimental λmax (nm)Theoretical λmax (nm)Oscillator Strength (f)Molecular Orbital Transition
DataDataDataHOMO -> LUMO
DataDataDataHOMO-1 -> LUMO
DataDataDataHOMO -> LUMO+1

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom PositionExperimental ¹H (ppm)Theoretical ¹H (ppm)Experimental ¹³C (ppm)Theoretical ¹³C (ppm)
C1--DataData
C2--DataData
C3 (C=O)--DataData
C4a--DataData
H-5DataDataC5Data
...DataDataDataData

Experimental and Theoretical Protocols

A successful cross-validation relies on rigorous and well-documented protocols for both data acquisition and computation.

Experimental Protocols
  • Sample Preparation : The synthesized this compound should be purified to the highest possible degree, typically using column chromatography or recrystallization, to avoid spectral interference from impurities. Purity should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • FT-IR Spectroscopy : The infrared spectrum is commonly recorded using a spectrometer with the sample prepared as a KBr pellet.[1] Data should be collected over a range of 4000-400 cm⁻¹ with a resolution of at least 2 cm⁻¹.[1]

  • UV-Vis Spectroscopy : The electronic absorption spectrum should be measured using a dual-beam spectrophotometer. The compound is typically dissolved in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 10⁻⁵ M. Spectra are recorded in a quartz cuvette with a 1 cm path length.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and Tetramethylsilane (TMS) is used as an internal standard. For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is essential.[2][3]

Theoretical (Computational) Protocol

The theoretical prediction of spectral data is most commonly achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[4][5][6]

  • Geometry Optimization : The first step is to build the 3D structure of this compound and perform a full geometry optimization to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such organic molecules.[4][7]

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This provides the theoretical IR spectrum. It is important to confirm that no imaginary frequencies are present, which indicates a true energy minimum. Calculated vibrational frequencies are often systematically higher than experimental values and should be scaled by an appropriate factor (typically ~0.96) for better comparison.[6]

  • Electronic Transition Calculation : The UV-Vis spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations on the optimized geometry. This will yield the excitation energies (which can be converted to λmax), oscillator strengths, and the nature of the electronic transitions (e.g., which molecular orbitals are involved).[4]

  • NMR Chemical Shift Calculation : The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts at the DFT level (e.g., B3LYP/6-311++G(d,p)).[3] The calculated absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of TMS at the same level of theory.

Visualization of the Cross-Validation Workflow

The logical flow from synthesis to validated structure can be visualized as a clear, sequential process. The diagram below illustrates the key stages in the cross-validation of experimental and theoretical spectral data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis synthesis Synthesis & Purification ftir_exp FT-IR Spectroscopy synthesis->ftir_exp uv_exp UV-Vis Spectroscopy synthesis->uv_exp nmr_exp NMR Spectroscopy (1D & 2D) synthesis->nmr_exp compare_ftir Compare FT-IR Data ftir_exp->compare_ftir compare_uv Compare UV-Vis Data uv_exp->compare_uv compare_nmr Compare NMR Data nmr_exp->compare_nmr mol_model Molecular Modeling geom_opt Geometry Optimization (DFT) mol_model->geom_opt freq_calc Frequency Calculation (IR) geom_opt->freq_calc tddft_calc TD-DFT Calculation (UV-Vis) geom_opt->tddft_calc giao_calc GIAO Calculation (NMR) geom_opt->giao_calc freq_calc->compare_ftir tddft_calc->compare_uv giao_calc->compare_nmr validation Structural Validation compare_ftir->validation compare_uv->validation compare_nmr->validation

Cross-validation workflow for spectral data.

By adhering to this structured approach, researchers can systematically generate and compare robust experimental and theoretical data. Discrepancies between the two can often provide deeper insight into the molecule's conformational flexibility or solvent interactions, while a strong correlation provides powerful evidence for the correct structural assignment of this compound.

References

comparative analysis of the synthesis efficiency of different 3H-Naphtho[2,1-b]pyran-3-one production methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of core heterocyclic structures is of paramount importance. 3H-Naphtho[2,1-b]pyran-3-one and its derivatives are notable for their photochromic properties and potential biological activities.[1][2] This guide provides a comparative analysis of various methods for the synthesis of this compound, focusing on efficiency, reaction conditions, and procedural complexity. The data presented is based on reported experimental findings for the target molecule and its close derivatives.

Comparison of Synthesis Efficiency

The following table summarizes the key quantitative data for different synthetic methodologies. It is important to note that yields and reaction times can vary based on the specific substrates and catalysts used.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)Notes
Three-Component Reaction β-Naphthol, Meldrum's acid, Aryl aldehydesPiperidine-Not SpecifiedExcellentProduces 1-aryl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-ones. The term "excellent yields" is used in the source without specific percentages.[3]
Three-Component Coupling 2-Naphthol, Terminal acetylene, AldehydeGallium(III) chlorideTolueneNot SpecifiedGoodAffords 1,3-disubstituted-3H-benzo[f]chromenes.[2]
Microwave-Assisted One-Pot Cyclocondensation 2-Hydroxy-1-naphthaldehyde, Substituted acetic acidsDCC–DMSO-2-5 min70-85For the synthesis of 2-substituted naphtho[2,1-b]pyran-3-ones.[4]
Solid-State Condensation 2-Naphthol, Disubstituted propargyl alcoholp-Toluenesulfonic acidSolid-stateNot Specified30-63A green, solvent-free method for producing naphthopyran derivatives.[1]
Acid-Catalyzed Condensation 2-Naphthol derivatives, Disubstituted propargyl alcoholp-Toluenesulfonic acidAprotic organic solventNot Specified4-39This method has been noted to provide unsatisfactory yields in some cases.[1]
Reaction of Polyhaloalkyl-substituted Pyrones 2-Hydroxy-1-naphthaldehyde, Polyhaloalkyl-substituted pyronesPiperidineBenzeneNot Specified8Yields are noted to be higher with other substituted salicylaldehydes (12–94%).[1]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on the available literature and may require optimization for specific applications.

Three-Component Reaction for 1-aryl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-ones[3]

This one-pot synthesis offers high efficiency for producing derivatives of the target compound.

  • Reactants: β-Naphthol, Meldrum's acid, and an appropriate aryl aldehyde.

  • Catalyst: Piperidine.

  • Procedure: An equimolar mixture of β-naphthol, Meldrum's acid, and the aryl aldehyde is prepared. A catalytic amount of piperidine is added to the mixture. The reaction is allowed to proceed, likely at room temperature or with gentle heating, although the specific conditions are not detailed in the available summary. The product, a 1-aryl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one, is then isolated and purified. The work-up is described as easy and clean.

Microwave-Assisted One-Pot Synthesis of 2-Substituted Naphtho[2,1-b]pyran-3-ones[4]

This method utilizes microwave irradiation to achieve rapid synthesis and high yields.

  • Reactants: 2-Hydroxy-1-naphthaldehyde and a substituted acetic acid (e.g., 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl-acetic acid).

  • Reagents: Dicyclohexylcarbodiimide (DCC) and Dimethyl sulfoxide (DMSO).

  • Procedure: 2-Hydroxy-1-naphthaldehyde and the substituted acetic acid are mixed in the presence of DCC and DMSO. The reaction mixture is subjected to microwave irradiation for a period of 2 to 5 minutes. The product is then isolated from the reaction mixture and purified.

Solid-State pTSA-Catalyzed Condensation[1]

This environmentally friendly approach avoids the use of solvents.

  • Reactants: 2-Naphthol and a disubstituted propargyl alcohol.

  • Catalyst: p-Toluenesulfonic acid (pTSA).

  • Procedure: 2-Naphthol and the disubstituted propargyl alcohol are mixed in their solid forms with a catalytic amount of pTSA. The solid mixture is then heated to induce the condensation and subsequent cyclization of the in-situ formed propargyl ether. The reaction progress is monitored, and upon completion, the naphthopyran derivative is isolated and purified.

Reaction Pathways and Mechanisms

The synthesis of this compound and its derivatives can proceed through several mechanistic pathways. The following diagrams illustrate the logical flow of some of the key synthetic strategies.

G General Workflow for Three-Component Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product A β-Naphthol F Michael Addition A->F B Active Methylene Compound (e.g., Meldrum's Acid) E Knoevenagel Condensation B->E C Aldehyde C->E D Base Catalyst (e.g., Piperidine) D->E E->F G Intramolecular Cyclization & Decarboxylation F->G H This compound Derivative G->H

Caption: Workflow for a base-catalyzed three-component synthesis.

G Workflow for Acid-Catalyzed Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product A 2-Naphthol D Formation of Propargyl Ether Intermediate A->D B Propargyl Alcohol B->D C Acid Catalyst (e.g., pTSA) C->D E Claisen Rearrangement D->E F Cyclization E->F G 3H-Naphtho[2,1-b]pyran Derivative F->G

Caption: Acid-catalyzed synthesis via a propargyl ether intermediate.

References

Safety Operating Guide

Navigating the Disposal of 3H-Naphtho[2,1-b]pyran-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3H-Naphtho[2,1-b]pyran-3-one, emphasizing immediate safety protocols and logistical planning. Adherence to these guidelines is crucial for minimizing risks and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, general safety protocols for handling heterocyclic compounds and potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated).To prevent inhalation of the compound.

All handling of this compound should be conducted

Essential Safety and Operational Guide for Handling 3H-Naphtho[2,1-b]pyran-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3H-Naphtho[2,1-b]pyran-3-one. The following procedures are based on best practices for managing potentially hazardous chemical powders in a laboratory setting. Given the absence of specific safety data for this compound, it is imperative to handle this compound with a high degree of caution, assuming it may be toxic, irritant, and sensitizing.

Hazard Assessment and Control

Before beginning any work, a thorough risk assessment should be conducted. The primary hazards associated with handling powdered chemicals include inhalation of airborne particles, skin and eye contact, and ingestion. Engineering controls, administrative controls, and personal protective equipment (PPE) are essential to mitigate these risks.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure adequate general laboratory ventilation.[2]

  • Enclosed Balance: When weighing the powder, use an enclosed balance or a balance located within a ventilated enclosure.[1][3]

Administrative Controls:

  • Designated Area: Establish a designated area for handling this compound, clearly marking it with appropriate hazard signs.[3]

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

  • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[4] Wash hands thoroughly after handling the chemical.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Proper selection and use of PPE are critical to ensure personal safety.[5][6]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling many organic chemicals.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety goggles or safety glasses with side shieldsMust meet ANSI Z87.1 standards to protect against chemical splashes and airborne particles.
Face Face shieldA face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[8]
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat made of a suitable material like cotton or a flame-resistant fabric should be worn to protect the skin and clothing.[3][8]
Respiratory Respirator (if necessary)If engineering controls are insufficient to control exposure to airborne particles, a NIOSH-approved respirator may be required.[2][5][8] Use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[8]
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[4][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound powder in a laboratory setting.

1. Preparation:

  • Consult the Safety Data Sheet (SDS) if available, or other reliable chemical safety resources.
  • Ensure all necessary engineering controls are functioning correctly.
  • Don the appropriate PPE as outlined in the table above.
  • Prepare the designated workspace by covering the surface with absorbent bench paper.[3]
  • Assemble all necessary equipment and reagents.

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or an enclosed balance.[1][3]
  • Use a weigh boat to contain the powder and prevent spills.[3]
  • Carefully transfer the desired amount of powder using a clean spatula.
  • Keep the container of this compound closed when not in use.[3]

3. Dissolving the Compound:

  • If preparing a solution, add the solvent to the weighed powder within the chemical fume hood.
  • Handle the solution over disposable bench covers to contain any potential spills.[3]
  • Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

4. Post-Handling Procedures:

  • Clean all contaminated surfaces with an appropriate solvent and cleaning agent.
  • Decontaminate all non-disposable equipment used during the procedure.
  • Dispose of all waste materials according to the disposal plan.

Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment.

Waste Type Disposal Procedure
Solid Waste Contaminated consumables (e.g., weigh boats, gloves, bench paper) should be collected in a designated, labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Note: All hazardous waste must be managed and disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood) A->B C Don Appropriate PPE B->C D Prepare Designated Workspace C->D E Weigh Compound in Ventilated Enclosure D->E Proceed to Handling F Prepare Solution (if applicable) E->F G Decontaminate Workspace and Equipment F->G Proceed to Cleanup H Properly Dispose of Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3H-Naphtho[2,1-b]pyran-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.